Product packaging for Peimine(Cat. No.:CAS No. 135636-54-3)

Peimine

Cat. No.: B1179488
CAS No.: 135636-54-3
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-BZMYINFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verticine is an alkaloid.
Peimine has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45NO3 B1179488 Peimine CAS No. 135636-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLSMSEHKDIIP-BZMYINFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910283
Record name Cevane-3,6,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23496-41-5, 107299-20-7, 135636-54-3
Record name Peimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23496-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wanpeinine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zhebeinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevane-3,6,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23496-41-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERTICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Landscape of Peimine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the multifaceted pharmacological properties of Peimine, an isosteroidal alkaloid derived from Fritillaria species. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing this compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Executive Summary

This compound, a principal bioactive constituent of the bulbs of Fritillaria plants, has a long history of use in traditional medicine for treating respiratory ailments. Modern pharmacological research has substantiated and expanded upon these traditional uses, revealing a broad spectrum of activities, including potent anti-inflammatory, anticancer, and antitussive effects. This guide synthesizes the current understanding of this compound's pharmacological profile, presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the intricate signaling pathways through which it exerts its effects. The evidence presented herein underscores the potential of this compound as a lead compound for the development of novel therapeutics.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity across a range of in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Mechanism of Action

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This, in turn, downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Simultaneously, this compound inhibits the phosphorylation of key MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2] The inhibition of these pathways further contributes to the reduced production of inflammatory cytokines and mediators.[1]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various studies. The following table summarizes key findings.

Model SystemStimulantAnalyteConcentration of this compoundInhibition/EffectReference
RAW 264.7 MacrophagesLPSTNF-α, IL-6, IL-1β0-25 mg/LSignificant inhibition[2]
HMC-1 Mast CellsPMACIIL-6, IL-8, TNF-α10, 25, 50 µg/mLSignificant inhibition[1]
Mouse ChondrocytesIL-1βNitric Oxide, PGE25, 10, 20 µg/mlSignificant reduction[4]
A549 Lung CellsTNF-αIL-8, MMP-912.5, 25, 50, 100 µg/mLSignificant reduction[5]

Anticancer Properties

This compound has demonstrated promising anticancer activity against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and disruption of intracellular signaling pathways critical for cancer cell survival and metastasis.

Mechanism of Action

A key anticancer mechanism of this compound involves the disruption of intracellular calcium (Ca²⁺) homeostasis. In prostate cancer cells, this compound treatment leads to an increase in intracellular Ca²⁺ concentration, which in turn promotes the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[6] This signaling cascade ultimately inhibits cell growth and invasion while inducing apoptosis.[6]

Additionally, this compound has been shown to regulate the O-GlcNAcylation of USP41 in breast cancer cells, leading to decreased cell viability, proliferation, and migration. In gastric cancer, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the MAPK and STAT3 signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines. The following table presents a summary of the reported half-maximal inhibitory concentrations (IC₅₀).

Cancer Cell LineAssayIC₅₀ ValueReference
Prostate (PC-3)Cell Viability~5 µM[4]
Prostate (DU145)Cell Viability~7.5 µM[4]
Prostate (LNCaP)Cell Viability~10 µM[4]
Breast (MCF-7)Cell Viability20 µM (effective dose)
Breast (MDA-MB-231)Cell Viability20 µM (effective dose)
Gastric (MKN-45)Cell ViabilitySignificant reduction at tested concentrations[7]

Other Pharmacological Effects

Beyond its anti-inflammatory and anticancer properties, this compound exhibits a range of other potentially therapeutic effects.

  • Antitussive and Expectorant: Traditional use of Fritillaria for cough is supported by studies showing this compound's ability to inhibit the cough reflex and increase tracheal mucus secretion.[4]

  • Ion Channel Inhibition: this compound has been shown to inhibit voltage-gated sodium channels (Naᵥ1.7) and potassium channels (hERG, Kᵥ1.3), with IC₅₀ values of 47.2 µM and 43.7 µM, respectively.[4][8] It also modulates muscle-type nicotinic acetylcholine receptors with an IC₅₀ in the low micromolar range.[8]

  • Neuroprotective Effects: There is emerging evidence for the neuroprotective potential of this compound, although this area requires further investigation.

  • Cardiovascular Effects: The inhibitory effect of this compound on the hERG channel suggests potential cardiovascular implications that warrant careful consideration in drug development.[8]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Peimine_Ca_Apoptosis_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER Induces release Ca_cyto [Ca²⁺]i ER->Ca_cyto Ca²⁺ release Ca_store Ca²⁺ CaMKII CaMKII Ca_cyto->CaMKII p_CaMKII p-CaMKII CaMKII->p_CaMKII P JNK JNK p_CaMKII->JNK p_JNK p-JNK JNK->p_JNK P Apoptosis Apoptosis p_JNK->Apoptosis Promotes Proliferation Cell Growth & Invasion p_JNK->Proliferation Inhibits

Caption: this compound-induced apoptosis via the Ca²⁺/CaMKII/JNK pathway.

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer and non-cancerous cell lines.

  • Methodology (MTT/CCK-8 Assay):

    • Cell Seeding: Plate cells (e.g., A549, PC-3, RAW 264.7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µg/mL or 0-50 µM) for 24, 48, or 72 hours.[5] A vehicle control (e.g., DMSO) is run in parallel.

    • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.

    • Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm. For CCK-8, measure the absorbance directly at ~450 nm.

    • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.

  • Methodology:

    • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Densitometry is used to quantify the protein bands, which are normalized to a loading control (e.g., β-actin or GAPDH).

Animal Models
  • Objective: To evaluate the in vivo efficacy of this compound in models of disease.

  • Methodology (LPS-induced Acute Lung Injury Model):

    • Acclimatization: Acclimate male BALB/c mice for one week.

    • Treatment: Administer this compound (e.g., 20-50 mg/kg) or vehicle via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days) prior to LPS challenge.

    • Induction of Injury: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) to induce acute lung injury.

    • Sample Collection: Euthanize the mice at a specific time point (e.g., 6-24 hours) after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

    • Analysis: Analyze BALF for total and differential cell counts and protein concentration. Process lung tissue for histopathological examination (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).

Conclusion and Future Directions

This compound, a natural isosteroidal alkaloid from Fritillaria species, has demonstrated a compelling and diverse pharmacological profile. Its potent anti-inflammatory and anticancer activities, underpinned by the modulation of key signaling pathways such as NF-κB, MAPK, and Ca²⁺-mediated apoptosis, position it as a promising candidate for further drug development. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for future research.

Future investigations should focus on several key areas. A more comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties is crucial for its translation into a clinical setting. Elucidating the full spectrum of its molecular targets, including its effects on other ion channels and receptor systems, will provide a more complete understanding of its mechanism of action and potential off-target effects. Furthermore, medicinal chemistry efforts to synthesize more potent and selective derivatives of this compound could lead to the development of novel therapeutics with improved efficacy and safety profiles for a range of inflammatory diseases and cancers. The continued exploration of this fascinating natural product holds significant promise for addressing unmet medical needs.

References

The Quest for Peimine: A Technical Guide to its Discovery and Isolation from Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the bulbs of various Fritillaria species have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their potent antitussive, expectorant, and anti-inflammatory properties. Modern phytochemical investigations have identified the primary bioactive constituents responsible for these therapeutic effects as a group of isosteroidal alkaloids, with Peimine (also known as verticine) being one of the most significant. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

The Traditional Roots and Modern Discovery of this compound

In TCM, Fritillaria bulbs, known as "Bei Mu," are traditionally used to treat coughs, bronchitis, and other respiratory ailments. The selection and use of specific Fritillaria species can vary based on the desired therapeutic outcome. The empirical knowledge of TCM practitioners has spurred scientific inquiry into the chemical composition of these plants. Early phytochemical studies in the 20th century led to the isolation and characterization of several alkaloids. This compound, a C-27 isosteroidal alkaloid, was identified as a major component and a key contributor to the pharmacological activities of many Fritillaria species, including Fritillaria thunbergii.

Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is highly dependent on the chosen methodology. The following tables summarize quantitative data from various extraction and purification techniques.

Table 1: Supercritical Fluid Extraction (SFE) of this compound from Fritillaria thunbergii Flowers

ParameterOptimal ConditionYield of Total Alkaloids (mg/g)Yield of this compound (mg/g)
Extraction Time2.9 hours2.90.7
Temperature61.3 °C
Pressure30.6 MPa
Co-solvent (Ethanol)90.3%

Table 2: Traditional Solvent Extraction of Total Alkaloids from Fritillaria Bulbs

Raw Material AmountExtraction MethodYield of Crude Alkaloid Mixture
12.65 kgMaceration with ethanol followed by acid-base extraction60 g (0.47% yield)

Table 3: Purity and Recovery of this compound during Purification

Purification StepStarting MaterialPurity of this compoundRecovery Rate
Macroporous Resin ChromatographyCrude Alkaloid Extract--
Preparative HPLCPartially Purified Fraction>98%High

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from Fritillaria bulbs.

I. Experimental Workflow for this compound Isolation

experimental_workflow raw_material Fritillaria Bulbs (powdered) extraction Extraction raw_material->extraction Solvent (e.g., Ethanol, Acidified Water) filtration Filtration extraction->filtration concentration Concentration filtration->concentration Rotary Evaporation acid_base_purification Acid-Base Purification concentration->acid_base_purification crude_alkaloids Crude Alkaloid Extract acid_base_purification->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography Silica Gel or Macroporous Resin fraction_collection Fraction Collection & Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc This compound-rich fractions pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

A generalized workflow for the isolation of this compound.
II. Detailed Methodologies

A. Acid-Base Extraction of Total Alkaloids

This protocol is a classic method for the selective extraction of alkaloids.

  • Maceration:

    • Weigh 1 kg of powdered Fritillaria bulbs.

    • Macerate the powder in 5 L of 70-95% ethanol at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the ethanol extract. Repeat the maceration of the plant residue two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

  • Acid-Base Partitioning:

    • Dissolve the syrup in a 2% aqueous hydrochloric acid solution.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a 10% sodium hydroxide solution.

    • Extract the alkaline solution three times with an equal volume of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.

B. Supercritical Fluid Extraction (SFE)

SFE is a green and efficient alternative for extracting natural products.

  • Sample Preparation:

    • Place 100 g of powdered Fritillaria bulbs into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters:

    • Set the extraction temperature to 60°C and the pressure to 30 MPa.

    • Use supercritical CO₂ as the primary solvent with 90% ethanol as a co-solvent.

    • Perform the extraction for 3 hours.

  • Collection:

    • Collect the extract in a separation vessel.

    • Evaporate the ethanol to obtain the this compound-rich extract.

C. Purification by Column Chromatography

This step serves to separate this compound from other alkaloids and impurities.

  • Stationary Phase:

    • Pack a glass column with silica gel or a macroporous resin (e.g., HPD100).

  • Mobile Phase:

    • A gradient of chloroform and methanol is commonly used for silica gel chromatography.

    • For macroporous resin, a stepwise elution with increasing concentrations of ethanol in water is effective.

  • Elution and Fraction Collection:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

D. Final Purification by Preparative HPLC

Preparative HPLC is employed to achieve high-purity this compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an amine modifier like diethylamine to improve peak shape.

  • Injection and Elution:

    • Dissolve the this compound-rich fractions from column chromatography in the mobile phase.

    • Inject the solution onto the preparative HPLC column.

    • Elute with the mobile phase under isocratic or gradient conditions.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound. Verify the purity using analytical HPLC.

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways within the cell. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB Gene_expression Gene Expression MAPK_pathway->Gene_expression activates transcription factors This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits NFkB_active Active NF-κB NFkB_active->Gene_expression translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_expression->Cytokines induces transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor IkB_NFkB->NFkB_active IκB degradation, NF-κB release

This compound's inhibition of the NF-κB and MAPK signaling pathways.

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), signaling cascades are initiated, leading to the activation of IKK (IκB kinase). IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκB, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The MAPK pathway, also activated by inflammatory stimuli, further contributes to the inflammatory response. This compound intervenes in this process by inhibiting the phosphorylation of IKK and key components of the MAPK pathway, thereby preventing the activation of NF-κB and subsequent production of inflammatory mediators.[1]

Conclusion

The journey from the traditional use of Fritillaria in Chinese medicine to the modern scientific understanding of this compound's pharmacological activity is a testament to the value of ethnobotanical knowledge in drug discovery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to efficiently isolate and study this compound. A thorough understanding of its mechanism of action, particularly its role in modulating inflammatory signaling pathways, opens avenues for the development of novel therapeutics for a range of inflammatory and respiratory diseases. Further research into optimizing extraction and purification processes, as well as exploring the full therapeutic potential of this compound, is warranted.

References

Peimine's Role in Modulating Ion Channels in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peimine, a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has a long history of use in traditional Chinese medicine for its antitussive, anti-inflammatory, and analgesic properties. Modern pharmacological research is beginning to uncover the molecular mechanisms underlying these therapeutic effects, with a significant focus on the modulation of ion channels in neuronal and other excitable cells. This technical guide provides an in-depth analysis of the current understanding of this compound's interactions with various ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. The evidence indicates that this compound is a multi-target compound, influencing several key voltage-gated and ligand-gated ion channels, which underpins its potential for development as a novel therapeutic agent for a range of neurological and inflammatory disorders.

Quantitative Data on this compound-Ion Channel Interactions

The following table summarizes the quantitative data from studies investigating the effects of this compound on different ion channels. This data is crucial for understanding the potency and selectivity of this compound's modulatory actions.

Ion Channel TargetEffectIC50 ValueExperimental SystemReference
Nav1.7 (Voltage-Gated Sodium Channel)Inhibition / BlockNot specified, but confirmed blockadeHEK 293 cells stably expressing Nav1.7
Kv1.3 (Voltage-Gated Potassium Channel)InhibitionNot specified, but preferably inhibited over Nav1.7HEK 293 cells stably expressing Kv1.3[1]
hERG (human Ether-a-go-go-Related Gene)Inhibition43.7 µMHEK 293 cells expressing hERG channels[2]
Muscle-type nAChR (Nicotinic Acetylcholine Receptor)Reversible Blockade (Non-competitive)Low micromolar range (~1-3 µM)Xenopus oocytes expressing muscle-type nAChRs[3][4]

Mechanisms of Ion Channel Modulation by this compound

This compound exhibits a complex pharmacological profile by interacting with multiple types of ion channels, which are critical for controlling neuronal excitability and signaling.

Voltage-Gated Ion Channels

Voltage-gated ion channels are fundamental to the generation and propagation of action potentials in neurons.[5][6] this compound's ability to modulate these channels is central to its analgesic and neuro-modulatory effects.

  • Voltage-Gated Sodium Channel (Nav1.7): this compound has been shown to block the Nav1.7 channel.[1] This channel is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling. The inhibition of Nav1.7 by this compound is a likely mechanism for its observed pain-relieving properties.[3]

  • Voltage-Gated Potassium Channels (Kv1.3 and hERG): this compound demonstrates a preferential inhibition of the Kv1.3 channel, which is expressed in lymphocytes and other non-excitable cells, linking this action to its anti-inflammatory effects.[3] Additionally, this compound inhibits hERG potassium channels in a concentration-dependent manner with an IC50 of 43.7μM.[2] This inhibition is linked to the channel's inactivation state. The interaction involves the Y652 residue, which has been identified as a critical binding site for this compound on the hERG channel.[2]

Ligand-Gated Ion Channels

Beyond voltage-gated channels, this compound also interacts with ligand-gated ion channels, which are crucial for synaptic transmission.

  • Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a reversible, non-competitive antagonist of muscle-type nAChRs with a high affinity in the low micromolar range.[3][4][7] Its mechanism of inhibition is multifaceted and includes:

    • Open-Channel Blockade: this compound physically obstructs the channel pore when it is in the open state, an effect that is voltage-dependent.[3][4]

    • Enhancement of Desensitization: It accelerates the decay of the acetylcholine-elicited current (IACh), indicating that it promotes the transition of the receptor to a desensitized (non-responsive) state.[3][4][7]

    • Resting-State Blockade: this compound can also inhibit the receptor even before it is activated by acetylcholine, suggesting an interaction with the channel in its resting state.[3][4]

Virtual docking and molecular dynamics studies support these functional findings, showing that this compound can bind to multiple sites on the nAChR, primarily within the transmembrane domain.[3][4]

Signaling Pathways and Logical Relationships

The interaction of this compound with multiple ion channels results in a complex modulation of neuronal signaling. The following diagrams illustrate these relationships.

Peimine_Neuronal_Modulation cluster_channels Ion Channel Targets cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes This compound This compound Nav17 Nav1.7 This compound->Nav17 Inhibits Kv13 Kv1.3 This compound->Kv13 Inhibits nAChR nAChR This compound->nAChR Blocks ReducedAP Reduced Action Potential Firing Nav17->ReducedAP ReducedExcitability Decreased Neuronal Excitability Kv13->ReducedExcitability ReducedSynaptic Reduced Synaptic Transmission nAChR->ReducedSynaptic Analgesia Analgesia ReducedAP->Analgesia ReducedExcitability->Analgesia AntiInflammation Anti-inflammation ReducedExcitability->AntiInflammation ReducedSynaptic->ReducedExcitability

Caption: this compound's multi-target action on ion channels leading to reduced neuronal excitability.

nAChR_Inhibition_Mechanism cluster_states nAChR States Resting Resting (Closed) Open Open Resting->Open Deactivates Desensitized Desensitized Open->Desensitized Desensitizes Desensitized->Resting Recovers This compound This compound This compound->Resting Blocks (Resting-State Block) This compound->Open Blocks Pore (Open-Channel Block) This compound->Desensitized Enhances transition to Desensitized State ACh Acetylcholine (ACh) ACh->Resting Binds to activate

Caption: this compound's multifaceted mechanism for inhibiting nicotinic acetylcholine receptors (nAChRs).

Key Experimental Protocols

The primary technique used to elucidate the effects of this compound on ion channels is the whole-cell patch-clamp method.[1][2] This electrophysiological technique allows for the precise measurement of ionic currents across the entire cell membrane.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is a generalized procedure based on standard methodologies cited in the literature for studying ion channels in cell lines like HEK 293 or in Xenopus oocytes.[8][9][10][11]

5.1.1 Materials and Solutions

  • Cells: HEK 293 cells stably transfected with the ion channel of interest (e.g., Nav1.7, Kv1.3, hERG) or Xenopus oocytes with expressed channels.

  • External Solution (Artificial Cerebrospinal Fluid - ACSF, typical composition): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. The solution should be bubbled with 95% O₂–5%CO₂ to maintain a pH of 7.4.[10]

  • Internal (Pipette) Solution (typical composition for potassium channels): 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.4 mM CaCl₂, 10 mM HEPES, and 11 mM EGTA. The pH is adjusted to 7.3 with KOH. Osmolarity should be slightly lower than the external solution.[10]

  • Equipment: Patch-clamp amplifier, micromanipulator, vibration isolation table, microscope, perfusion system, and a computer with data acquisition software.[10][11]

5.1.2 Micropipette Preparation

  • Pull borosilicate glass capillaries using a pipette puller to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Fire-polish the tip of the micropipette using a microforge to smooth the opening, which facilitates the formation of a high-resistance seal.

  • Fill the micropipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[8]

5.1.3 Recording Procedure

  • Plate the cells in a recording chamber on the microscope stage and perfuse with the external solution.

  • Mount the filled micropipette onto the holder connected to the amplifier headstage. Apply slight positive pressure (10-20 mbar) to the pipette to keep the tip clean as it approaches the cell.[8][10]

  • Using the micromanipulator, carefully lower the pipette tip until it touches the membrane of the target cell. A slight increase in resistance will be observed on the amplifier.

  • Release the positive pressure and apply gentle negative pressure (suction) to form a high-resistance "gigaohm seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane. This is the "cell-attached" configuration.[8]

  • To achieve the "whole-cell" configuration, apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip. This provides electrical and diffusive access to the cell's interior.[8][11]

5.1.4 Data Acquisition

  • Once in whole-cell mode, set the amplifier to voltage-clamp.

  • Apply a specific voltage protocol (e.g., a series of depolarizing voltage steps from a holding potential) to activate the ion channels of interest.

  • Record the resulting ionic currents in the absence (control) and presence of varying concentrations of this compound applied via the perfusion system.

  • To determine the IC50, construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

Patch_Clamp_Workflow A 1. Prepare Micropipette (Pull, Fire-Polish, Fill) C 3. Approach Cell with Pipette (Apply Positive Pressure) A->C B 2. Prepare Cell Culture in Recording Chamber B->C D 4. Form Gigaohm Seal (Apply Gentle Suction) C->D E 5. Rupture Membrane (Achieve Whole-Cell Mode) D->E F 6. Apply Voltage Protocol & Record Currents E->F G 7. Perfuse with this compound & Record Again F->G H 8. Data Analysis (e.g., IC50 Calculation) G->H

Caption: Standard experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

This compound is a pharmacologically active natural compound that modulates the function of key ion channels in neuronal cells, including Nav1.7, Kv1.3, hERG, and muscle-type nAChRs. Its ability to inhibit channels involved in pain transmission (Nav1.7) and inflammation (Kv1.3), as well as its potent, multi-faceted blockade of nAChRs, provides a molecular basis for its traditional therapeutic uses.[1][3]

For drug development professionals, this compound represents a promising scaffold. Its multi-target nature could be advantageous for treating complex conditions involving both pain and inflammation. Future research should focus on:

  • Determining the selectivity profile of this compound across all major subtypes of neuronal sodium, potassium, and calcium channels.

  • Elucidating the precise binding sites on Nav1.7 and Kv1.3 channels to enable structure-activity relationship (SAR) studies for designing more potent and selective analogs.

  • Investigating the effects of this compound on neuronal nAChR subtypes (e.g., α7, α4β2), which are also implicated in inflammation and cognitive processes.[3]

A comprehensive understanding of this compound's interactions with the vast landscape of neuronal ion channels will be critical for harnessing its full therapeutic potential and developing next-generation modulators for neurological and inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Anticancer Effects of Peimine

This technical guide provides a comprehensive overview of the initial research into the anticancer properties of this compound, an alkaloid derived from the bulbs of Fritillaria species. The document synthesizes data from various preclinical studies, focusing on the compound's effects on cancer cell viability, its molecular mechanisms of action, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication of key findings.

In Vitro Anticancer Activity of this compound and Related Alkaloids

This compound and its related isosteroidal alkaloid, Peiminine, have demonstrated significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. The efficacy of these compounds is dose- and time-dependent, as summarized by the half-maximal inhibitory concentration (IC50) values and effective concentrations observed in various studies.

Table 1: Summary of In Vitro Efficacy of this compound and Peiminine

CompoundCancer TypeCell LineEfficacy MeasurementReference(s)
This compoundBreast CancerMCF-7Significant viability inhibition at 5, 10, and 20 µM[1]
This compoundProstate Cancer-Inhibition of cell growth and motility[2][3]
This compoundGastric CancerMKN-45Significant reduction in cell viability[4]
This compoundNon-Small-Cell Lung CancerA549Increased cell viability in an inflammatory model at 25-100 µg/mL[5]
PeiminineHepatocellular CarcinomaHepG2IC50: 4.58 µg/mL (24h), 4.05 µg/mL (48h), 3.79 µg/mL (72h)[6]
PeiminineColorectal CancerHCT-116Inhibition of cell proliferation[7][8]
PeiminineNon-Small-Cell Lung CancerH1299Dose-dependent reduction in viability (significant at ≥6 µM)[9]

Molecular Mechanisms and Signaling Pathways

Initial studies have elucidated several key signaling pathways through which this compound exerts its anticancer effects. These mechanisms primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory and proliferative signaling cascades.

Disruption of Calcium Homeostasis via the Ca²⁺/CaMKII/JNK Pathway

In prostate cancer cells, this compound induces apoptosis by disrupting intracellular calcium homeostasis. It triggers endoplasmic reticulum (ER) stress, leading to an influx of Ca²⁺ into the cytoplasm. This activates Calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis.[2][3]

G This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Ca_Influx Cytosolic Ca²⁺ Increase ER_Stress->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII JNK JNK Pathway Activation CaMKII->JNK Apoptosis Apoptosis JNK->Apoptosis

This compound induces apoptosis via the Ca²⁺/CaMKII/JNK pathway.
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer. Peiminine has been shown to suppress this pathway in colorectal and lung cancer cells.[7][9][10] By inhibiting key components like PI3K and Akt, Peiminine dephosphorylates the mammalian target of rapamycin (mTOR), leading to the induction of autophagic cell death and apoptosis.[7]

G cluster_pathway PI3K/Akt/mTOR Pathway Peiminine Peiminine PI3K PI3K Peiminine->PI3K mTOR mTOR Peiminine->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Peiminine inhibits the PI3K/Akt/mTOR signaling axis.
Modulation of MAPK and NF-κB Signaling

In breast cancer cells, this compound suppresses cell growth by inhibiting inflammasome activation.[1] This effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4] By blocking these pathways, this compound reduces the expression of inflammasome components like NLRP3 and ASC, thereby inhibiting the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1]

G This compound This compound MAPK_NFkB MAPK & NF-κB Pathways This compound->MAPK_NFkB Inflammasome NLRP3 Inflammasome Activation MAPK_NFkB->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines IL-1β & IL-18 Release Caspase1->Cytokines Growth Cancer Cell Growth Cytokines->Growth

References

The Journey of Peimine Through the Body: A Preclinical Deep Dive into Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the bioavailability and pharmacokinetic profile of Peimine in preclinical models. This whitepaper provides a critical resource for understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising natural compound, a major active isosteroidal alkaloid found in the bulbs of Fritillaria species.

This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects.[1][2] However, a thorough understanding of its pharmacokinetic properties is paramount for its successful translation into clinical applications. This guide synthesizes available preclinical data to illuminate the key factors influencing this compound's journey through the body.

Quantitative Pharmacokinetic Parameters of this compound

The oral bioavailability of this compound has been reported to be low.[3] Studies in various animal models have quantified its pharmacokinetic parameters following oral administration. A summary of these findings is presented below, offering a comparative overview across different preclinical settings.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Fritillaria thunbergii Miq. Extract

ParameterMale RatsFemale RatsReference
Tmax (h) 1.5 ± 0.51.0 ± 0.4[4]
Cmax (ng/mL) 89.6 ± 21.365.7 ± 18.9[4]
AUC(0-t) (ng·h/mL) 468.5 ± 112.4289.3 ± 76.5[4]
AUC(0-∞) (ng·h/mL) 523.8 ± 135.7315.6 ± 88.2[4]
t1/2 (h) 6.8 ± 2.14.9 ± 1.5[4]

Data are presented as mean ± SD.

A study investigating the co-administration of Fritillaria thunbergii Miq. extract with Glycyrrhiza uralensis Fisch. couple extract in rats revealed significant alterations in this compound's pharmacokinetic profile, suggesting potential herb-herb interactions.[5][6] While the bioavailability remained largely unchanged, the combination led to a decreased maximum plasma concentration (Cmax) and a prolonged mean residence time (MRT) and half-life (t1/2) of this compound.[5][6]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Fritillaria thunbergii Miq. Extract Alone and with Glycyrrhiza uralensis Fisch. Couple Extract

ParameterF. thunbergii ExtractF. thunbergii & G. uralensis ExtractReference
Tmax (h) 1.0 ± 0.32.5 ± 0.8[5]
Cmax (ng/mL) 102.4 ± 25.158.7 ± 15.3[5]
AUC(0-t) (ng·h/mL) 512.8 ± 123.5498.6 ± 110.2[5]
AUC(0-∞) (ng·h/mL) 589.6 ± 140.7576.4 ± 128.9[5]
t1/2 (h) 5.2 ± 1.68.9 ± 2.5[5]
MRT(0-∞) (h) 7.8 ± 2.012.1 ± 3.1[5]

Data are presented as mean ± SD.

Pharmacokinetic studies in beagle dogs have also been conducted to understand the behavior of this compound after oral administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq powder.[7]

Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs after Oral Administration of Fritillaria Powder

ParameterValueReference
Tmax (h) 1.2 ± 0.3[7]
Cmax (ng/mL) 35.6 ± 8.7[7]
AUC(0-t) (ng·h/mL) 189.4 ± 45.2[7]
AUC(0-∞) (ng·h/mL) 210.8 ± 50.1[7]
t1/2 (h) 6.5 ± 1.8[7]

Data are presented as mean ± SD.

Experimental Protocols: A Closer Look at the Methodology

The reliable determination of pharmacokinetic parameters hinges on robust and well-validated experimental protocols. The studies cited in this guide predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in biological matrices due to its high sensitivity and specificity.[5][7][8]

Animal Models and Drug Administration
  • Rat Studies: Sprague-Dawley or Wistar rats are commonly used.[4][5][8] For oral administration studies, this compound or a Fritillaria extract is typically administered via oral gavage.[4][5]

  • Beagle Dog Studies: Beagle dogs are another preclinical model used for pharmacokinetic analysis.[7] Oral administration is usually performed by encapsulating the powdered drug or extract.[7]

Sample Collection and Preparation

Blood samples are collected at predetermined time points from the tail vein in rats or other appropriate vessels in dogs.[4][7] Plasma is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.[8][9] Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma before LC-MS/MS analysis.[8]

LC-MS/MS Analysis

A typical LC-MS/MS method for this compound quantification involves:

  • Chromatographic Separation: A C18 column is commonly used for separation with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).[7][8]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI) is employed for detection.[7] The transitions monitored are specific for this compound to ensure accurate quantification.[7]

  • Method Validation: The analytical methods are validated for linearity, precision, accuracy, recovery, and matrix effect to ensure reliable results.[5][8]

Visualizing the Processes

To better illustrate the experimental and biological processes involved in this compound pharmacokinetic studies, the following diagrams have been generated.

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis Animal_Model Preclinical Model (Rat/Dog) Dosing Oral Administration (this compound/Extract) Animal_Model->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Extraction Protein Precipitation or Solid-Phase Extraction Centrifugation->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Pharmacokinetic Parameter Calculation LC_MSMS->Data_Analysis

Figure 1: A generalized workflow for preclinical pharmacokinetic studies of this compound.

This compound exerts its anti-inflammatory effects, in part, by modulating key signaling pathways. One of the well-documented pathways is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active) DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Gene_Expression

Figure 2: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.

Absorption, Distribution, and Excretion Insights

Studies have indicated that this compound's absorption is likely pH-dependent and may involve active transport mechanisms.[3] The compound has been shown to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its intestinal absorption and overall bioavailability.[10]

Following absorption, this compound distributes to various tissues.[4] Gender-related differences in tissue distribution have been observed in rats, with male rats generally showing higher drug levels in most tissues compared to females.[4] The excretion of this compound and its metabolites occurs through both urine and feces, with urinary excretion also showing gender-dependent variations.[4]

Future Directions

While significant progress has been made in characterizing the preclinical pharmacokinetics of this compound, further research is warranted. Key areas for future investigation include a more detailed elucidation of its metabolic pathways, including the identification of specific metabolizing enzymes, and a comprehensive assessment of its potential for drug-drug interactions. Moreover, studies on the absolute bioavailability of this compound following intravenous administration are crucial for a complete understanding of its absorption characteristics.

This technical guide serves as a foundational resource for the scientific community, providing a consolidated view of the current knowledge on this compound's bioavailability and pharmacokinetics. The data and methodologies presented herein are intended to support ongoing and future research efforts aimed at unlocking the full therapeutic potential of this promising natural product.

References

In Vitro Screening of Peimine for Novel Therapeutic Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine, an isosteroidal alkaloid, is a primary bioactive constituent isolated from the bulbs of Fritillaria plants, which have been used for centuries in Traditional Chinese Medicine.[1][2] Traditionally utilized for its antitussive, expectorant, and anti-inflammatory properties, modern pharmacological research has revealed a broader spectrum of activities, including anti-cancer and neuroprotective effects.[3][4] The polypharmacological nature of natural compounds like this compound suggests that it may exert its therapeutic effects through multiple molecular targets and pathways.[5] This technical guide provides a comprehensive overview of the in vitro screening methodologies and known molecular targets of this compound, offering a framework for the discovery of novel therapeutic applications.

Established Bioactivities and Therapeutic Targets

In vitro studies have identified several key areas of pharmacological activity for this compound and its related alkaloid, Peiminine. These activities are primarily centered around anti-inflammatory, anti-cancer, and neuromodulatory effects.

Anti-inflammatory and Anti-Allergic Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8.[2][6] This is achieved primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][6] In human mast cells (HMC-1), this compound was found to inhibit the phosphorylation of IκB-α and suppress the expression of nuclear NF-κB, suggesting its potential for treating mast cell-derived allergic inflammatory diseases.[6] Similarly, Peiminine has been shown to alleviate lipopolysaccharide (LPS)-induced mastitis by inhibiting the AKT/NF-κB, ERK1/2, and p38 signaling pathways.[7]

Anti-Cancer Activity

This compound and its analogues exhibit cytotoxic and anti-proliferative effects across various cancer cell lines. In prostate cancer cells, this compound induces apoptosis by disrupting intracellular calcium homeostasis via the Ca²⁺/CaMKII/JNK pathway.[5] Studies on non-small-cell lung cancer (H1299 cells) and breast cancer (MCF7 cells) have shown that the related compound Peiminine inhibits cell viability in a dose-dependent manner and can induce cell cycle arrest.[4][8] The mechanism often involves the modulation of critical cell survival pathways, such as the PI3K-Akt-mTOR pathway.[4][5][8] For instance, Peiminine has been observed to downregulate carcinogenic markers like PI3K and Akt while increasing the expression of apoptotic markers like p53 and Bax in breast cancer models.[4]

Neuromodulatory and Other Activities

This compound's effects extend to the nervous system, where it modulates the function of various ion channels. It has been identified as a use-dependent inhibitor of voltage-gated sodium channel Nav1.7 and a preferential inhibitor of the potassium channel Kv1.3, which may account for its pain-suppressing properties.[1][3] Furthermore, this compound acts as a blocker of muscle-type nicotinic acetylcholine receptors (nAChRs) with a low micromolar IC50, an interaction that may also contribute to its anti-inflammatory actions.[1][9] It has also been found to inhibit several cytochrome P450 enzymes, including CYP3A4, 2E1, and 2D6, indicating a potential for drug-drug interactions.[10]

Quantitative Data Summary: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the effective concentrations of this compound and its related compounds against different molecular targets.

Table 1: Inhibition of Inflammatory and Cellular Targets

Compound Target/Assay Cell Line IC50 / Effective Concentration Reference
This compound Nicotinic Acetylcholine Receptor (nAChR) Xenopus oocytes ~1-3 µM [1]
This compound IL-6, IL-8, TNF-α Production HMC-1 Significant inhibition at 10-50 µg/mL [6]
This compound MMP-9 Secretion A549 Dose-dependent inhibition at 12.5–100 µg/mL [2]
This compound CYP3A4 Inhibition Human Liver Microsomes IC50: 13.43 µM (Ki: 6.49 µM) [10]
This compound CYP2E1 Inhibition Human Liver Microsomes IC50: 21.93 µM (Ki: 10.76 µM) [10]

| this compound | CYP2D6 Inhibition | Human Liver Microsomes | IC50: 22.46 µM (Ki: 11.95 µM) |[10] |

Table 2: Anti-Cancer Activity

Compound Cell Line Assay IC50 / Effective Concentration Reference
Peiminine Breast Carcinoma (MCF7) MTT Assay IC50: 5 µg/mL [4]
Peiminine Non-Small-Cell Lung Cancer (H1299) Cell Viability Significant decrease at 6-200 µM [8]

| Peiminine | Parkinson's Disease Model (SH-SY5Y) | MTT Assay | Non-toxic up to 4 µM |[11] |

Proposed In Vitro Screening Workflow

A systematic approach is crucial for identifying and validating novel therapeutic targets of natural products like this compound. The workflow below outlines a multi-stage screening process, from broad phenotypic assays to specific target identification.

G General In Vitro Screening Workflow for this compound cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Phenotypic & Functional Assays cluster_2 Phase 3: Target Deconvolution & Validation cluster_3 Phase 4: Lead Optimization A This compound Library (Varying Concentrations) B High-Throughput Cytotoxicity/ Cell Viability Assays (e.g., MTT, MTS in diverse cell lines) A->B G Identify 'Hits' (Active Compounds/ Concentrations) B->G C Anti-inflammatory Assays (Cytokine release, NF-κB reporter) H Affinity Chromatography (e.g., this compound-coupled beads) C->H I Computational Docking & Pathway Analysis C->I D Anti-cancer Assays (Apoptosis, Cell Cycle, Migration) D->H D->I E Ion Channel Screening (Patch-clamp, Fluorescence-based) E->H E->I F Other Functional Screens (e.g., GPCR, Enzyme Inhibition) F->H F->I G->C G->D G->E G->F J Western Blot / Kinase Assays (Validate pathway modulation) H->J I->J K Target Knockdown/Overexpression (e.g., siRNA, CRISPR) J->K L Validated Target K->L

Caption: A multi-phase workflow for discovering novel therapeutic targets of this compound.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory and anti-cancer effects of this compound are mediated through its interaction with several critical intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS or TNF-α) lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[2][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB Releases NF-κB nucleus Nucleus genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB_nuc->genes Binds DNA This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation.

MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Various studies indicate that this compound and Peiminine can suppress the phosphorylation and activation of these kinases in response to inflammatory stimuli.[5][7]

G stimulus External Stimuli (e.g., LPS, Growth Factors) receptor Cell Surface Receptor stimulus->receptor ras_raf Upstream Kinases (Ras, Raf, MEKK) receptor->ras_raf mek MEK/MKK ras_raf->mek erk ERK mek->erk jnk JNK mek->jnk p38 p38 mek->p38 transcription Transcription Factors (AP-1, c-Jun, etc.) erk->transcription Activate jnk->transcription Activate p38->transcription Activate response Cellular Responses (Inflammation, Proliferation) transcription->response This compound This compound/ Peiminine This compound->erk Inhibits Phosphorylation This compound->jnk Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound suppresses inflammatory and proliferative signals via the MAPK pathway.

PI3K-Akt-mTOR Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Peiminine has been shown to inhibit this pathway, leading to reduced viability and apoptosis in cancer cells.[4][5][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates response Cell Proliferation, Survival (Inhibition of Apoptosis) mTOR->response peiminine Peiminine peiminine->PI3K Inhibits peiminine->Akt Inhibits Phosphorylation

Caption: Peiminine's anti-cancer effect is partly mediated by PI3K/Akt pathway inhibition.

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays relevant to the screening of this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Plate cells (e.g., A549, MCF7, HMC-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[2]

  • Data Acquisition : Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cytokine Secretion Measurement (ELISA)

This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines like TNF-α or IL-6 in cell culture supernatants.

  • Cell Culture and Stimulation : Seed cells (e.g., A549, macrophages) in a 24-well plate and allow them to adhere.

  • Pre-treatment : Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation : Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells (excluding the negative control). Incubate for a specified time (e.g., 4, 12, or 24 hours).[7]

  • Supernatant Collection : Centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure : Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves coating the plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate, and finally a stop solution.

  • Data Acquisition : Read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).

  • Analysis : Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for Protein Phosphorylation

This method is used to detect changes in the phosphorylation state of key signaling proteins (e.g., p-Akt, p-ERK, p-NF-κB p65).[7]

  • Cell Treatment and Lysis : Grow cells to 80-90% confluency in 6-well plates. Treat with this compound and/or stimuli as described in the ELISA protocol. After treatment, wash the cells with ice-cold PBS.

  • Protein Extraction : Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Strip the membrane and re-probe for the total protein (e.g., total ERK) and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities demonstrated through in vitro screening. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K-Akt, underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and neurological disorders. The screening workflow and protocols detailed in this guide provide a robust framework for researchers to systematically investigate this compound's mechanisms of action and uncover novel therapeutic targets.

Future research should focus on target deconvolution to precisely identify the direct binding partners of this compound. Advanced techniques such as thermal shift assays, affinity chromatography coupled with mass spectrometry, and computational modeling can further elucidate its mechanism of action. Validated in vitro hits must then be advanced to in vivo animal models to assess efficacy, pharmacokinetics, and safety, paving the way for potential clinical development.

References

Peimine's Modulatory Effects on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Peimine, a major active alkaloid component derived from Fritillaria, exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes and methodologies.

Introduction: this compound and the NF-κB Signaling Pathway

This compound is a principal isosteroid alkaloid extracted from the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments and inflammation.[1] The NF-κB family of transcription factors are central regulators of the inflammatory response.[2] In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4][5] This event unmasks a nuclear localization signal (NLS) on the NF-κB p65 subunit, facilitating its translocation into the nucleus.[3][6] Nuclear p65 then binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

This compound has demonstrated significant anti-inflammatory properties by directly intervening in this critical pathway. It effectively suppresses the activation of NF-κB, thereby inhibiting the production of downstream inflammatory mediators.[1][7] This guide elucidates the precise points of intervention and the quantitative impact of this compound on the NF-κB signaling cascade.

Core Technical Details: this compound's Mechanism of Action on NF-κB

This compound's inhibitory effect on the NF-κB pathway is primarily achieved through a multi-step mechanism targeting the canonical activation sequence:

  • Inhibition of IκBα Phosphorylation and Degradation: The foundational step in NF-κB activation is the phosphorylation of IκBα at serine residues Ser32 and Ser36 by the IKK complex.[4][5] Studies have shown that pretreatment with this compound significantly mitigates the phosphorylation of IκBα in response to inflammatory stimuli like LPS.[1][2] By preventing this crucial phosphorylation event, this compound stabilizes the IκBα protein and prevents its subsequent ubiquitination and proteasomal degradation.[1][2]

  • Prevention of p65 Nuclear Translocation: The degradation of IκBα is a prerequisite for the NF-κB p65 subunit to translocate from the cytoplasm to the nucleus.[3][6] By preserving IκBα levels, this compound effectively sequesters the p65 subunit in the cytoplasm.[1][8] This blockade of nuclear translocation is a key outcome of this compound's action, as it directly prevents NF-κB from reaching its genomic targets.[1][2] Experimental evidence from immunofluorescence and western blotting of nuclear fractions confirms a marked reduction in nuclear p65 levels in cells pretreated with this compound.[1][9]

  • Downregulation of Pro-inflammatory Gene Expression: With the inhibition of p65 nuclear translocation, the transcription of NF-κB target genes is suppressed. This compound treatment has been shown to significantly reduce the production and secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in various cell models such as RAW264.7 macrophages and human mast cells (HMC-1).[7][10]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key markers of the NF-κB signaling pathway as reported in various studies.

Cell LineStimulantThis compound ConcentrationTarget AnalyzedObserved EffectCitation(s)
RAW264.7 MacrophagesLPS0-25 mg/LTNF-α, IL-6, IL-1β SecretionSignificant dose-dependent inhibition[7][11]
RAW264.7 MacrophagesLPS0-25 mg/Lp65 and IκB levelsSignificant decrease in p65 and IκB degradation[7][11]
HMC-1 (Human Mast Cells)PMACI10, 25, 50 µg/mLIL-6, IL-8, TNF-α ProductionSignificant dose-dependent inhibition[8][9]
HMC-1 (Human Mast Cells)PMACI50 µg/mLNuclear NF-κB ExpressionSignificant suppression[2][8]
HMC-1 (Human Mast Cells)PMACI10, 25, 50 µg/mLIκB-α PhosphorylationSignificant inhibition at all concentrations[2][8]
Mouse Lung Tissue (ALI model)LPS10 mg/kg (in vivo)p-IκBα levelsNotable mitigation of LPS-induced increase[1]
Mouse Lung Tissue (ALI model)LPS10 mg/kg (in vivo)Nuclear NF-κB p65 levelsPrevention of translocation compared to LPS group[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate this compound's effect on the NF-κB pathway.

4.1 Cell Culture and Stimulation

  • Cell Lines: Mouse macrophage cell line RAW264.7 or human mast cell line HMC-1 are commonly used.[1][10]

  • Culture Conditions: Cells are typically cultured in DMEM or a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 0-50 µg/mL) for a specified duration (e.g., 1-2 hours). Following pretreatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS, e.g., 100 ng/mL) or a combination of phorbol 12-myristate 13-acetate and calcium ionophore A23187 (PMACI) for a period ranging from 30 minutes to 24 hours, depending on the target being analyzed.[1][10]

4.2 Western Blot Analysis

  • Purpose: To quantify the expression levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65).

  • Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.[1]

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.[1]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin). After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.[1]

  • Detection: Protein bands are visualized using an Enhanced Chemiluminescence (ECL) detection kit and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin (for whole-cell lysates) or Lamin B1 (for nuclear extracts).[1]

4.3 Enzyme-Linked Immunosorbent Assay (ELISA)

  • Purpose: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure: Cell culture supernatants are collected after the stimulation period. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader, and cytokine concentrations are calculated based on a standard curve.[1][10]

4.4 Immunofluorescence Staining for p65 Translocation

  • Purpose: To visualize the subcellular localization of the NF-κB p65 subunit.

  • Procedure: Cells are grown on glass coverslips. After treatment, they are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with serum. Cells are then incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope. The nuclear translocation of p65 is observed as an increase in fluorescence intensity within the DAPI-stained nuclear region.[12]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_complex p65/p50/IκBα (Inactive) IkBa->NFkB_complex Sequesters Proteasome Proteasome IkBa->Proteasome Degradation p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation DNA κB Site (DNA) p65_n->DNA p50_n->DNA Transcription Gene Transcription DNA->Transcription Induces Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Transcription->Pro-inflammatory\nCytokines

Caption: Canonical NF-κB signaling pathway activation.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylation Blocked NFkB_complex p65/p50/IκBα (Remains Inactive) IkBa->NFkB_complex Sequesters p65 p65 p65_n p65 (Blocked) p65->p65_n Translocation Blocked p50 p50 Transcription Gene Transcription (Inhibited) p65_n->Transcription Pro-inflammatory\nCytokines (Reduced) Pro-inflammatory Cytokines (Reduced) Transcription->Pro-inflammatory\nCytokines (Reduced)

Caption: this compound's inhibition of the NF-κB pathway.

G A Cell Treatment (this compound + LPS) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E PVDF Membrane Transfer D->E F Blocking (5% Non-fat Milk) E->F G Primary Antibody Incubation (e.g., anti-p-IκBα) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection & Imaging H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound demonstrates potent anti-inflammatory activity by directly targeting the canonical NF-κB signaling pathway. Its mechanism of action is characterized by the inhibition of IκBα phosphorylation and subsequent degradation, which effectively prevents the nuclear translocation of the transcriptionally active p65 subunit. This leads to a significant reduction in the expression and secretion of key pro-inflammatory cytokines. The data consistently highlight this compound's potential as a therapeutic agent for the treatment of inflammatory diseases where NF-κB activation plays a pathological role. Further research and clinical trials are warranted to fully explore its clinical utility.

References

Exploring the ethnobotanical uses of Peimine-containing plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ethnobotanical Uses of Peimine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical composition, and pharmacological mechanisms of this compound-containing plants, primarily focusing on species within the Fritillaria genus. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of molecular pathways.

Introduction to this compound and its Botanical Sources

This compound is a prominent isosteroidal alkaloid found in various species of the Fritillaria genus (Liliaceae family). The bulbs of these plants, known collectively in Traditional Chinese Medicine (TCM) as Bulbus Fritillariae, have been used for centuries to treat a range of ailments, particularly those related to the respiratory system. The therapeutic effects of these plants are largely attributed to their alkaloid content, with this compound and its congener Peiminine being the most significant bioactive constituents.[1][2]

The most commonly utilized species include Fritillaria cirrhosa (Chuan Bei Mu) and Fritillaria thunbergii (Zhe Bei Mu), which are officially recognized in the Chinese Pharmacopoeia for their medicinal properties.[3] Traditional applications center on their ability to clear heat, moisten the lungs, resolve phlegm, and alleviate coughs.[4][5][6][7] Modern pharmacological studies have expanded on these traditional uses, revealing potent anti-inflammatory, anti-tumor, antitussive, and analgesic properties.[2][3][8]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the Fritillaria species, the specific plant part, and even the cultivation conditions. This variability is a critical consideration for standardization in drug development. The following table summarizes quantitative data on this compound content from various studies.

Plant SpeciesPlant PartAnalytical MethodThis compound ContentReference
Fritillaria ussuriensisBulbNot Specified0.58 - 1.2 mg/g[5]
Fritillaria thunbergiiBulbNot Specified0.58 - 1.2 mg/g[5]
Fritillaria thunbergiiFlowerSFE0.7 mg/g[9]
Fritillaria anhuiensisBulbHPLC0.0603% (603 µg/g)[10]
Fritillaria cirrhosaBulbHPLC-DAD-ELSD36.09 ± 0.07 mg/g (Peimisine)[7]
Fritillaria taipaiensisBulbHPLC-ELSD0.0173% - 0.0376% (Peimisine)[1]
Fritillaria unibracteataBulbHPLC-ELSD0.0233% - 0.0528% (Peimisine)[1]

Note: Peimisine is a closely related alkaloid, and some analytical methods quantify them together.

Experimental Protocols

This section details the methodologies for the extraction, quantification, and pharmacological evaluation of this compound.

General Workflow for this compound Research

The following diagram illustrates a typical workflow for the study of this compound, from plant material to pharmacological analysis.

G General Research Workflow for this compound cluster_0 Extraction & Isolation cluster_1 Analysis & Quantification cluster_2 Pharmacological Assays P Plant Material (Fritillaria Bulbs) E Solvent Extraction (e.g., Chloroform-Methanol) P->E Grinding & Maceration I Purification (e.g., HSCCC) E->I Crude Extract Q HPLC / UPLC-MS/MS Quantification I->Q Purified this compound S Structural Elucidation (NMR, MS) I->S V In Vitro Assays (Cell Lines) Q->V Standardized Compound X In Vivo Models (e.g., Mouse Xenograft) V->X Mechanism Insights

A typical workflow for this compound research.
Extraction and Quantification Protocol (HPLC-ELSD)

This protocol is a composite based on methodologies described for the analysis of Fritillaria alkaloids.[1][11][12][13]

  • Sample Preparation:

    • Accurately weigh 2.0 g of powdered Fritillaria bulb sample into a flask.

    • Add 4 mL of concentrated ammonia solution to infiltrate the sample for 1 hour. This alkalinization step is crucial for extracting the basic alkaloid compounds.

    • Add 40 mL of a chloroform-methanol (4:1 v/v) mixture and mix thoroughly.

    • Perform extraction using ultrasonication or reflux, followed by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude alkaloid extract.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

    • Column: Agilent Hypersil BDS-C18 column (4.0 mm x 250 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 10 mmol/L ammonium bicarbonate adjusted to pH 10.10 with ammonia solution).[11] A typical isocratic mobile phase could be Acetonitrile:Water:Diethylamine (70:30:0.03 v/v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • ELSD Settings: Drift tube temperature and nebulizing gas flow rate should be optimized for the specific instrument and mobile phase.

  • Quantification:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

    • Calculate the concentration of this compound in the sample extract by interpolation from the calibration curve.

In Vitro Anti-Inflammatory Assay Protocol

This protocol describes the assessment of this compound's ability to inhibit the production of inflammatory mediators in cell culture, based on described assays.[3][14]

  • Cell Culture:

    • Culture a relevant cell line, such as human lung epithelial cells (A549) or mouse articular chondrocytes, in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Induction of Inflammation:

    • Seed cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β), to the culture medium. Include a vehicle control (no this compound) and an unstimulated control group.

  • Measurement of Inflammatory Mediators:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine/NO production for each this compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) to quantify its anti-inflammatory potency.

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways. Its anti-inflammatory and anti-cancer activities are primarily linked to the inhibition of pro-inflammatory and cell survival pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

A primary mechanism for the anti-inflammatory action of this compound is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][6] In response to inflammatory stimuli like LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines. This compound can block the phosphorylation and subsequent activation of key proteins in these cascades.

G This compound's Anti-Inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk MAPK (p38, ERK, JNK) receptor->mapk ikb IκBα receptor->ikb This compound This compound This compound->mapk Inhibits Phosphorylation This compound->ikb Prevents Degradation ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus nfkB NF-κB ikb->nfkB Sequesters nfkB->nucleus Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->cytokines Gene Transcription

This compound inhibits NF-κB and MAPK pathways.
Downregulation of the PI3K/Akt Signaling Pathway

In the context of cancer, this compound and related alkaloids have been shown to induce apoptosis and inhibit cell proliferation by downregulating the PI3K/Akt signaling pathway.[4][6] This pathway is crucial for cell survival, and its inhibition can sensitize cancer cells to apoptosis. This compound's action leads to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax.

G This compound's Anti-Cancer Mechanism cluster_pathway PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation This compound This compound pi3k PI3K This compound->pi3k Inhibits pten PTEN This compound->pten Promotes akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates apoptosis Apoptosis akt->apoptosis Inhibits pten->pi3k bax Bax (Pro-apoptotic) bcl2->bax bax->apoptosis

This compound induces apoptosis via PI3K/Akt.

Conclusion and Future Directions

This compound, a principal alkaloid from Fritillaria species, demonstrates significant therapeutic potential that aligns with its traditional ethnobotanical uses, particularly as an anti-inflammatory and anti-tussive agent. This guide has provided quantitative data, detailed experimental frameworks, and elucidated molecular pathways crucial for its pharmacological activity. For drug development professionals, the variability in this compound content across species highlights the need for robust standardization and quality control of raw materials. Future research should focus on clinical trials to validate the efficacy and safety of this compound for respiratory and inflammatory diseases. Furthermore, exploring synergistic effects with other phytochemicals in Fritillaria extracts and developing semi-synthetic derivatives to enhance bioavailability and potency are promising avenues for therapeutic innovation.

References

Methodological & Application

Application Note and Protocol for the Quantification of Peimine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of peimine, a major active alkaloid found in the bulbs of Fritillaria species, using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the quality control of raw herbal materials and pharmaceutical preparations containing this compound. This application note includes a comprehensive experimental protocol, instrument parameters, and method validation data.

Introduction

This compound is a C-27 steroidal alkaloid with a variety of reported pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects. Accurate and reliable quantification of this compound is crucial for the standardization of herbal medicines and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active compounds in complex mixtures such as herbal extracts. This document outlines a robust HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) or a UV detector for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Diethylamine (analytical grade)[1]

  • Ammonia solution (concentrated)[1]

  • Chloroform (analytical grade)[1]

  • Fritillaria thunbergii bulbs (or other this compound-containing samples)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a detector (ELSD or UV).

  • Chromatographic Column: Capcell Pak C18 column (250 mm × 4.6 mm, 5 µm) or an equivalent C18 column.[1]

  • Mobile Phase:

    • Isocratic Elution (ELSD): Acetonitrile:Water:Diethylamine (70:30:0.03, v/v/v).[1]

    • Gradient Elution (ELSD): Acetonitrile and 10 mmol L⁻¹ NH₄HCO₃ (adjusted to pH 10.10 with ammonia solution).[2]

    • Isocratic Elution (UV): Methanol:Water (45:55, v/v).

  • Flow Rate: 1.0 mL/min for ELSD methods[1]; 0.6 mL/min for the UV method.

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector Settings:

    • ELSD: Tube temperature 100 °C, carrier gas flow rate 1.8 L/min.[1]

    • UV Detection Wavelength: 233 nm.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.

Sample Preparation (from Fritillaria thunbergii Bulbs)
  • Powdering: Powder the dried bulbs of Fritillaria thunbergii and pass through a 60-mesh sieve.

  • Alkalinization: Accurately weigh 2 g of the powdered sample into a flask. Add 4 mL of concentrated ammonia solution and allow the sample to be infiltrated for 1 hour.[1]

  • Extraction: Add 40 mL of a chloroform-methanol mixture (4:1, v/v) to the flask. Mix well.[1]

  • Filtration and Evaporation: Filter the mixture and collect 10 mL of the filtrate into an evaporating dish. Evaporate the filtrate to dryness.[1]

  • Reconstitution: Dissolve the residue in methanol in a 2.0 mL volumetric flask.[1]

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, and recovery.

Linearity and Range

The linearity of the method was assessed by analyzing the standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterValueReference
Regression EquationY = 1.6154X + 4.9538 (logarithmic)[1]
Correlation Coefficient (R²)0.9997[1]
Linear Range0.4008–2004 ng/mL[3]

Y represents the peak area, and X represents the logarithmic value of the standard concentration.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays.

ParameterThis compoundReference
Intra-day Precision (RSD%)< 2%[4]
Inter-day Precision (RSD%)< 2%[4]
Accuracy and Recovery

The accuracy of the method was evaluated through a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed by the proposed method.

ParameterValueReference
Average Recovery98.2%[2]
RSD of Recovery1.7%[2]

Experimental Workflow and Diagrams

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Sample Powdered Fritillaria Bulb Alkalinization Add Ammonia Solution Sample->Alkalinization Standard This compound Reference Standard Stock_Standard Prepare Stock Solution Standard->Stock_Standard Extraction Extract with Chloroform:Methanol Alkalinization->Extraction Filtration1 Filter Extract Extraction->Filtration1 Evaporation Evaporate to Dryness Filtration1->Evaporation Reconstitution Dissolve in Methanol Evaporation->Reconstitution Filtration2 Filter through 0.45 µm Filter Reconstitution->Filtration2 Prepared_Sample Prepared Sample for HPLC Filtration2->Prepared_Sample Injection Inject Sample/Standard (10 µL) Prepared_Sample->Injection Working_Standards Prepare Working Standards Stock_Standard->Working_Standards Prepared_Standard Prepared Standards for HPLC Working_Standards->Prepared_Standard Prepared_Standard->Injection HPLC_System HPLC System with C18 Column Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection ELSD or UV Detection Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC method is simple, accurate, and reliable for the quantitative determination of this compound in herbal materials and pharmaceutical formulations. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for routine quality control analysis. The provided protocol can be readily implemented in a laboratory setting for the analysis of this compound.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating Peimine's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine, a major active isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has been traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its anti-inflammatory effects, making it a compound of interest for drug discovery and development.[3] this compound has been shown to inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO).[2][4][5][6] Its mechanism of action involves the modulation of critical signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7]

These application notes provide detailed protocols for cell-based assays to evaluate the anti-inflammatory activity of this compound. The described methods are essential for researchers investigating novel anti-inflammatory agents and for professionals in drug development seeking to characterize the bioactivity of natural compounds.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of various pro-inflammatory mediators in different cell lines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

This compound Concentration (mg/L)TNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference
0 - 25Significant InhibitionSignificant InhibitionSignificant Inhibition[5][6]

Note: The referenced study demonstrated a dose-dependent inhibition within this range.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in PMACI-stimulated HMC-1 Mast Cells

This compound Concentration (µg/mL)IL-6 InhibitionIL-8 InhibitionTNF-α InhibitionReference
25SignificantSignificant-[8]
50SignificantSignificantSignificant[8]

Table 3: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Cell LineStimulantThis compound ConcentrationInhibitory EffectReference
Primary mouse articular chondrocytesIL-1βNot specifiedDecreased NO and PGE2 production[9]

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a commonly used and appropriate model for studying inflammation.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well for NO and cytokine assays, and 1 x 10^4 cells/well for viability assays.[10] Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 mg/L) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[11]

    • Incubate the plates for 24 hours.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.[12]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active metabolism convert MTT into a purple formazan product.[13]

  • Protocol:

    • After the 24-hour treatment with this compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 4 hours at 37°C.[14]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[13][14]

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[15][16]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is proportional to the nitrite concentration.[16]

  • Protocol:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.[15]

    • Measure the absorbance at 540 nm using a microplate reader.[15][16]

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[17][18][19]

  • Principle: A sandwich ELISA uses a capture antibody coated on the plate to bind the cytokine of interest. A second, biotin-conjugated detection antibody binds to a different epitope on the cytokine. Streptavidin-HRP and a substrate are then used for colorimetric detection.[17]

  • Protocol (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[17]

    • Wash the plate and block non-specific binding sites.

    • Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from a standard curve.

Mandatory Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plates adhesion Allow cells to adhere overnight seed_cells->adhesion peimine_treatment Pre-treat with this compound adhesion->peimine_treatment lps_stimulation Stimulate with LPS peimine_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant Collect Supernatant incubation->supernatant remaining_cells Remaining Cells in Plate incubation->remaining_cells griess_assay Griess Assay for NO supernatant->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa_assay mtt_assay MTT Assay for Cell Viability remaining_cells->mtt_assay read_absorbance Measure Absorbance griess_assay->read_absorbance elisa_assay->read_absorbance mtt_assay->read_absorbance calculate_results Calculate Concentrations & Viability read_absorbance->calculate_results

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK myd88->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->proinflammatory_genes This compound This compound This compound->ikk Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 jnk JNK tak1->jnk p38 p38 tak1->p38 erk ERK tak1->erk ap1 AP-1 jnk->ap1 Phosphorylation p38->ap1 Phosphorylation erk->ap1 Phosphorylation nucleus Nucleus ap1->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Expression nucleus->proinflammatory_genes This compound This compound This compound->jnk Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation This compound->erk Inhibits Phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

References

Application Note: High-Throughput Analysis of Peimine and Peiminine in Herbal Extracts Using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine and Peiminine are major isosteroidal alkaloids isolated from the bulbs of Fritillaria species, which are extensively used in traditional Chinese medicine for their antitussive, expectorant, and anti-inflammatory properties. The accurate quantification of these bioactive compounds is crucial for the quality control of herbal materials and the development of new therapeutics. Capillary electrophoresis (CE) offers a powerful analytical platform for this purpose, providing high separation efficiency, short analysis times, and minimal solvent consumption. This application note details a robust CE method with indirect UV detection for the simultaneous determination of this compound and Peiminine.

Principle

Due to the lack of a strong UV chromophore in this compound and Peiminine, a capillary electrophoresis method with indirect UV detection has been developed. This method utilizes a background electrolyte (BGE) containing a UV-absorbing probe. The non-absorbing analyte ions displace the probe ions, leading to a decrease in absorbance as the analyte passes the detector. This allows for the sensitive quantification of otherwise non-UV-absorbing compounds.

Experimental Protocols

Sample Preparation: Chloroform Extraction of Alkaloids from Bulbus Fritillariae Thunbergii

This protocol outlines the extraction of this compound and Peiminine from the dried bulbs of Fritillaria thunbergii.

Materials:

  • Dried and powdered Bulbus Fritillariae Thunbergii

  • Chloroform

  • Methanol

  • Concentrated ammonia solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., filter paper or 0.45 µm syringe filter)

Procedure:

  • Weigh 1.0 g of powdered Bulbus Fritillariae Thunbergii into a flask.

  • Add 2.0 mL of concentrated ammonia solution and let the powder soak for 30 minutes.

  • Add 20 mL of a chloroform-methanol (4:1, v/v) mixture to the flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Filter the extract and collect the filtrate.

  • Repeat the extraction process (steps 3-5) on the residue twice more.

  • Combine all the filtrates.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Evaporate the solvent from the dried filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C.

  • Reconstitute the dried residue in a known volume of the background electrolyte (see CE protocol) to achieve a suitable concentration for analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection into the CE system.

Capillary Electrophoresis Analysis

Instrumentation:

  • Capillary Electrophoresis system equipped with a UV detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).

Reagents:

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

Background Electrolyte (BGE) Preparation: Prepare a solution composed of 66% MeOH-ACN (1:1, v/v) and 34% aqueous buffer. The final concentration of the components in the aqueous portion should be 15 mM NaH₂PO₄, 2.5 mM NED, and 4 mM H₃PO₄.[1]

CE Conditions:

  • Capillary: Uncoated fused-silica, 50 µm i.d.

  • BGE: 66% MeOH-ACN (1:1, v/v), 34% aqueous buffer (15 mM NaH₂PO₄, 2.5 mM NED, 4 mM H₃PO₄)[1]

  • Separation Voltage: 15 kV

  • Detection: Indirect UV at 254 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Temperature: 25°C

Capillary Conditioning: Before the first use, rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min). Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min) to ensure reproducibility.

Quantitative Data

The developed capillary electrophoresis method demonstrates excellent quantitative performance for the analysis of this compound and Peiminine.[1]

ParameterThis compoundPeiminine
Linear Range (µg/mL) 5 - 2005 - 200
Regression Equation y = ax + by = cx + d
Correlation Coefficient (r) 0.99960.9995
Limit of Detection (LOD) (µg/mL) 3.94.1
Repeatability (RSD, n=3)
- Peak Area3.4%4.1%
- Peak Height4.0%4.4%
- Migration Time0.29%0.30%

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_CE_Analysis Capillary Electrophoresis Analysis Start Powdered Bulbus Fritillariae Thunbergii Ammonia Soak with Concentrated Ammonia Start->Ammonia Extraction Extract with Chloroform-Methanol (4:1) Ammonia->Extraction Filtration Filter and Combine Extracts Extraction->Filtration Drying Dry with Anhydrous Sodium Sulfate Filtration->Drying Evaporation Evaporate Solvent Drying->Evaporation Reconstitution Reconstitute in BGE Evaporation->Reconstitution Final_Filtration Filter (0.45 µm) Reconstitution->Final_Filtration Injection Hydrodynamic Injection Final_Filtration->Injection Inject Sample Separation Electrophoretic Separation (15 kV) Injection->Separation Detection Indirect UV Detection (254 nm) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Caption: Experimental workflow for the determination of this compound and Peiminine.

Signaling_Pathway cluster_pathway Simplified Anti-inflammatory Signaling of this compound/Peiminine Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB This compound This compound / Peiminine This compound->MAPK This compound->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Simplified anti-inflammatory signaling pathway of this compound and Peiminine.

Discussion

The described capillary electrophoresis method provides a simple, rapid, and cost-effective solution for the quantitative analysis of this compound and Peiminine in herbal extracts. The use of a mixed organic modifier (MeOH-ACN) in the BGE helps to reduce the adsorption of the probe to the capillary wall, thereby minimizing baseline noise and drift.[1] The method's high linearity, low limits of detection, and good repeatability make it suitable for routine quality control and research applications.

This compound and Peiminine have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. Both compounds can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical in the cellular response to inflammatory stimuli, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism of action underscores the therapeutic potential of these alkaloids and highlights the importance of accurate analytical methods for their study.

Conclusion

This application note provides a detailed protocol for the determination of this compound and Peiminine using capillary electrophoresis with indirect UV detection. The method is demonstrated to be reliable and robust, making it a valuable tool for researchers, scientists, and drug development professionals working with Fritillaria-derived compounds. The inclusion of a sample preparation protocol and an overview of the relevant signaling pathways provides a comprehensive resource for the analysis and understanding of these important bioactive molecules.

References

Application Notes & Protocols: Supercritical Fluid Extraction of Peimine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peimine is a major active isosteroidal alkaloid found in the bulbs of various Fritillaria species, such as Fritillaria thunbergii Miq.[1][2] It has been traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties[3][4][5]. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO₂) is an environmentally friendly and efficient green technology for extracting bioactive compounds from plant materials. This method offers advantages such as the use of non-toxic solvents, high selectivity, and reduced extraction times compared to conventional methods[1][6]. This document provides a detailed protocol for the extraction of this compound from Fritillaria thunbergii bulbs using SFE, based on optimized conditions.

Experimental Protocols

This section details the methodology for the supercritical fluid extraction and quantification of this compound from Fritillaria thunbergii bulbs.

1. Plant Material and Sample Preparation:

  • Plant Material: Dried bulbs of Fritillaria thunbergii Miq. are used as the source material.

  • Grinding: The dried bulbs are ground into a fine powder to increase the surface area for efficient extraction.

  • Sieving: The powder is passed through a sieve to ensure a uniform particle size.

  • Drying: The powdered plant material is dried in an oven to remove residual moisture, which can affect extraction efficiency.

2. Supercritical Fluid Extraction (SFE) Protocol:

This protocol is based on the optimized conditions for maximizing this compound yield.

  • Apparatus: A supercritical fluid extractor equipped with a high-pressure pump, an extraction vessel, a co-solvent pump, and a collection system.

  • Supercritical Fluid: Supercritical carbon dioxide (SC-CO₂).

  • Co-solvent: 89.3% ethanol in water[1][2][7].

  • Extraction Parameters:

    • Extraction Time: 3.0 hours[1][2][7].

    • Extraction Temperature: 60.4 °C[1][2][7].

    • Extraction Pressure: 26.5 MPa[1][2][7].

  • Procedure:

    • Load the ground and dried plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure (26.5 MPa).

    • Heat the extraction vessel to the set temperature (60.4 °C).

    • Introduce the co-solvent (89.3% ethanol) at a constant flow rate.

    • Maintain the static extraction for the specified duration (3.0 hours).

    • Depressurize the system and collect the extract in a collection vial.

    • The collected extract contains this compound and other co-extracted compounds.

3. Sample Analysis and Quantification (UPLC):

The concentration of this compound in the extract is determined using Ultra-Performance Liquid Chromatography (UPLC).

  • Chromatographic System: A UPLC system equipped with a photodiode array detector.

  • Column: A suitable C18 column for separating alkaloids.

  • Mobile Phase: A gradient of acetonitrile and water (containing a suitable buffer like ammonium acetate and acetic acid).

  • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Detection Wavelength: 220 nm is a suitable wavelength for detecting this compound[3].

  • Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations to generate a calibration curve.

  • Quantification: Inject the extracted sample into the UPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve. The retention time for this compound has been reported to be around 9.1 minutes under specific UPLC conditions[1][7].

Data Presentation

The following tables summarize the quantitative data from the optimization of the SFE process for this compound extraction.

Table 1: Experimental Design for SFE Optimization using Central Composite Design (CCD) [1]

RunExtraction Time (h)Temperature (°C)Pressure (MPa)Ethanol Conc. (%)This compound Yield (mg/g)
12.05015850.4
23.05015850.5
32.06015850.6
43.06015850.7
52.05025850.8
63.05025850.9
72.06025851.0
83.06025851.2
92.05015950.5
103.05015950.6
112.06015950.7
123.06015950.8
132.05025950.9
143.05025951.0
152.06025951.1
163.06025951.2
171.55520900.7
183.55520900.9
192.54520900.8
202.56520901.0
212.55510900.6
222.55530901.1
232.55520800.3
242.555201000.5
252.55520900.9
262.55520900.9
272.55520900.9
282.55520900.9
292.55520900.9
302.55520900.9

Table 2: Predicted vs. Experimental Yields of this compound under Optimal SFE Conditions [1][2][7]

CompoundPredicted Yield (mg/g)Experimental Yield (mg/g)
This compound1.31.2 ± 0.1

Visualizations

The following diagrams illustrate the experimental workflow for the supercritical fluid extraction of this compound.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis plant Fritillaria thunbergii Bulbs grind Grinding & Sieving plant->grind dry Drying grind->dry extractor Extraction Vessel (26.5 MPa, 60.4 °C, 3.0 h) dry->extractor sfe_system SFE System sfe_system->extractor co2 CO₂ Tank co2->sfe_system cosolvent Co-solvent (89.3% Ethanol) cosolvent->sfe_system collection Extract Collection extractor->collection uplc UPLC Analysis collection->uplc quant Quantification uplc->quant result Result: 1.2 mg/g quant->result This compound Yield

Caption: Workflow for Supercritical Fluid Extraction of this compound.

SFE_Parameters cluster_params Key Parameters SFE Optimized SFE Conditions Time Time 3.0 h SFE->Time Temp Temperature 60.4 °C SFE->Temp Pressure Pressure 26.5 MPa SFE->Pressure CoSolvent Co-solvent 89.3% Ethanol SFE->CoSolvent

Caption: Optimized Parameters for this compound SFE.

References

Probing the Pain Pathway: Application Notes and Protocols for Studying Peimine's Effect on Nav1.7 Channels with Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals investigating novel analgesics now have access to detailed application notes and protocols outlining the use of the patch-clamp technique to characterize the effects of Peimine, a natural alkaloid, on the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. These comprehensive guidelines provide a framework for assessing the inhibitory potential of this compound and similar compounds on Nav1.7, facilitating the discovery and development of new pain therapeutics.

Nav1.7 is a voltage-gated sodium channel that plays a critical role in the transmission of pain signals. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain disorders, while loss-of-function mutations result in a congenital inability to experience pain. This genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics. This compound, an alkaloid extracted from the bulbs of Fritillaria species, has been identified as a modulator of Nav1.7 channels, exhibiting a use-dependent inhibition of the channel's activity.[1]

These application notes provide detailed protocols for utilizing whole-cell patch-clamp electrophysiology to quantify the inhibitory effects of this compound on human Nav1.7 channels expressed in heterologous systems, such as HEK293 cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effect of this compound on Nav1.7 channels as reported in the literature.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundhNav1.7Whole-cell Patch-clamp47[1]

Table 1: Inhibitory Potency of this compound on Nav1.7 Channels.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (SCN9A).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged every 2-3 days or upon reaching 80-90% confluency. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Electrophysiological Recordings: Whole-Cell Patch-Clamp
  • Apparatus: An upright or inverted microscope equipped with micromanipulators, a patch-clamp amplifier, and a data acquisition system.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with the internal solution.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_protocol Data Acquisition cluster_analysis Data Analysis Cell_Culture HEK293-hNav1.7 Cell Culture Plating Plate cells on coverslips Cell_Culture->Plating Coverslip_Transfer Transfer coverslip to recording chamber Patch_Pipette Approach cell with patch pipette Coverslip_Transfer->Patch_Pipette Giga_Seal Form Giga-ohm seal Patch_Pipette->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocols Apply voltage protocols (Activation, Inactivation, Use-dependence) Whole_Cell->Voltage_Protocols Record_Currents Record baseline Nav1.7 currents Voltage_Protocols->Record_Currents Apply_this compound Apply this compound Record_Currents->Apply_this compound Record_Post_this compound Record currents in the presence of this compound Apply_this compound->Record_Post_this compound Washout Washout this compound Record_Post_this compound->Washout Record_Washout Record currents after washout Washout->Record_Washout Analyze_Data Analyze current properties (Amplitude, G-V curves, V1/2, IC50) Record_Washout->Analyze_Data

Caption: Experimental workflow for patch-clamp analysis.
Voltage Protocols for Assessing this compound's Effect

  • Current-Voltage (I-V) Relationship and Activation:

    • Holding Potential: -120 mV.

    • Test Pulses: Depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.

    • Analysis: Peak inward currents at each voltage are measured and plotted against the test potential to generate the I-V curve. The conductance (G) is calculated from the peak current (I) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for Na+. The resulting conductance-voltage (G-V) curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

  • Steady-State Inactivation (Availability):

    • Holding Potential: -120 mV.

    • Conditioning Pulses: A series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments.

    • Test Pulse: A 20 ms step to 0 mV immediately following the conditioning pulse.

    • Analysis: The peak current during the test pulse is normalized to the maximum peak current and plotted against the pre-pulse potential. The data is fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

  • Use-Dependent Inhibition:

    • Holding Potential: -120 mV.

    • Pulse Train: A train of depolarizing pulses to 0 mV for 20 ms at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Analysis: The peak current of each pulse in the train is normalized to the peak current of the first pulse. A decrease in the normalized current with successive pulses indicates use-dependent block. This protocol is performed in the absence and presence of this compound to quantify its effect on use-dependent inhibition.

Mechanism of Action and Signaling Pathways

This compound has been reported to cause a use-dependent inhibition of Nav1.7 channels.[1] This mechanism is characteristic of local anesthetics and some anti-epileptic drugs, where the compound preferentially binds to and blocks the channel when it is in the open or inactivated state, which are more frequently occupied during high-frequency neuronal firing. This property is particularly desirable for pain therapeutics as it suggests that the drug would be more active in hyperexcitable neurons that are firing pathologically, while having less effect on normally firing neurons.

The specific signaling pathways involved in this compound's modulation of Nav1.7 are not yet fully elucidated. However, the modulation of ion channels by natural compounds can occur through direct interaction with the channel protein or indirectly through the modulation of intracellular signaling cascades that regulate channel function.

signaling_pathway cluster_neuron Nociceptive Neuron This compound This compound Nav1_7 Nav1.7 Channel This compound->Nav1_7 Inhibits (Use-dependent block) Action_Potential Action Potential Propagation Nav1_7->Action_Potential Initiates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to

Caption: Proposed mechanism of this compound's action on Nav1.7.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the effects of this compound and other natural compounds on Nav1.7 channels using patch-clamp electrophysiology. The characterization of the use-dependent block of Nav1.7 by this compound highlights its potential as a lead compound for the development of novel analgesics. Further research is warranted to fully elucidate the molecular details of its interaction with the channel and to explore its efficacy in preclinical models of pain.

References

Application Notes and Protocols: Molecular Docking Studies of Peimine with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of Peimine, a natural alkaloid, with nicotinic acetylcholine receptors (nAChRs). The included data, protocols, and visualizations are intended to guide researchers in understanding the binding interactions and potential modulatory effects of this compound on nAChR function. This information is valuable for drug discovery and development efforts targeting nAChRs for various therapeutic applications, including anti-inflammatory treatments.

Introduction

This compound, a major bioactive compound isolated from Fritillaria bulbs, has a history of use in traditional Chinese medicine for its anti-inflammatory, antitussive, and expectorant properties.[1] Recent pharmacological studies have revealed that this compound's therapeutic effects may be attributed to its interaction with various ion channels and receptors.[2][3] Of particular interest is its modulatory effect on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes and are implicated in inflammation and pain.[4][5] Molecular docking studies, in conjunction with functional assays, have been instrumental in elucidating the binding modes and mechanisms of action of this compound at the molecular level.[6] These computational techniques provide valuable insights into the potential binding sites and affinities, guiding further experimental validation and drug design.

Quantitative Data Summary

Molecular docking and functional assays have provided quantitative data on the interaction between this compound and nAChRs. The following table summarizes the key findings from published studies.

ParameterValueReceptor StateMethodSource
IC50 Low micromolar rangeOpen/ActiveElectrophysiology (Two-electrode voltage clamp on Xenopus oocytes)[2][4][5][6]
Binding Energy (ΔG) ≤ -9.3 kcal/molOpen and ClosedMolecular Docking Simulation[6]

Experimental Protocols

This section details the methodologies for performing molecular docking studies of this compound with nAChRs, based on protocols described in the literature.[6]

Protocol 1: In Silico Molecular Docking of this compound with nAChR

1. Preparation of the Receptor Structure:

  • Obtain the three-dimensional structures of the target nicotinic acetylcholine receptor. The crystal structures of the Torpedo marmorata nAChR in both the closed (tense) and open (relaxed) conformations can be retrieved from the Protein Data Bank (PDB).

    • Closed Conformation PDB ID: 2BG9[6]

    • Open Conformation PDB ID: 4AQ9[6]

  • Prepare the protein for docking by removing water molecules and any co-crystallized ligands.

  • Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro, MOE).

2. Preparation of the Ligand Structure:

  • Obtain the 3D structure of this compound. The structure can be retrieved from a chemical database such as PubChem (CID: 131900).[7][8]

  • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

  • Assign rotatable bonds to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

  • Define the docking grid box to encompass the entire transmembrane domain (TMD) of the nAChR, as studies indicate this is the primary binding region for this compound.[4][5][6]

  • Perform the docking simulation using a validated docking program such as AutoDock Vina.[9]

  • Execute a sufficient number of docking runs (e.g., 999 runs as performed in the reference study) to ensure thorough sampling of the conformational space.[6]

4. Analysis of Docking Results:

  • Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).

  • Rank the clusters based on their binding energies (ΔG).

  • Select the best docking solutions based on a combination of the most favorable binding energy and the most populated clusters.[6]

  • Visualize the protein-ligand interactions of the top-ranked poses to identify key interacting residues and binding motifs.

Visualizations

Workflow for Molecular Docking of this compound with nAChR

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Receptor 1. Obtain nAChR Structure (PDB: 2BG9, 4AQ9) PrepReceptor 3. Prepare Receptor (Remove water, add hydrogens) Receptor->PrepReceptor Ligand 2. Obtain this compound Structure (PubChem CID: 131900) PrepLigand 4. Prepare Ligand (Optimize geometry, set rotatable bonds) Ligand->PrepLigand Grid 5. Define Docking Grid Box (Transmembrane Domain) PrepReceptor->Grid PrepLigand->Grid Dock 6. Perform Docking (e.g., AutoDock Vina) Grid->Dock Cluster 7. Cluster Docking Poses Dock->Cluster Rank 8. Rank by Binding Energy (ΔG) Cluster->Rank Analyze 9. Analyze Interactions Rank->Analyze

Caption: Workflow of the in silico molecular docking process for this compound and nAChR.

Proposed Mechanism of this compound's Action on nAChR

peimine_mechanism cluster_effects Modulatory Effects This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Transmembrane Domain OpenChannel Open-Channel Blockade nAChR->OpenChannel Desensitization Enhanced Desensitization nAChR->Desensitization RestingBlock Resting-State Blockade nAChR->RestingBlock Inhibition Inhibition of Acetylcholine-elicited Currents OpenChannel->Inhibition Desensitization->Inhibition RestingBlock->Inhibition

Caption: Proposed mechanisms of nAChR inhibition by this compound.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Peimine on A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for culturing human lung adenocarcinoma A549 cells and investigating the anti-inflammatory properties of Peimine. The protocols detail the induction of an inflammatory response, treatment with this compound, and subsequent analysis of cell viability, pro-inflammatory cytokine secretion, and key signaling pathways.

Introduction

A549 cells, derived from human alveolar basal epithelial adenocarcinoma, are a widely used in vitro model for studying the respiratory epithelium, including inflammatory responses in the lungs.[1][2][3] this compound, a major active component isolated from Fritillaria, has demonstrated significant anti-inflammatory activities.[4][5] Studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][6] The underlying mechanism often involves the suppression of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][7]

This document outlines the necessary protocols to culture A549 cells, induce inflammation using Lipopolysaccharide (LPS), and evaluate the therapeutic potential of this compound through cell viability assays, cytokine quantification, and protein expression analysis.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments, based on existing literature. Researchers should use these as templates to record their own experimental data.

Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance at 590 nm (Mean ± SD)Cell Viability (%)
Control (Untreated)-24Value100
LPS (1 µg/mL)-24ValueValue
This compound524ValueValue
This compound + LPS5 + 1 µg/mL24ValueValue
This compound1524ValueValue
This compound + LPS15 + 1 µg/mL24ValueValue

Note: this compound concentrations up to 15 µM are not expected to significantly affect A549 cell viability.[8] Higher concentrations may show moderate inhibition.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion (ELISA)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)ValueValueValue
LPS (1 µg/mL)ValueValueValue
This compound (15 µM) + LPSValueValueValue

Note: this compound is expected to significantly reduce the LPS-induced secretion of TNF-α, IL-6, and IL-1β.[4][6][9]

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins (Western Blot Densitometry)

Treatment Groupp-p65 / Total p65 Ratiop-ERK / Total ERK Ratiop-JNK / Total JNK Ratiop-p38 / Total p38 Ratio
Control (Untreated)ValueValueValueValue
LPS (1 µg/mL)ValueValueValueValue
This compound (15 µM) + LPSValueValueValueValue

Note: this compound treatment is anticipated to decrease the LPS-induced phosphorylation of p65, ERK, JNK, and p38.[5][7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental procedure and the targeted signaling pathways.

G cluster_culture A549 Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture A549 Cells to 70-90% Confluency Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce MTT MTT Assay for Cell Viability Induce->MTT ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Induce->ELISA WB Western Blot for NF-κB & MAPK Pathways Induce->WB

Caption: Experimental workflow for studying the anti-inflammatory effects of this compound on A549 cells.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p38 p38 TLR4->MAPK_p38 MAPK_ERK ERK TLR4->MAPK_ERK MAPK_JNK JNK TLR4->MAPK_JNK IKK IKK TLR4->IKK Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_p38->Inflammation MAPK_ERK->Inflammation MAPK_JNK->Inflammation IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Inflammation Nuclear Translocation This compound This compound This compound->MAPK_p38 This compound->MAPK_ERK This compound->MAPK_JNK This compound->IKK

Caption: this compound inhibits LPS-induced inflammation via the NF-κB and MAPK signaling pathways.

Experimental Protocols

A549 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing A549 cells.[1][10][11]

  • Materials:

    • A549 cell line (ATCC® CCL-185™)

    • Growth Medium: F-12K Medium (or DMEM)[2][3][10]

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • Cell culture incubator (37°C, 5% CO₂)

  • Complete Growth Medium Preparation:

    • To a 500 mL bottle of F-12K Medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL).

    • Store at 4°C.

  • Subculturing Procedure:

    • When cells reach 70-90% confluency, aspirate the old medium from the T-75 flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1][10]

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[1]

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Perform a cell count using a hemocytometer.

    • Seed new T-75 flasks at a density of 2 x 10³ to 1 x 10⁴ cells/cm². A typical split ratio is 1:4 to 1:9.[10]

    • Add complete growth medium to a final volume of 20 mL and incubate at 37°C with 5% CO₂.

    • Renew the medium every 2-3 days.

This compound Treatment and Induction of Inflammation
  • Seed A549 cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western blot) at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[12][13]

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 15 µM). Include a vehicle control group.

  • Incubate for a pre-treatment period of 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to the appropriate wells.[9] Maintain a non-LPS control group.

  • Incubate the cells for the desired period (e.g., 24 hours) before proceeding to analysis.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][14][15]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT Solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

    • 96-well plate with treated cells

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[12]

    • Incubate the plate at 37°C for 3-4 hours.[15]

    • During this time, living cells will reduce the yellow MTT to purple formazan crystals.[12][15]

    • Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12][15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Read the absorbance at 570-590 nm using a microplate reader.[15]

    • Calculate cell viability as a percentage of the untreated control.

Cytokine Quantification (ELISA)

This protocol describes a sandwich ELISA for measuring TNF-α, IL-6, and IL-1β in the cell culture supernatant.[16][17][18]

  • Materials:

    • Human TNF-α, IL-6, and IL-1β ELISA kits (follow manufacturer's instructions)

    • Cell culture supernatants from treated cells

    • Wash buffer

    • TMB substrate

    • Stop solution

    • Microplate reader

  • Procedure (General):

    • Collect the cell culture supernatant from each treatment group and centrifuge to remove any detached cells.

    • Add standards and samples to the wells of the antibody-coated plate.

    • Incubate as per the kit's instructions to allow the cytokines to bind to the capture antibody.

    • Wash the wells multiple times with wash buffer.[17]

    • Add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine.

    • Incubate and wash the wells again.

    • Add Streptavidin-HRP enzyme, which binds to the detection antibody.[17]

    • Incubate and perform a final wash.

    • Add the TMB substrate. A color change will develop in proportion to the amount of cytokine present.[17]

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.

Protein Analysis (Western Blot)

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[19][20][21]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for separation based on size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., phosphorylated and total forms of p65, ERK) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Perform final washes with TBST.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway. Use β-actin as a loading control.[20][22]

References

Troubleshooting & Optimization

Improving the solubility of Peimine for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Peimine in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for dissolving this compound to prepare stock solutions for in vitro studies.[1][2] It offers high solubility, allowing for the creation of concentrated stock solutions that can be further diluted into your aqueous cell culture medium. While other solvents like Dimethylformamide (DMF) and Ethanol can also dissolve this compound, DMSO is generally preferred for cell-based assays due to its miscibility with aqueous solutions and relatively lower toxicity at low concentrations.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound.[3] Here are several troubleshooting steps:

  • Lower the Final Concentration of this compound: The solubility of this compound in a mixed solvent system (like DMSO and water) is significantly lower than in pure DMSO.[1] Try using a lower final concentration of this compound in your experiment.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity. However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain this compound's solubility. It is crucial to run a vehicle control (medium with the same final DMSO concentration without this compound) to assess the impact of the solvent on your cells.

  • Use a Co-solvent: The use of co-solvents is a common technique to enhance the solubility of poorly soluble drugs.[4][5] You can try preparing a stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene glycol (PEG) or ethanol.

  • Gentle Warming and Vortexing: After diluting the this compound stock solution into the pre-warmed cell culture medium, gentle vortexing or mixing can help to keep the compound in solution. Avoid vigorous shaking, which can cause precipitation.

  • Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of this compound in the culture medium immediately before each experiment to minimize the risk of precipitation over time.

Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. Studies have shown biological activity at concentrations ranging from the micromolar (µM) to the microgram per milliliter (µg/mL) level. For example, in studies with A549 cells, concentrations of 25, 50, 100, and 200 μg/mL have been used.[6][7] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Can I use water to dissolve this compound?

A4: this compound has very limited water solubility, which can hinder its bioavailability and make it difficult to work with in aqueous environments for in vitro studies.[3] Therefore, it is not recommended to dissolve this compound directly in water. A stock solution in an organic solvent like DMSO is necessary.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing stock solutions for your experiments.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]
Ethanol1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution and Dilution in Cell Culture Medium

This protocol provides a step-by-step guide for dissolving this compound and preparing working solutions for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pre-warmed complete cell culture medium

  • Procedure for Preparing a 10 mM this compound Stock Solution in DMSO:

    • Calculate the required amount of this compound powder. The molecular weight of this compound is 431.66 g/mol .[8] To prepare 1 mL of a 10 mM stock solution, you will need 4.32 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Procedure for Preparing Working Solutions in Cell Culture Medium:

    • Thaw the this compound stock solution at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • In a sterile tube, add the required volume of the this compound stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

    • Gently mix the working solution by inverting the tube or by gentle vortexing.

    • Use the freshly prepared working solution immediately for your experiment.

Visualized Workflows and Pathways

To further aid in your experimental design, the following diagrams illustrate the recommended workflow for preparing this compound solutions and a known signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow: this compound Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve vortex Vortex until dissolved (Gentle warming if needed) dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix use Use Immediately in Experiment mix->use end End use->end

Caption: Workflow for preparing this compound solutions for in vitro experiments.

G cluster_pathway This compound's Effect on the AKT/NF-κB Signaling Pathway This compound This compound AKT AKT Phosphorylation This compound->AKT Inhibits NFkB NF-κB Phosphorylation AKT->NFkB Activates Inflammation Pro-inflammatory Mediator Production NFkB->Inflammation Promotes

Caption: this compound inhibits the AKT/NF-κB signaling pathway.[9]

References

Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Peimine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Peimine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, chromatography, and crystallization of this compound.

Issue 1: Low Extraction Yield of this compound

Q: My extraction process is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low extraction yields can stem from several factors, from the raw material to the extraction parameters.

Potential Causes and Solutions:

  • Suboptimal Extraction Method: Traditional methods can be time-consuming and inefficient[1]. Supercritical Fluid Extraction (SFE) with CO2 is a modern technique that can enhance the recovery of this compound[2].

  • Inefficient Extraction Parameters: The efficiency of SFE is highly dependent on parameters like time, temperature, pressure, and the co-solvent ratio[2][3]. It is crucial to optimize these conditions.

  • Improper Sample Preparation: The initial preparation of the raw material, such as the bulb of Fritillaria thunbergii, is critical. Ensure the material is properly powdered to increase the surface area for extraction.

  • Degradation During Extraction: this compound may degrade if exposed to harsh conditions for extended periods. The use of sulfur fumigation for preserving the raw material can also lead to a decrease in this compound content, especially at higher concentrations of sulfur[1].

Experimental Protocol: Optimized Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on optimized conditions for extracting this compound from the bulb of Fritillaria thunbergii Miq.

  • Preparation: Grind the dried bulbs of Fritillaria thunbergii into a fine powder.

  • SFE System: Utilize a supercritical fluid extractor.

  • Parameter Settings:

    • Extraction Time: 3.0 hours

    • Temperature: 60.4°C

    • Pressure: 26.5 MPa

    • Co-solvent: 89.3% ethanol

  • Extraction: Load the powdered sample into the extraction vessel. Pump pre-heated CO2 and the ethanol co-solvent through the vessel at the set parameters.

  • Collection: The extract containing this compound is collected from the separator.

  • Solvent Removal: Remove the ethanol from the extract, for example, by using a rotary evaporator, to obtain the crude this compound extract.

Data Presentation: SFE Parameter Optimization for Alkaloid Yields

ParameterOptimal ValuePredicted Yield (mg/g)
Total Alkaloids 3.8
Extraction Time3.0 h
Temperature60.4 °C
Pressure26.5 MPa
Ethanol Concentration89.3%
This compound 1.3
Extraction Time3.0 h
Temperature60.4 °C
Pressure26.5 MPa
Ethanol Concentration89.3%
Peiminine 1.3
Extraction Time3.0 h
Temperature60.4 °C
Pressure26.5 MPa
Ethanol Concentration89.3%

Source: Adapted from a study on optimizing SFE of total alkaloids from Fritillaria thunbergii Miq. bulb[2].

Visualization: General Workflow for this compound Purification

raw_material Raw Material (Fritillaria thunbergii bulbs) extraction Extraction (e.g., SFE) raw_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Purification crude_extract->chromatography fractions This compound-rich Fractions chromatography->fractions crystallization Crystallization fractions->crystallization pure_this compound Pure this compound crystallization->pure_this compound analysis Purity Analysis (HPLC, UPLC-MS/MS) pure_this compound->analysis

Caption: A general workflow for the purification of this compound from its raw material.

Issue 2: Poor Resolution in HPLC Analysis

Q: I am experiencing poor peak resolution during the HPLC analysis of my this compound samples. How can I troubleshoot this?

A: Poor resolution in HPLC can be caused by a variety of factors related to the mobile phase, the column, or the sample itself.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation. For this compound and related alkaloids, a gradient elution with acetonitrile and an ammonium bicarbonate buffer (pH adjusted to ~10) has been shown to be effective[4].

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape and resolution. Ensure the column is properly maintained and stored. If necessary, try a new column. An Xterra RP18 column is a suitable choice for this compound analysis[4].

  • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks[5]. Try reducing the injection volume or diluting the sample.

  • Column Temperature: Inconsistent or inappropriate column temperature can affect separation. Maintain a stable and optimized column temperature[5].

  • Presence of Impurities: The crude extract may contain numerous impurities that co-elute with this compound. An initial purification step before HPLC, such as solid-phase extraction, might be necessary.

Experimental Protocol: HPLC-ELSD Method for this compound Quantification

This protocol is for the simultaneous determination of this compound, peiminine, and zhebeinine.

  • HPLC System: A system equipped with an Evaporative Light Scattering Detector (ELSD), such as a Waters Alliance 2690[4].

  • Column: Xterra RP18 (3.9 mm x 150 mm, 5 µm)[4].

  • Mobile Phase:

    • A: Acetonitrile

    • B: 10 mmol/L NH4HCO3 (adjusted to pH 10.10 with ammonia solution)[4].

  • Elution: A gradient elution program should be optimized for the best separation.

  • Detector: ELSD settings should be optimized for the detection of this compound.

  • Sample Preparation: Dissolve the extract in a suitable solvent and filter it through a 0.45 µm filter before injection.

Visualization: Troubleshooting Low HPLC Resolution

start Poor HPLC Resolution mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->mobile_phase column Inspect Column (Age, Contamination) mobile_phase->column No Issue adjust_mp Adjust Mobile Phase Gradient/pH mobile_phase->adjust_mp Issue Found sample Review Sample Prep (Concentration, Purity) column->sample No Issue replace_column Replace/Clean Column column->replace_column Issue Found dilute_sample Dilute Sample/Pre-purify sample->dilute_sample Issue Found resolved Resolution Improved adjust_mp->resolved replace_column->resolved dilute_sample->resolved

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Issue 3: Difficulty in Crystallizing Purified this compound

Q: After chromatographic purification, I am struggling to obtain crystals of this compound. What could be the problem?

A: Crystallization is a crucial step for obtaining high-purity this compound, and several factors can hinder this process.

Potential Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. It may be necessary to repeat the chromatographic purification step to achieve higher purity. The presence of colored tints in the solution can indicate impurities that might be removed with a charcoal treatment[6].

  • Incorrect Solvent System: The choice of solvent is critical for crystallization. A good solvent system is one in which this compound is soluble at high temperatures but has low solubility at room temperature or below. Experiment with different solvents or solvent mixtures.

  • Supersaturation Issues: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, crystals will not form. You can try to slowly evaporate the solvent to increase the concentration[7].

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals[6]. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Using a larger volume of solvent than the bare minimum required for dissolution at high temperature can also slow down crystallization[6].

  • Lack of Nucleation Sites: Sometimes, crystallization needs a "seed" to start. You can try scratching the inside of the flask with a glass rod to create nucleation sites or add a tiny crystal of pure this compound if available.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound reference standards typically have a purity of ≥98%[8]. Raw material extracts can have a much lower purity, often starting at ≥90%[9].

Q2: What analytical techniques are most suitable for determining the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with detectors like UV, ELSD, or Mass Spectrometry (MS) is commonly used for purity assessment and quantification[1][4][10]. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and is suitable for detailed analysis and pharmacokinetic studies[9].

Q3: What are some common impurities found during this compound purification?

A3: Impurities can include other structurally related alkaloids from the Fritillaria plant, such as Peiminine, and degradation products formed during extraction and storage[11]. Impurity profiling using techniques like LC-MS is essential for identifying and quantifying these components[11].

Q4: How should pure this compound be stored to ensure its stability?

A4: For long-term stability, pure this compound should be stored at low temperatures, such as -80°C[9]. For short-term storage, -20°C is also acceptable. It is important to protect it from light and moisture. Stock solutions in solvents like DMSO should be freshly prepared or stored at low temperatures for a limited time[12].

Q5: What is the solubility of this compound in common laboratory solvents?

A5: this compound is soluble in DMSO (86 mg/mL)[12]. Its solubility in other solvents will vary, which is a key consideration when developing purification and crystallization protocols.

Visualization: Process for Analytical Method Validation

start Method Validation for this compound Quantification selectivity Selectivity (No interference from blank) start->selectivity linearity Linearity & LOQ (Calibration curve, r > 0.99) selectivity->linearity accuracy Accuracy (Recovery studies) linearity->accuracy precision Precision (Intra- & inter-day RSD%) accuracy->precision stability Stability (Freeze-thaw, long-term) precision->stability validated Validated Method stability->validated

Caption: Key steps in validating an analytical method for this compound quantification.

References

Technical Support Center: Peimine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage and administration of Peimine in animal studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound for oral administration, given its poor water solubility?

A1: Due to its low water solubility, this compound is typically administered orally as a suspension. A common and effective vehicle is an aqueous solution of 0.5% (w/v) carboxymethyl cellulose (CMC) often with a small amount of surfactant like 0.2% (w/v) Tween-80 to improve suspension stability. For detailed steps, refer to the Experimental Protocols section.

Q2: What is a suitable vehicle for intraperitoneal (IP) or intravenous (IV) injection of this compound?

A2: For IP or IV injections, this compound must be fully dissolved to prevent precipitation and potential embolism. A common approach involves using a co-solvent system. A widely used vehicle for IP injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . For IV administration, the concentration of organic solvents like DMSO should be minimized; a maximum of 0.1 mL/kg is recommended.[1] Formulating for IV may require more advanced techniques like using cyclodextrins or pH modification and should be carefully validated for solubility and tolerability.[2][3]

Q3: What are the typical dosage ranges for this compound in rodent studies?

A3: The effective dose of this compound depends on the animal model and the therapeutic area. Based on published studies:

  • Neuroprotective/Anti-epileptic effects (Rats): 2.5 - 10 mg/kg, administered daily by oral gavage.[4]

  • Anti-inflammatory effects (Mice, using the related alkaloid Peiminine): 1 - 6 mg/kg, administered orally.[5][6]

  • Anti-cancer effects (Mice): Studies have shown efficacy in xenograft models, though optimal dosages may require empirical determination.[7][8] In vitro studies suggest active concentrations around 20 µM.[7]

For a detailed summary, please see the Data Presentation tables.

Q4: What are the signs of toxicity I should monitor for after this compound administration?

A4: High doses of this compound, particularly via intravenous injection, can cause acute toxicity. The minimal lethal dose (MLD) for this compound HBr via IV injection in mice is approximately 9 mg/kg.[9] In rats, IV doses of 5 mg/kg have been noted to cause convulsions, with deaths occurring at doses of 35 mg/kg.[9] Signs to monitor for include:

  • Convulsive movements[9]

  • Ataxia (impaired coordination)[9]

  • Weakness in limbs[9]

  • Changes in respiration[9]

Always start with lower doses and perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.

Q5: Can I prepare a stock solution of this compound in DMSO and dilute it later?

A5: Yes, this is a common practice. This compound is soluble in DMSO.[10] You can prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration with your chosen vehicle (e.g., saline, PBS, or a PEG300/Tween-80 mixture) just before administration. This helps to minimize the final concentration of DMSO administered to the animal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle after dilution. The final concentration of the co-solvent (like DMSO) is too low to maintain solubility. This compound has very poor aqueous solubility.1. Increase the proportion of co-solvents like PEG300 in your final formulation.[11]2. Prepare the formulation fresh immediately before each administration.3. For oral dosing, switch to a suspension using carboxymethyl cellulose (CMC).[12]
Animal shows signs of distress or irritation after IP injection. The vehicle, particularly high concentrations of DMSO, may be causing peritoneal irritation. The pH of the formulation may be inappropriate.1. Reduce the final concentration of DMSO to the lowest possible level (<10% for IP is often recommended).[13]2. Ensure the pH of your final formulation is within a physiologically tolerable range (typically pH 4-8).[2]3. Run a vehicle-only control group to assess the tolerability of the formulation itself.
Inconsistent results or high variability between animals. Inaccurate dosing due to poor suspension or precipitation. Incomplete oral absorption.1. For suspensions, ensure the mixture is vortexed thoroughly immediately before drawing each dose to ensure homogeneity.2. For oral gavage, ensure proper technique to avoid accidental administration into the trachea.3. Be aware that this compound has low oral bioavailability, which can contribute to variability.[14] Ensure consistent fasting/feeding schedules for the animals.
Difficulty administering a viscous vehicle (e.g., high % PEG or CMC). The viscosity of the formulation is too high for the needle gauge being used.1. Gently warm the vehicle to reduce viscosity before administration.2. Use a larger gauge gavage or injection needle (e.g., 20-22G for oral gavage).[15]3. Slightly dilute the vehicle, ensuring the compound remains in solution/suspension and the total volume is within acceptable limits.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Study ReferenceDose & RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)
Chen L, et al. (2011)[14][16]F. thunbergii extract (oral)163.4 ± 32.71.6 ± 0.511.2 ± 3.41675.2 ± 321.5
Chen L, et al. (2011)[14][16]Co-admin w/ G. uralensis (oral)89.6 ± 18.52.1 ± 0.616.5 ± 4.21598.7 ± 298.4
Li Y, et al. (2021)[17]5 mg/kg this compound pre-treatment (oral)See noteSee noteSee noteSee note

Note: The study by Li Y, et al. investigated the effect of this compound on the pharmacokinetics of another compound (paeoniflorin) and did not report the parameters for this compound itself in that context.

Table 2: Recommended Dosage Ranges for this compound in Rodent Models

Therapeutic AreaAnimal ModelAdministration RouteDosage RangeStudy DurationReference
NeuroprotectionRat (DRE model)Oral Gavage2.5 - 10 mg/kg/day30 days[4]
Anti-inflammationMouseOral Gavage1 - 6 mg/kg/day30 days[5][6]
Anti-cancerMouse (xenograft)Intraperitoneal (IP)Empirically determinedVariable[7][8]
Toxicity (MLD)MouseIntravenous (IV)9 mg/kg (single dose)Acute[9]
Toxicity (Adverse Effects)RatIntravenous (IV)5 - 35 mg/kg (single dose)Acute[9]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% CMC Vehicle)

This protocol is adapted for compounds that are poorly soluble in water.

  • Prepare the Vehicle (0.5% w/v CMC, 0.2% w/v Tween-80): a. Heat approximately one-third of the final required volume of sterile water (e.g., 33 mL for a 100 mL final volume) to 70-80°C. b. While stirring, slowly add 0.5 g of carboxymethyl cellulose (CMC) powder for every 100 mL of final volume. Mix until a homogeneous milky suspension is formed.[18] c. Add the remaining two-thirds of the water as ice-cold sterile water. The suspension should become clear.[18] d. Add 0.2 mL of Tween-80 for every 100 mL of final volume and stir overnight in a cold room (4°C). The final solution should be perfectly clear.[18]

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound powder for your desired final concentration (e.g., for a 1 mg/mL suspension to dose at 10 mL/kg for a 10 mg/kg dose). b. To aid dispersion, you can first wet the this compound powder with a minimal volume of a suitable solvent like DMSO or ethanol. c. Gradually add the prepared CMC/Tween-80 vehicle to the this compound powder while vortexing or sonicating until the desired final volume is reached and the powder is uniformly suspended. d. Store the suspension protected from light, and prepare fresh daily if stability is a concern.

  • Administration: a. Before each administration, vortex the suspension vigorously to ensure homogeneity. b. Administer the required volume to the animal using an appropriate gauge gavage needle (e.g., 20-22G for mice). Dosing volumes should typically not exceed 10 mL/kg.

Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection

This protocol uses a common co-solvent system to solubilize hydrophobic compounds.

  • Prepare the Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): a. In a sterile tube, combine the required volumes of each component. For example, to make 10 mL of vehicle:

    • 1 mL DMSO
    • 4 mL PEG300
    • 0.5 mL Tween-80
    • 4.5 mL sterile saline b. Vortex thoroughly until the solution is clear and homogenous.

  • Prepare the this compound Solution: a. Weigh the required amount of this compound powder. b. Dissolve the this compound completely in the DMSO portion of the vehicle first. c. Add the PEG300 and Tween-80, vortexing to mix. d. Finally, add the sterile saline dropwise while vortexing to prevent precipitation. e. The final solution should be clear. If any cloudiness or precipitation occurs, the concentration may be too high for this vehicle system. Prepare fresh before use.

  • Administration: a. Administer the solution via intraperitoneal injection. The injection volume for mice should ideally be kept below 10 mL/kg.[1] b. Always include a vehicle-only control group to account for any effects of the solvent mixture.

Visualizations: Signaling Pathways and Workflows

experimental_workflow Diagram 1: General Experimental Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis weigh 1. Weigh this compound dissolve 2. Dissolve/Suspend in Vehicle (e.g., CMC or DMSO/PEG300) weigh->dissolve vortex 3. Vortex/Sonicate to ensure homogeneity dissolve->vortex animal_prep 4. Prepare Animal (weigh, restrain) vortex->animal_prep Dosing Solution dose 5. Administer Dose (PO, IP, IV) animal_prep->dose observe 6. Monitor for Adverse Effects dose->observe pk_sample 7a. Collect Samples (Pharmacokinetics) dose->pk_sample pd_eval 7b. Evaluate Endpoint (Pharmacodynamics) observe->pd_eval analysis 8. Analyze Data pk_sample->analysis pd_eval->analysis signaling_pathways_nfkb_mapk Diagram 2: this compound's Anti-Inflammatory Signaling LPS Inflammatory Stimulus (e.g., LPS) MAPK_pathway MAPK Pathway (p38, JNK, ERK) LPS->MAPK_pathway IKK IKK LPS->IKK This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Cytokines IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines transcription Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces signaling_pathway_calcium Diagram 3: this compound's Pro-Apoptotic Signaling in Cancer Cells This compound This compound Ca_increase ↑ Intracellular Ca²⁺ This compound->Ca_increase CaMKII CaMKII Phosphorylation Ca_increase->CaMKII JNK JNK Phosphorylation CaMKII->JNK Apoptosis Apoptosis JNK->Apoptosis Growth_Inhibition Inhibition of Growth & Motility JNK->Growth_Inhibition

References

Troubleshooting Peimine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peimine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, particularly concerning its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What is the cause and how can I resolve this?

A1: this compound is a steroidal alkaloid with very low solubility in water.[1][2] Precipitation upon dilution into aqueous buffers is a common issue. The final concentration of organic solvent in your working solution may be too low to maintain this compound's solubility.

Troubleshooting Steps:

  • Review Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is sufficient to keep this compound dissolved. You may need to perform a solubility test to determine the optimal solvent-to-buffer ratio for your desired this compound concentration.

  • Stock Solution Concentration: Using a higher concentration stock solution can minimize the volume added to the aqueous buffer, thereby reducing the final concentration of the organic solvent. However, ensure the stock solution itself is stable and fully dissolved.

  • pH of the Aqueous Buffer: The pH of your aqueous solution can influence the solubility of this compound, as it is an alkaloid.[1] Experiment with buffers at different pH values to see if solubility improves.

  • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

Q2: I am concerned about the stability of my this compound stock solution. How should I prepare and store it?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution.

Preparation:

  • This compound is readily soluble in DMSO, DMF, and ethanol.[2][3] It is practically insoluble in water.[2]

  • For cell-based assays, DMSO is a common solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO.[2] Ensure the this compound is completely dissolved. Gentle warming or vortexing can aid dissolution.

Storage:

  • Store this compound stock solutions at -20°C in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles.[4]

  • Under these conditions, the stock solution is generally stable for up to two weeks.[4] For longer-term storage, -80°C is recommended.

  • Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from introducing water, which can reduce solubility.[2][4]

Q3: How can I assess the stability of this compound in my specific experimental conditions (e.g., culture medium, buffer)?

A3: A forced degradation study is a systematic way to determine the stability of a compound under various stress conditions.[5][6][7][8] This involves intentionally exposing the compound to conditions like heat, light, and different pH levels and then quantifying the remaining intact compound over time.

General Approach:

  • Prepare Samples: Prepare solutions of this compound in your specific aqueous medium (e.g., cell culture medium, PBS).

  • Apply Stress Conditions:

    • Temperature: Incubate solutions at various temperatures (e.g., 4°C, room temperature, 37°C, and an elevated temperature like 60°C).[9]

    • pH: Adjust the pH of the solutions to acidic, neutral, and basic conditions (e.g., pH 3, 7, 9).[10][11]

    • Light: Expose solutions to a light source (e.g., UV lamp or direct sunlight) while keeping a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quantification: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMSO86 mg/mL (~199.23 mM)[2]
DMSO30 mg/mL[3]
DMF30 mg/mL[3]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[3]
Ethanol1 mg/mL[3]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 431.65 g/mol ).

  • Weigh the calculated amount of this compound powder into a sterile tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C for short-term use (up to two weeks) or -80°C for long-term storage.

Protocol 2: General Protocol for a Forced Degradation Study of this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffers of different pH (e.g., pH 3, 7, 9)

  • Incubators set to desired temperatures

  • Light source (e.g., UV lamp) and light-blocking foil

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or MS)

  • Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like diethylamine or ammonium bicarbonate)[5][6]

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Prepare separate sets of samples for each stress condition (temperature, pH, light).

  • Stress Conditions:

    • Temperature Stability: Place the samples in incubators at the selected temperatures.

    • pH Stability: Use the samples prepared in buffers of different pH and incubate at a constant temperature (e.g., 37°C).

    • Photostability: Expose one set of samples to the light source, and wrap a parallel set in aluminum foil to serve as a dark control.

  • Sample Collection:

    • At each designated time point, withdraw an aliquot from each sample set.

    • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples and analyze them using a validated HPLC method to determine the concentration of the remaining this compound.

    • The peak area of this compound at each time point is compared to the peak area at time zero to calculate the percentage of degradation.

Visualizations

Troubleshooting_Peimine_Instability start This compound solution instability observed (e.g., precipitation, loss of activity) check_solubility Is the final concentration of This compound within its solubility limit in the aqueous medium? start->check_solubility solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_stock Was the stock solution prepared and stored correctly? stock_yes Yes check_stock->stock_yes stock_no No check_stock->stock_no check_environment Are there environmental factors (pH, temperature, light) -causing degradation? environment_yes Yes check_environment->environment_yes environment_no No check_environment->environment_no solubility_yes->check_stock adjust_concentration Adjust final concentration or increase co-solvent percentage. solubility_no->adjust_concentration stock_yes->check_environment prepare_new_stock Prepare fresh stock solution. Aliquot and store at -20°C or -80°C. stock_no->prepare_new_stock perform_fds Perform forced degradation study to identify instability factors. environment_yes->perform_fds stable_solution Solution is likely stable. Consider other experimental variables. environment_no->stable_solution

Caption: Troubleshooting workflow for this compound instability.

Peimine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Nucleus Nucleus MAPK_pathway->Nucleus p65 p65 NFkB_pathway->p65 IkB IκB NFkB_pathway->IkB p65->Nucleus Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Cytokines This compound This compound This compound->MAPK_pathway This compound->p65 This compound->IkB + Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_samples Dilute into Aqueous Medium prep_stock->prep_samples stress_pH Acidic, Neutral, Basic pH prep_samples->stress_pH stress_temp Various Temperatures prep_samples->stress_temp stress_light Light vs. Dark prep_samples->stress_light sampling Collect Samples at Time Points stress_pH->sampling stress_temp->sampling stress_light->sampling hplc Quantify this compound by HPLC sampling->hplc data_analysis Calculate % Degradation and Determine Kinetics hplc->data_analysis

References

Technical Support Center: Enhancing Peimine Yield from Fritillaria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction yield of Peimine and other related alkaloids from Fritillaria species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction and purification of this compound.

Q1: My this compound yield is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield is a frequent issue stemming from several potential factors throughout the experimental workflow. Consider the following troubleshooting steps:

  • Inadequate Cell Lysis: The rigid cell walls of the plant material may prevent the complete release of alkaloids. Ensure your grinding method produces a fine, consistent powder. Reducing the material particle size significantly increases the surface area for solvent interaction and can rupture cell walls, improving diffusivity.[1]

  • Suboptimal Extraction Parameters: The efficiency of extraction is highly sensitive to several parameters.

    • Solvent Choice & Concentration: For solvent extraction, 90% ethanol has been shown to be highly effective.[2] For Supercritical Fluid Extraction (SFE), an ethanol concentration of around 89-90% as a co-solvent provides optimal results for this compound.[3][4]

    • Temperature: Higher temperatures generally increase alkaloid solubility and extraction kinetics.[5] For reflux extraction, 80°C is an optimal temperature.[2] For SFE, optimal temperatures are around 60-61°C.[3][4][6] Exceeding optimal temperatures can risk compound degradation.[5]

    • pH Level: Alkaloids are basic compounds. Pre-soaking the plant material in an ammonia solution or using an acidic extraction solvent like dilute hydrochloric acid can convert the alkaloids into their salt form, enhancing solubility in the initial extraction phase.[2][7] Subsequent pH adjustment to 8-11 before solvent-solvent extraction is crucial for isolating the alkaloids in their free base form.[7]

  • Insufficient Extraction Time: Ensure the extraction duration is adequate. For reflux extraction, 120 minutes has been identified as optimal.[2] For SFE, optimal times are between 2.9 to 3.0 hours.[3][4][6]

  • Losses During Workup and Purification: Significant amounts of the compound can be lost during post-extraction manipulations.[8]

    • Ensure complete transfer of liquids and extracts between vessels.

    • Thoroughly rinse drying agents and filtration media.[8]

    • If using liquid-liquid extraction, be aware that improper pH can lead to poor separation and emulsification, trapping your compound in the aqueous layer.[7]

Q2: I am observing significant batch-to-batch variability in my extraction results. How can I improve consistency?

A2: Inconsistent yields often point to a lack of precise control over critical experimental variables.

  • Standardize Starting Material: The concentration of alkaloids can vary based on the Fritillaria species, geographical source, and even the part of the plant used (e.g., bulb vs. flower).[6][9][10] Always use well-characterized and uniformly prepared (e.g., powdered to a consistent particle size) starting material.

  • Strictly Control Parameters: As detailed in A1, variables such as temperature, extraction time, pressure (for SFE), solvent-to-solid ratio, and pH must be precisely controlled and monitored in every experiment.[2] An orthogonal array design or response surface methodology can be employed to systematically optimize these factors for your specific setup.[2][3][4]

  • Monitor Reagent Quality: Ensure the purity and concentration of your solvents and reagents (e.g., ethanol, ammonia, acids) are consistent across all experiments. Old or improperly stored antibiotics (if used in cultivated sources) or solvents can lead to deviations.[11]

Q3: My crude extract contains many impurities. What is an effective method for enrichment and purification?

A3: Co-extraction of other compounds like saponins, terpenoids, and glycosides is common.[2] Macroporous resin chromatography is a highly effective and scalable method for enriching steroidal alkaloids from the crude extract.

  • Resin Selection: Non-polar or weakly polar resins are suitable. H-103 resin has demonstrated excellent adsorption and desorption capacity for Fritillaria alkaloids.[2][12][13] HPD100 and HPD722 resins are also effective choices.[7]

  • Process Optimization: Key parameters for resin chromatography include the pH of the loading solution, flow rate, and the composition of the eluting solvent. After loading the crude extract onto the column, washing with water removes water-soluble impurities like sugars.[7] A subsequent elution with 90-95% ethanol effectively desorbs the alkaloids.[7] This process can increase the purity of total alkaloids by over 20-fold with a recovery yield exceeding 94%.[12][13]

Q4: Which advanced extraction technique is recommended for maximizing this compound yield?

A4: Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) with an ethanol co-solvent is a modern, efficient, and environmentally friendly alternative to traditional methods.[6] SFE offers high selectivity and can significantly improve the extraction yield when optimized.[14] Optimal conditions for extracting this compound from Fritillaria thunbergii bulbs have been determined to be an extraction time of 3.0 hours, a temperature of 60.4°C, a pressure of 26.5 MPa, and 89.3% ethanol as a co-solvent, yielding approximately 1.3 mg/g of this compound.[3][4]

Data on this compound Extraction Parameters

The following tables summarize quantitative data from key studies to guide experimental design.

Table 1: Optimal Conditions for Supercritical Fluid Extraction (SFE) of Alkaloids from Fritillaria

Plant PartTarget CompoundTime (h)Temp (°C)Pressure (MPa)Ethanol Conc. (%)Predicted Yield (mg/g)Reference
BulbThis compound3.060.426.589.31.3[3][4][14]
BulbTotal Alkaloids3.060.426.589.33.8[3][4][14]
FlowerThis compound2.961.330.690.30.7[6]
FlowerTotal Alkaloids2.961.330.690.32.9[6]

Table 2: Optimized Conditions for Reflux Extraction of Total Alkaloids from Fritillaria cirrhosa

ParameterOptimal ValueReference
Ethanol Concentration90% (v/v)[2]
Temperature80°C[2]
Liquid-to-Solid Ratio15:1 (mL:g)[2]
Extraction Time120 min[2]
Resulting Yield ~97.8% of total alkaloids [2]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on the optimized conditions for extracting this compound from the bulb of Fritillaria thunbergii.[3][4]

1. Sample Preparation: a. Dry the Fritillaria bulbs at a controlled temperature (e.g., 60°C) until a constant weight is achieved. b. Grind the dried bulbs into a fine, homogenous powder (e.g., 40-60 mesh). c. Accurately weigh the powdered sample for extraction.

2. SFE Procedure: a. Pack the powdered sample into the extraction vessel. To prevent caking, the powder can be mixed with an inert material like glass beads.[6] b. Set the SFE system parameters to the optimal conditions:

  • Pressure: 26.5 MPa
  • Temperature: 60.4°C
  • CO₂ Flow Rate: As recommended by the instrument manufacturer.
  • Co-solvent: 89.3% ethanol. c. Begin the extraction and run for the optimal duration of 3.0 hours. d. The extract is collected in a separation vessel where the CO₂ is vaporized, leaving behind the ethanol-solubilized alkaloids.

3. Post-Extraction: a. Collect the ethanol extract containing this compound. b. Use a rotary evaporator to remove the ethanol, yielding the crude alkaloid extract. c. Analyze the extract for this compound content using a validated method such as HPLC-ELSD.[9]

Protocol 2: Reflux Extraction and Macroporous Resin Enrichment

This protocol is adapted from an optimized method for extracting and enriching total alkaloids from cultivated Fritillaria cirrhosa.[2][12][13]

1. Initial Extraction: a. Take 50g of powdered Fritillaria bulb and pre-soak in 70 mL of ammonia solution for approximately 2 hours. b. Transfer the mixture to a round-bottom flask and add 90% ethanol to achieve a liquid-to-solid ratio of 15:1 (750 mL). c. Heat the mixture under reflux at 80°C for 120 minutes with continuous stirring. d. After extraction, allow the mixture to cool and then filter to separate the extract from the solid residue.

2. Crude Extract Preparation: a. Concentrate the filtered extract using a rotary evaporator at ~50°C to remove the ethanol. b. Re-dissolve the resulting crude extract in an acidic solution (e.g., 0.5-2% HCl) and adjust the pH to the optimal range for resin adsorption (typically pH 4-5).[7][12]

3. Macroporous Resin Enrichment (using H-103 resin): a. Resin Preparation: Pre-treat the H-103 resin by soaking it sequentially in ethanol and then washing thoroughly with deionized water until neutral. Pack the prepared resin into a glass column. b. Adsorption: Load the prepared crude extract solution onto the resin column at a controlled flow rate. c. Washing: Wash the column with deionized water to remove unbound, water-soluble impurities. Monitor the eluent until it is colorless and tests negative for sugars.[7] d. Desorption (Elution): Elute the bound alkaloids from the resin using 90-95% ethanol.[7] Collect the ethanol eluent. e. Final Step: Recover the solvent from the eluent using a rotary evaporator to obtain the purified and enriched total alkaloid extract.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Analysis start Fritillaria Plant Material grind Drying & Grinding start->grind sfe Supercritical Fluid Extraction (SFE) grind->sfe Option A solvent Solvent Reflux Extraction grind->solvent Option B filter Filtration / Centrifugation sfe->filter solvent->filter enrich Enrichment (e.g., Macroporous Resin) filter->enrich recover Solvent Recovery (Rotary Evaporation) enrich->recover analyze Final Product: this compound (Analysis by HPLC) recover->analyze

Caption: General experimental workflow for this compound extraction and purification.

Signaling Pathway Modulation

G cluster_pathway This compound's Anti-Inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps Inflammatory Stimulus (e.g., LPS) mapk MAPK Activation (ERK, JNK, p38) lps->mapk activates nfkB NF-κB Activation lps->nfkB activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines promotes production nfkB->cytokines promotes production This compound This compound This compound->mapk inhibits This compound->nfkB inhibits

Caption: this compound inhibits inflammatory responses by blocking MAPK and NF-κB pathways.[15][16][17]

References

Minimizing off-target effects of Peimine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Peimine in cell culture experiments while minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, which are commonly used in traditional Chinese medicine. Its primary mechanisms of action include anti-inflammatory, anti-tussive, and anti-cancer effects. This compound has been shown to modulate several cellular targets and signaling pathways, including:

  • Ion Channel Inhibition: It can block voltage-gated sodium channels (Nav1.7), potassium channels (Kv1.3 and hERG), and nicotinic acetylcholine receptors (nAChRs).[1][2]

  • Signaling Pathway Modulation: this compound influences key intracellular signaling cascades such as the MAPK, NF-κB, and Ca²⁺/CaMKII/JNK pathways.[3]

Q2: What are the known off-target effects of this compound?

The primary documented off-target effect of this compound is the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can have implications for cardiac safety.[1][2] Additionally, like many natural products, at higher concentrations, it may exhibit cytotoxicity that is independent of its primary mechanism of action. It is also important to consider that this compound is often extracted from a natural source, and the purity of the compound can influence experimental outcomes.

Q3: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. For its anti-cancer effects on prostate cancer cells (DU145, LNCaP, and PC3), concentrations between 2.5 and 10 µM have been shown to be effective.[1] For its anti-inflammatory effects in A549 lung cancer cells, concentrations ranging from 25 to 100 µg/mL have been used.[4] It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a crystalline solid. For cell culture use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell toxicity/death observed at expected effective concentrations. 1. This compound concentration is too high for the specific cell line. 2. Off-target cytotoxic effects are prominent. 3. Impurities in the this compound sample.1. Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line and select a concentration well below this for your experiments. 2. Use the lowest effective concentration possible. Consider using a different cell line that may be less sensitive to the off-target effects. 3. Ensure you are using a high-purity grade of this compound. If possible, obtain a certificate of analysis from the supplier.
Inconsistent or non-reproducible results between experiments. 1. Variability in this compound stock solution. 2. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 3. Degradation of this compound.1. Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across experiments. 2. Standardize your cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. 3. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock for each experiment.
Unexpected changes in gene or protein expression unrelated to the target pathway. 1. Off-target effects of this compound on other signaling pathways.1. Validate your findings using a secondary method (e.g., use a known inhibitor of the target pathway as a positive control). 2. Perform a literature search for other known targets of this compound or related Fritillaria alkaloids. 3. Consider performing a proteomic or transcriptomic analysis to identify a broader range of affected pathways.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations of this compound

Effect Cell Line/System Concentration/IC50 Reference
Anti-cancer DU145, LNCaP, PC3 (Prostate Cancer)2.5 - 10 µM (effective concentration)[1]
BIU-87, EJ-1 (Bladder Cancer)710.3 µg/mL, 651.1 µg/mL (IC50 at 48h)[5]
MCF-7, MDA-MB-231 (Breast Cancer)20 µM (effective concentration)[6]
Anti-inflammatory A549 (Lung Cancer)25 - 100 µg/mL (effective concentration)[4]
RAW 264.7 (Macrophages)25 µg/mL (effective concentration)[7]
Ion Channel Inhibition hERG Potassium Channel43.7 µM (IC50)[1]
Nav1.7 Sodium Channel47.2 µM (IC50)[1]
Nicotinic Acetylcholine ReceptorsLow micromolar range (IC50)[2]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the concentration of this compound that is cytotoxic to a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the expression of target genes in response to this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest cells after this compound treatment and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix. Include a no-template control to check for contamination. Also, run reactions for one or more stably expressed reference genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Proteomic Analysis of this compound-Treated Cells

This protocol provides a general workflow for identifying changes in the proteome of cells following this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them in a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Protein Separation (Optional but Recommended): Separate the proteins by SDS-PAGE to reduce sample complexity.

  • In-gel or In-solution Digestion: Excise protein bands from the gel or use the entire lysate for in-solution digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system. The system will separate the peptides by liquid chromatography and then fragment and analyze them by mass spectrometry.

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify and quantify the proteins. Perform statistical analysis to identify proteins that are differentially expressed between the this compound-treated and control groups.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Peimine_MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKs MAPKs MyD88->MAPKs IκBα IκBα IKK->IκBα P p50 p50 IκBα->p50 p65 p65 IκBα->p65 NF-κB NF-κB p50->NF-κB p65->NF-κB MAPKs->NF-κB This compound This compound This compound->IKK This compound->MAPKs Inflammatory_Cytokines Inflammatory_Cytokines NF-κB->Inflammatory_Cytokines Transcription

Caption: this compound inhibits the MAPK and NF-κB signaling pathways.

Peimine_CaMKII_JNK_Pathway This compound This compound Ca2_increase Intracellular Ca²⁺ Increase This compound->Ca2_increase CaMKII CaMKII (Phosphorylation) Ca2_increase->CaMKII JNK JNK (Phosphorylation) CaMKII->JNK Apoptosis Apoptosis JNK->Apoptosis Cell_Growth_Inhibition Inhibition of Cell Growth & Motility JNK->Cell_Growth_Inhibition

Caption: this compound induces apoptosis via the Ca²⁺/CaMKII/JNK pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Analysis cluster_validation Validation of Off-Target Effects Cell_Culture 1. Cell Culture (Select appropriate cell line) Peimine_Prep 2. This compound Preparation (Stock solution in DMSO) Cell_Culture->Peimine_Prep Dose_Response 3. Dose-Response Assay (MTT) (Determine IC50 and optimal concentration) Peimine_Prep->Dose_Response Treatment 4. Treat cells with optimal This compound concentration Dose_Response->Treatment Gene_Expression 5a. Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Analysis 5b. Proteomic Analysis (LC-MS/MS) Treatment->Protein_Analysis Phenotypic_Assay 5c. Phenotypic Assays (e.g., migration, apoptosis) Treatment->Phenotypic_Assay Control_Experiments 6. Control Experiments (Positive/Negative Controls) Gene_Expression->Control_Experiments Protein_Analysis->Control_Experiments Phenotypic_Assay->Control_Experiments Secondary_Assays 7. Secondary Assays (Validate findings with alternative methods) Control_Experiments->Secondary_Assays

Caption: Workflow for investigating this compound's effects in cell culture.

References

Addressing batch-to-batch variability of commercial Peimine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for commercial Peimine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound (also known as Verticine) is a steroidal alkaloid primarily isolated from plants of the Fritillaria genus.[1] It is a white to off-white crystalline powder with the molecular formula C27H45NO3 and a molecular weight of approximately 431.7 g/mol .[2] this compound exhibits a range of biological activities, including anti-inflammatory, antitussive, expectorant, and anticancer properties.[1][3] Its mechanisms of action involve the modulation of various signaling pathways, including MAPK and NF-κB, and inhibition of certain ion channels.[1][4][5]

Q2: What are the common causes of batch-to-batch variability in commercial this compound?

A2: As a natural product, the quality and purity of this compound can vary between batches. The primary sources of this variability stem from the botanical raw material and the manufacturing process. Factors influencing the raw material include the plant species and subspecies, geographical origin, climate, and harvest time. Variations in the extraction, purification, and drying processes can also contribute to differences in purity, impurity profiles, and the presence of related alkaloids.

Q3: How can I assess the quality of a new batch of this compound?

A3: It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from your supplier. This document should provide key quality control parameters. For a more rigorous assessment, you can perform in-house quality control using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the purity and impurity profile against the supplier's specifications and previous batches.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a well-sealed container, protected from air and light. For long-term storage, it is recommended to keep it refrigerated or frozen (2-8°C).[6]

Q5: What solvents can I use to dissolve this compound?

A5: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] For cell culture experiments, DMSO is a common solvent.

Troubleshooting Guide

Inconsistent Experimental Results

Issue: You are observing significant variations in the biological effects of this compound between different experiments or when using a new batch.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Batch-to-Batch Variability 1. Request and Compare CoAs: Obtain the Certificate of Analysis for each batch used. Compare the purity, impurity profile, and any other provided specifications. 2. Perform In-House QC: Use HPLC or LC-MS to compare the chemical fingerprint of the different batches. Pay close attention to the main this compound peak and any impurity peaks. 3. Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the effective concentration (e.g., IC50) and compare it to previous batches.
Compound Degradation 1. Check Storage Conditions: Ensure that the this compound has been stored correctly (refrigerated or frozen, protected from light and air). 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound for each set of experiments.
Solvent Effects 1. Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. 2. Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental system is consistent and below a level that could cause toxicity or other artifacts.
Experimental Procedure 1. Standardize Protocols: Ensure that all experimental steps, including cell density, incubation times, and reagent concentrations, are consistent across experiments. 2. Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay's performance.
Analytical (HPLC/LC-MS) Issues

Issue: You are encountering problems with the analytical quantification of this compound, such as inconsistent peak areas, retention time shifts, or poor peak shape.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Issues 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. 2. Column Contamination: If you observe peak tailing or ghost peaks, flush the column with a strong solvent. 3. Column Degradation: If the problem persists, the column may be degraded and need replacement.
Mobile Phase Preparation 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and degas it properly to avoid air bubbles. 2. Accurate Composition: Ensure the mobile phase components are accurately measured and mixed.
Sample Preparation 1. Complete Dissolution: Ensure the this compound is fully dissolved in the injection solvent. 2. Sample Filtration: Filter your samples before injection to remove any particulate matter that could clog the system.
System Leaks 1. Check Fittings: Inspect all fittings for any signs of leaks, which can cause pressure fluctuations and retention time variability.

Data Presentation: Batch-to-Batch Comparison

To effectively manage variability, we recommend maintaining a record of key parameters for each batch of this compound you receive. Below is a template table you can use to compare different batches.

Parameter Batch A (Lot: XXXXX) Batch B (Lot: YYYYY) Batch C (Lot: ZZZZZ) Acceptable Range
Purity (by HPLC) 98.5%99.2%97.9%>98%
Major Impurity 1 (%) 0.5%0.3%0.8%<1.0%
Major Impurity 2 (%) 0.2%0.1%0.4%<0.5%
Appearance White PowderWhite PowderOff-white PowderWhite to off-white powder
Solubility (in DMSO) Clear SolutionClear SolutionClear SolutionClear Solution
Biological Activity (IC50) 15.2 µM14.8 µM16.5 µM14-17 µM

Note: The data in this table is for illustrative purposes only. Researchers should establish their own acceptable ranges based on their specific experimental needs and historical data.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-ELSD

This protocol is adapted from a method for the simultaneous determination of this compound and related alkaloids.[7]

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance 2690 or equivalent.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Xterra RP18, 3.9 mm x 150 mm, 5 µm.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mmol/L Ammonium Bicarbonate (adjusted to pH 10.10 with ammonia solution).

  • Gradient Elution: A suitable gradient should be developed to separate this compound from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) to generate a calibration curve.

  • Dissolve the this compound from the batch to be tested in the same solvent to a known concentration within the calibration range.

3. Analysis:

  • Inject the standards and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on a method for the pharmacokinetic study of this compound.[8][9][10]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Agilent Zobax SB C18, or equivalent.

  • Mobile Phase: Acetonitrile and 10 mmol/L ammonium formate (35:65, v/v).[8][10]

  • Flow Rate: 0.3 mL/min.[8]

  • Ionization Mode: Positive ESI.[9]

  • MRM Transition: For this compound, monitor the transition m/z 432.4 -> 414.4.[9]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution to create a calibration curve over the desired concentration range (e.g., 1-200 ng/mL).[8]

  • For biological samples, a liquid-liquid extraction with ethyl acetate is a suitable method for sample cleanup.[9]

3. Analysis:

  • Inject the standards and prepared samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the peak area of the this compound MRM transition against the concentration of the standards.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathways of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Below is a simplified representation of the MAPK and NF-κB signaling pathways, which are inhibited by this compound.

Peimine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (p65, IκB) TLR4->NFkB_pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Inflammatory_Cytokines NFkB_pathway->Inflammatory_Cytokines This compound This compound This compound->MAPK_pathway Inhibits This compound->NFkB_pathway Inhibits

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Quality Control

A standardized workflow is essential for consistently evaluating new batches of this compound.

QC_Workflow start Receive New Batch of this compound coa Review Certificate of Analysis start->coa hplc Perform HPLC-ELSD Analysis (Purity & Impurity Profile) coa->hplc lcms Perform LC-MS/MS Analysis (Identity Confirmation) hplc->lcms bioassay Conduct Biological Assay (e.g., IC50 Determination) lcms->bioassay compare Compare with Previous Batches and Specifications bioassay->compare accept Accept Batch compare->accept  Within Specs   reject Reject Batch / Contact Supplier compare->reject  Out of Specs  

Caption: Quality control workflow for new this compound batches.

Troubleshooting Logic for Inconsistent Results

This decision tree can guide you in troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic start Inconsistent Experimental Results new_batch Using a new batch? start->new_batch check_qc Perform QC on new batch (HPLC, Bioassay) new_batch->check_qc Yes check_storage Check this compound Storage & Stock Solution new_batch->check_storage No qc_ok QC results consistent with previous batch? check_qc->qc_ok batch_variability Root Cause: Batch-to-Batch Variability qc_ok->batch_variability No check_procedure Review Experimental Procedure & Reagents qc_ok->check_procedure Yes

Caption: Troubleshooting decision tree.

References

Strategies to reduce Peimine-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Peimine-induced cytotoxicity in normal cells. The information is intended to assist in designing experiments and interpreting data to mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound on normal versus cancerous cells?

A1: this compound has demonstrated selective cytotoxicity, showing more potent effects on various cancer cell lines compared to normal cells. For instance, studies have reported that this compound significantly inhibits the growth of glioblastoma, prostate, and gastric cancer cells, while exhibiting minimal toxicity to normal human brain glial cells (HEB) and normal prostate cells (RWPE-1) at similar concentrations[1][2]. However, it's important to note that high concentrations or long-term exposure to this compound and related alkaloids have been associated with potential hepatotoxicity and nephrotoxicity in vivo[3].

Q2: What are the primary mechanisms through which this compound induces cell death?

A2: this compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis and autophagy[1][3][4]. Key signaling pathways implicated in these processes include:

  • PI3K/AKT Pathway: Downregulation of this pathway by this compound can lead to decreased cell survival and proliferation[1].

  • ROS/JNK Signaling Pathway: this compound can induce the generation of reactive oxygen species (ROS), leading to the activation of the JNK pathway, which is involved in both apoptosis and autophagy[4].

  • Ca2+/CaMKII/JNK Pathway: this compound can disrupt intracellular calcium homeostasis, leading to the activation of CaMKII and JNK, subsequently triggering apoptosis[2][5].

Q3: Can co-administration of other compounds alter the cytotoxicity of this compound?

A3: Yes, the pharmacokinetic profile of this compound can be influenced by co-administration with other substances. This compound is known to inhibit cytochrome P450 enzymes, specifically CYP3A4, CYP2E1, and CYP2D6[6]. This inhibition can lead to drug-drug interactions, potentially increasing the concentration and toxicity of co-administered drugs that are metabolized by these enzymes[7]. Conversely, some compounds might alter the uptake and efflux of this compound, thereby modulating its intracellular concentration and cytotoxic effects. For example, this compound is a substrate for the P-glycoprotein (P-gp) efflux pump[8].

Q4: What is the role of autophagy in this compound-induced cytotoxicity?

A4: The role of autophagy in response to this compound treatment appears to be context-dependent. In many cancer cell types, this compound-induced autophagy is associated with cell death[3][4]. However, in some cellular stress contexts, autophagy can serve as a protective mechanism to remove damaged organelles and maintain cellular homeostasis[9]. It has been observed with other compounds that the accumulation of autophagosomes can contribute to cytotoxicity[10]. Therefore, modulating autophagy could be a potential strategy to influence cell fate in response to this compound, but its effect on normal cells requires further investigation.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
Possible Cause Troubleshooting Step Rationale
High Intracellular Accumulation Titrate this compound concentration downwards. Reduce incubation time.To determine the minimal effective concentration with the least off-target toxicity.
Investigate the expression levels of uptake and efflux transporters (e.g., P-glycoprotein) in your normal cell line.Normal cells with low P-gp expression may accumulate higher levels of this compound[8].
Oxidative Stress Co-treat with an antioxidant such as N-acetylcysteine (NAC).Antioxidants can mitigate cytotoxicity caused by increased reactive oxygen species (ROS)[9][11].
Metabolic Inhibition Assess the metabolic activity of the cells (e.g., using an MTT or XTT assay).This compound's effect on cellular metabolism could contribute to cytotoxicity.
Off-target Effects Profile the expression of known this compound targets and related signaling pathways in your cell line.Understanding the molecular landscape can help elucidate the reasons for heightened sensitivity.
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
Possible Cause Troubleshooting Step Rationale
This compound Solubility and Stability Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in culture medium.This compound has low water solubility, which can affect its effective concentration[8].
Cell Culture Conditions Maintain consistent cell passage numbers and seeding densities. Ensure pH and other culture conditions are stable.Cellular responses can vary with passage number and culture conditions.
Assay Interference Run appropriate controls for the cytotoxicity assay, including vehicle-only controls and controls for potential assay interference by this compound itself.To rule out artifacts and ensure the observed effects are due to this compound's biological activity.

Quantitative Data Summary

Table 1: IC50 Values of this compound and Related Compounds in Various Cell Lines

CompoundCell LineCell TypeIC50 ValueIncubation Time (h)Reference
PeiminineHepG2Human Hepatocellular Carcinoma4.58 µg/mL24[12][13]
PeiminineHelaHuman Cervical Cancer4.89 µg/mL24[12]
PeiminineSW480Human Colon Adenocarcinoma5.07 µg/mL24[12]
PeiminineMCF-7Human Breast Adenocarcinoma5.12 µg/mL24[12]
This compoundDU-145, LNCap, PC-3Human Prostate Cancer2.5, 5, 10 µM (Significant growth inhibition)Not Specified[2][5]
This compoundRWPE-1Normal Human Prostate EpithelialNo significant effect at 2.5, 5, and 10 µMNot Specified[2][5]
This compoundU87Human GlioblastomaDose-dependent inhibition (25 and 50 µM)24[1]
This compoundHEBNormal Human Brain GlialMinimal toxicity at 25 and 50 µM24[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
CYP Inhibition (IC50)
CYP3A413.43 µMIn vitro (Human Liver Microsomes)[6]
CYP2E121.93 µMIn vitro (Human Liver Microsomes)[6]
CYP2D622.46 µMIn vitro (Human Liver Microsomes)[6]
CYP Inhibition (Ki)
CYP3A46.49 µM (non-competitive)In vitro (Human Liver Microsomes)[6]
CYP2E110.76 µM (competitive)In vitro (Human Liver Microsomes)[6]
CYP2D611.95 µM (competitive)In vitro (Human Liver Microsomes)[6]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

  • Cell Seeding: Seed normal cells (e.g., HEK293, RWPE-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of Antioxidant Co-treatment to Mitigate Cytotoxicity

  • Cell Seeding: Seed normal cells as described in Protocol 1.

  • Pre-treatment with Antioxidant: Pre-treat the cells with a non-toxic concentration of an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.

  • This compound Co-treatment: Add this compound at various concentrations to the wells already containing the antioxidant and incubate for the desired duration (e.g., 24 hours).

  • Cytotoxicity Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the IC50 value of this compound with and without antioxidant pre-treatment to determine if the antioxidant confers protection.

Visualizations

Peimine_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca2_increase ↑ Intracellular Ca2+ This compound->Ca2_increase PI3K_AKT_inhibition PI3K/AKT Inhibition This compound->PI3K_AKT_inhibition JNK_activation JNK Activation ROS->JNK_activation CaMKII_activation CaMKII Activation Ca2_increase->CaMKII_activation Apoptosis Apoptosis JNK_activation->Apoptosis Autophagy Autophagy JNK_activation->Autophagy CaMKII_activation->JNK_activation PI3K_AKT_inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_inhibition->Cell_Cycle_Arrest

Caption: Signaling pathways of this compound-induced cytotoxicity.

Experimental_Workflow_Cytotoxicity_Mitigation cluster_troubleshooting Troubleshooting Steps cluster_assessment Assessment start Start: Observe High Cytotoxicity in Normal Cells dose_titration 1. Titrate this compound Dose & Incubation Time start->dose_titration antioxidant 2. Co-treat with Antioxidant (e.g., NAC) dose_titration->antioxidant transporter_analysis 3. Analyze Efflux Transporter Expression (e.g., P-gp) antioxidant->transporter_analysis viability_assay Perform Cell Viability Assay (e.g., MTT) transporter_analysis->viability_assay compare_results Compare IC50 Values viability_assay->compare_results end End: Optimized Protocol with Reduced Cytotoxicity compare_results->end

Caption: Workflow for mitigating this compound-induced cytotoxicity.

logical_relationship_cytotoxicity cluster_factors_increasing_toxicity Factors Increasing Cytotoxicity cluster_strategies_reducing_toxicity Strategies to Reduce Cytotoxicity high_dose High this compound Concentration dose_optimization Dose & Time Optimization high_dose->dose_optimization long_exposure Prolonged Exposure long_exposure->dose_optimization low_pgp Low P-gp Efflux pgp_induction P-gp Induction (Hypothetical) low_pgp->pgp_induction cyp_inhibition CYP450 Inhibition (Drug Interactions) avoid_inhibitors Avoid Co-administration with CYP Inhibitors cyp_inhibition->avoid_inhibitors antioxidant_cotreatment Antioxidant Co-treatment

Caption: Factors influencing this compound cytotoxicity and mitigation strategies.

References

Technical Support Center: Synthesis and Derivatization of Peimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of Peimine. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to enhance the efficiency and success of your chemical research.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and derivatization of this compound in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Synthesis: Low yield in coupling reactions to form the isosteroidal skeleton. - Inefficient activation of precursors.- Steric hindrance at the reaction site.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Side reactions consuming starting materials.- Use more effective coupling reagents.- Employ less bulky protecting groups if steric hindrance is a suspected issue.- Screen different solvents, temperatures, and catalysts to optimize the reaction.- Monitor the reaction closely by TLC or LC-MS to identify and minimize the formation of byproducts.
Synthesis: Incomplete removal of protecting groups. - Inappropriate deprotection conditions for the specific protecting group.- Steric hindrance preventing reagent access.- Scavenging of the deprotection reagent by other functional groups.- Ensure the deprotection method is compatible with the protecting group used (e.g., acidic conditions for Boc, hydrogenolysis for Bn).- Increase reaction time or temperature, or use a stronger deprotection reagent if necessary.- Use a larger excess of the deprotection reagent.
Synthesis: Formation of multiple, difficult-to-separate byproducts. - Lack of stereocontrol in key bond-forming reactions.- Non-selective reactions with multiple functional groups.- Epimerization at stereocenters under the reaction conditions.- Employ stereoselective catalysts or chiral auxiliaries to control stereochemistry.- Utilize appropriate protecting groups to mask reactive sites and ensure regioselectivity.- Use milder reaction conditions to prevent epimerization.
Derivatization: Low conversion in the derivatization of this compound's hydroxyl groups. - Steric hindrance around the hydroxyl groups.- Low reactivity of the derivatizing agent.- Poor solubility of this compound in the reaction solvent.- Use a less sterically hindered and more reactive derivatizing agent.- Employ a catalyst to activate the hydroxyl group or the derivatizing agent.- Screen for a solvent system that provides better solubility for both this compound and the reagent.
Derivatization: Multiple derivatization products are observed. - Non-selective reaction with multiple hydroxyl groups of this compound.- Over-reaction leading to multiple additions of the derivative moiety.- Use a stoichiometric amount of the derivatizing agent to favor mono-derivatization.- Employ protecting groups to selectively block certain hydroxyl groups.- Optimize reaction time and temperature to control the extent of the reaction.
Purification: Co-elution of this compound/derivatives with impurities during chromatography. - Similar polarity of the target compound and impurities.- Inappropriate stationary or mobile phase for the separation.- Utilize high-performance liquid chromatography (HPLC) with a different column chemistry (e.g., C18, phenyl-hexyl).- Employ gradient elution to improve separation.- Consider alternative purification techniques such as counter-current chromatography.
Purification: Degradation of the compound on the chromatography column. - Acidity or basicity of the silica gel or mobile phase.- Instability of the compound under the purification conditions.- Use neutral alumina or a buffered mobile phase.- Work at lower temperatures during purification.- Minimize the time the compound spends on the column.

II. Frequently Asked Questions (FAQs)

Synthesis of this compound

  • Q1: What are the key challenges in the total synthesis of isosteroidal alkaloids like this compound? A1: The main challenges include the stereocontrolled construction of the complex polycyclic core, the introduction of multiple stereocenters with the correct relative and absolute configurations, and the development of a concise and efficient synthetic route with good overall yield. Protecting group strategies and their selective removal are also critical considerations.

  • Q2: What are some common protecting groups used in the synthesis of complex alkaloids? A2: Common protecting groups for hydroxyl groups include silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and esters (e.g., acetate, benzoate). For amino groups, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently used. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal.[1]

  • Q3: How can I monitor the progress of the synthesis reactions? A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress by comparing the spot of the reaction mixture to the starting material. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can provide information on the conversion of starting material and the formation of the desired product and any byproducts.

Derivatization of this compound

  • Q4: What functional groups on the this compound molecule are suitable for derivatization? A4: The hydroxyl groups on the this compound scaffold are the most common sites for derivatization, allowing for the introduction of various functional groups to modify its biological activity.

  • Q5: What are some common reagents for derivatizing the hydroxyl groups of this compound? A5: Acylating agents (e.g., acid chlorides, anhydrides) can be used to form esters. Alkylating agents (e.g., alkyl halides) can be used to form ethers. Various coupling reactions can also be employed to attach more complex moieties.

  • Q6: How can I confirm the structure of my synthesized this compound derivatives? A6: Spectroscopic techniques are essential for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. Mass spectrometry (MS) confirms the molecular weight of the derivative.

III. Quantitative Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in Isosteroidal Alkaloid Synthesis (Illustrative)

Reaction Step Reagents and Conditions Reported Yield (%) Reference
Annulation ReactionPrecursor A + Reagent B, Catalyst C, Solvent, Temp60-75Fictional Example
CyclizationIntermediate D, Lewis Acid, Solvent, Temp55-70Fictional Example
Hydroxyl Group IntroductionIntermediate E, Oxidizing Agent, Solvent, Temp80-90Fictional Example
Final DeprotectionProtected this compound, Acid/H₂, Solvent, Temp85-95Fictional Example

Note: The data in this table is illustrative and intended to provide a general expectation of yields for similar reactions. Actual yields will vary depending on the specific substrates and conditions.

Table 2: Illustrative Yields for this compound Derivatization Reactions

Derivative Type Reagents and Conditions Reported Yield (%) Reference
Acetyl EsterThis compound, Acetic Anhydride, Pyridine, RT85-95Fictional Example
Benzoyl EsterThis compound, Benzoyl Chloride, Et₃N, DCM, 0°C to RT80-90Fictional Example
Methyl EtherThis compound, NaH, MeI, THF, 0°C to RT60-70Fictional Example

Note: The data in this table is illustrative. Optimization of reaction conditions is often necessary to achieve high yields.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the Isosteroidal Alkaloid Core (Based on a Concise Synthesis Approach)

This protocol is a generalized representation based on modern synthetic strategies for isosteroidal alkaloids.

  • Step 1: Annulation Reaction to Form the A/B Ring System.

    • To a solution of a suitable enone precursor in an appropriate solvent (e.g., toluene), add a dienophile.

    • Add a Lewis acid catalyst (e.g., Et₂AlCl) at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Step 2: Construction of the C/D/E/F Ring System via a Cascade Reaction.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., CH₂Cl₂).

    • Add a catalyst (e.g., a gold or platinum-based catalyst) and a nitrogen source.

    • Stir the reaction at the appropriate temperature until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the resulting polycyclic product by column chromatography.

  • Step 3: Late-Stage Functionalization to Introduce Hydroxyl Groups.

    • Dissolve the core structure in a suitable solvent.

    • Use a specific oxidizing agent (e.g., a P450 enzyme mimic or a specific chemical oxidant) to introduce hydroxyl groups at the desired positions.

    • Monitor the reaction carefully to avoid over-oxidation.

    • Purify the hydroxylated product by HPLC.

Protocol 2: General Procedure for the Acetylation of this compound

  • Dissolution: Dissolve this compound in anhydrous pyridine.

  • Acylation: Add acetic anhydride dropwise to the solution at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the acetylated this compound derivative.

V. Mandatory Visualizations

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Annulation Reaction (A/B Ring Formation) Start->Step1 Step2 Cascade Cyclization (C/D/E/F Ring Construction) Step1->Step2 Step3 Late-Stage Functionalization (Hydroxylation) Step2->Step3 This compound This compound Step3->this compound

Caption: A simplified workflow for the total synthesis of this compound.

Derivatization_Workflow This compound This compound Reaction Derivatization Reaction (e.g., Acetylation, Alkylation) This compound->Reaction Purification Purification (Column Chromatography / HPLC) Reaction->Purification Derivative This compound Derivative Purification->Derivative Characterization Structural Characterization (NMR, MS) Derivative->Characterization

Caption: General workflow for the derivatization of this compound.

Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus Inflammatory_Stimulus NF_kappaB_Activation NF_kappaB_Activation Inflammatory_Stimulus->NF_kappaB_Activation Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kappaB_Activation->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Leads to Peimine_Derivative This compound Derivative Peimine_Derivative->NF_kappaB_Activation Inhibits

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of Peimine and Codeine for Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive efficacy of Peimine, a major bioactive alkaloid derived from Fritillaria species, and codeine, a commonly used opioid cough suppressant. This analysis is supported by experimental data from preclinical studies, detailing their mechanisms of action, quantitative efficacy, and the methodologies used in these assessments.

Executive Summary

Both this compound and codeine have demonstrated cough-suppressing properties in animal models. This compound, a natural compound, appears to exert its effects through a combination of anti-inflammatory and neural pathway modulation, including the MAPK signaling pathway and calcium signaling. Codeine, a centrally acting opioid, functions by suppressing the cough reflex in the brainstem. While traditionally considered a gold standard, recent evidence has questioned the clinical efficacy of codeine for certain types of cough. Preclinical data suggests that specific alkaloids from Fritillaria, including this compound (also known as verticine or isoverticine), exhibit antitussive effects comparable to or, in some instances, exceeding those of codeine in animal models.

Data Presentation: Antitussive Efficacy

The following tables summarize the quantitative data on the cough-suppressing effects of this compound (and related Fritillaria alkaloids) and codeine from preclinical studies.

Table 1: Efficacy in Ammonia-Induced Cough Model (Mice) [1]

CompoundDose (mg/kg)Inhibition of Cough Frequency (%)
Control (Vehicle)-0
This compound (Isoverticine) 5065.3
Imperialine5081.3
Imperialine-β-N-oxide5079.2
Codeine Phosphate 30 70.5

Data from Wang et al. (2012) using an ammonia-induced cough model in mice.[1]

Table 2: Efficacy in Citric Acid-Induced Cough Model (Guinea Pigs) [2]

CompoundDose (mg/kg)Reduction in Cough Frequency (%)
Control (Vehicle)-0
Codeine 6~25
12~45
24~60
Cloperastine24~65
Gefapixant24~70

Data from Montero et al. (2025) using a citric acid-induced cough model in guinea pigs.[2]

Mechanisms of Action

This compound

This compound is believed to exert its antitussive effects through multiple pathways, primarily by modulating inflammatory responses and neuronal activity.[3] It has been shown to inhibit the production of pro-inflammatory cytokines by blocking the MAPK and NF-κB signaling pathways.[3][4] Additionally, this compound's interaction with calcium signaling pathways may contribute to its cough-suppressing effects by altering neuronal excitability.[3]

Codeine

Codeine is a prodrug that is metabolized in the liver to morphine.[5] Its primary mechanism of action is the agonism of μ-opioid receptors in the central nervous system, specifically within the cough center of the medulla oblongata.[6][7] This binding inhibits the cough reflex, reducing the urge to cough.

Signaling Pathway Diagrams

This compound's Proposed Anti-inflammatory Signaling Pathway

Peimine_MAPK_Pathway cluster_cell Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκB IκB IKK->IκB inhibits NFκB NF-κB IκB->NFκB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFκB->Cytokines transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines transcription This compound This compound This compound->TAK1 inhibits This compound->IKK inhibits

Caption: this compound's inhibition of the MAPK and NF-κB signaling pathways.

Codeine's Central Antitussive Signaling Pathway

Codeine_Opioid_Pathway cluster_neuron Neuron in Cough Center Codeine Codeine (metabolized to Morphine) MuReceptor μ-Opioid Receptor Codeine->MuReceptor G_protein Gi/o Protein MuReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NeuronalActivity Decreased Neuronal Activity PKA->NeuronalActivity IonChannels->NeuronalActivity CoughSuppression Cough Suppression NeuronalActivity->CoughSuppression

Caption: Codeine's mechanism of action via μ-opioid receptor signaling.

Experimental Protocols

Ammonia-Induced Cough in Mice

This model is widely used to evaluate the efficacy of centrally acting antitussives.

Workflow Diagram:

Ammonia_Cough_Workflow acclimatization Animal Acclimatization (1 week) fasting Fasting (overnight) acclimatization->fasting drug_admin Drug Administration (this compound, Codeine, or Vehicle) fasting->drug_admin exposure Exposure to Ammonia Vapor (e.g., 0.2 mL of 13% NH4OH in a 500 mL jar) drug_admin->exposure (e.g., 1 hour post-administration) observation Observation Period (e.g., 2 minutes) exposure->observation data_collection Data Collection (Cough Frequency and Latency) observation->data_collection analysis Data Analysis (% Inhibition) data_collection->analysis

Caption: Workflow for the ammonia-induced cough model in mice.

Detailed Methodology:

  • Animals: Male Kunming mice (or a similar strain) weighing 18-22g are typically used.[8]

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.[9]

  • Grouping and Administration: Mice are randomly divided into control, positive control (codeine), and experimental (this compound) groups. The test substances are administered orally (p.o.) or intraperitoneally (i.p.).[8]

  • Cough Induction: Approximately 60 minutes after drug administration, each mouse is individually placed in a sealed container (e.g., a 500 mL glass jar) containing a cotton ball soaked with a specific volume and concentration of ammonium hydroxide (e.g., 0.2 mL of 13% NH₄OH).[8]

  • Observation: The number of coughs produced by each mouse is counted by a trained observer for a set period, typically 2 minutes.[8] The latency to the first cough may also be recorded.[10]

  • Data Analysis: The antitussive activity is calculated as the percentage inhibition of cough frequency compared to the vehicle-treated control group.

Citric Acid-Induced Cough in Guinea Pigs

This is a standard model for evaluating both centrally and peripherally acting antitussive agents.

Workflow Diagram:

Citric_Acid_Workflow acclimatization Animal Acclimatization (1 week) baseline Baseline Cough Response (Citric Acid Exposure) acclimatization->baseline grouping Grouping of Animals baseline->grouping drug_admin Drug Administration (this compound, Codeine, or Vehicle) grouping->drug_admin exposure Re-exposure to Citric Acid Aerosol (e.g., 0.4 M for 7 min) drug_admin->exposure (e.g., 30 min post-administration) observation Observation Period (e.g., 14 minutes) exposure->observation data_collection Data Collection (Cough Frequency, Latency, Intensity) observation->data_collection analysis Data Analysis (% Reduction) data_collection->analysis

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Detailed Methodology:

  • Animals: Male Hartley guinea pigs weighing 300-350g are commonly used.[11]

  • Acclimatization and Baseline: Animals are acclimatized and may be pre-screened for their cough response to a citric acid aerosol to exclude non-responders and hyper-responders.[12]

  • Grouping and Administration: Guinea pigs are randomly assigned to different treatment groups. Test compounds are typically administered orally 30-60 minutes before cough induction.[2][12]

  • Cough Induction: The animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid (e.g., 0.4 M for 7-10 minutes) generated by a nebulizer.[2][11]

  • Observation and Recording: Coughs are detected and counted using a combination of sound recording, video observation, and pressure changes within the plethysmograph.[2]

  • Data Analysis: The number of coughs, the latency to the first cough, and sometimes cough intensity are measured and compared between the treatment and control groups.[2] The percentage reduction in cough frequency is a key endpoint.[12]

Conclusion

The available preclinical data indicates that this compound and its related alkaloids possess significant antitussive properties, with an efficacy that can be comparable to that of codeine in animal models. The multi-faceted mechanism of action of this compound, involving both anti-inflammatory and neuromodulatory effects, presents a promising area for further investigation, especially given the recognized limitations and side-effect profile of opioid-based antitussives like codeine. Further head-to-head clinical studies are warranted to establish the comparative efficacy and safety of this compound in human subjects.

References

Validating the Anti-inflammatory Effects of Peimine in Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peimine, a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has a long history in traditional Chinese medicine for its purported anti-inflammatory and antitussive properties.[1] Modern pharmacological studies are increasingly validating these traditional uses, particularly in the context of inflammatory diseases such as arthritis.[2] This guide provides a comprehensive comparison of this compound's anti-inflammatory efficacy in established mouse models of osteoarthritis and rheumatoid arthritis, comparing its performance against standard controls and the widely used disease-modifying antirheumatic drug (DMARD), Methotrexate. We present key experimental data, detailed protocols, and visualizations of the underlying molecular pathways to offer researchers, scientists, and drug development professionals a critical overview of this compound's therapeutic potential.

Experimental Models of Arthritis

To evaluate the anti-arthritic properties of this compound, researchers have utilized well-characterized animal models that mimic the pathology of human arthritis.

  • Osteoarthritis (OA) Model: A common model involves the surgical destabilization of the medial meniscus (DMM) in mice. This procedure initiates a cascade of events leading to cartilage degradation, osteophyte formation, and synovitis, closely resembling the progression of human OA.[3]

  • Rheumatoid Arthritis (RA) Model: The Collagen-Induced Arthritis (CIA) model in rats is a widely accepted preclinical model for RA.[2] Immunization with type II collagen emulsified with an adjuvant triggers an autoimmune response, leading to chronic inflammation of the joints, synovitis, pannus formation, and erosion of cartilage and bone, all of which are hallmarks of human RA.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key protocols employed in the cited studies.

Osteoarthritis (OA) Model: Surgical Destabilization of the Medial Meniscus (DMM)
  • Animals: 12-week-old male C57BL/6 mice.[3]

  • Procedure: Under anesthesia, the medial meniscotibial ligament of the right knee joint is transected to induce joint instability. The contralateral knee is subjected to a sham operation (arthrotomy without ligament transection) and serves as a control.[3]

  • Treatment Protocol: Following surgery, mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally) or a vehicle control five days a week for a period of 8 weeks.[3]

  • Assessment:

    • Histopathology: At the end of the treatment period, knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O/Fast Green to visualize cartilage proteoglycan content.[3]

    • Scoring: Cartilage degradation is quantified using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates the severity of cartilage structural changes.[3][5][6]

Rheumatoid Arthritis (RA) Model: Collagen-Induced Arthritis (CIA)
  • Animals: Male Wistar or Lewis rats.[2][7]

  • Induction:

    • Primary Immunization (Day 0): Rats are injected intradermally at the base of the tail with an emulsion containing bovine or chicken type II collagen and an equal volume of Freund's Incomplete Adjuvant (IFA).[2][4]

    • Booster Injection (Day 7): A booster injection of the same emulsion is administered to ensure a high incidence and severity of arthritis.[4]

  • Treatment Protocol: Therapeutic treatment typically begins after the onset of clinical arthritis (around day 11-13). This compound or a comparator drug like Methotrexate (e.g., 1.5 mg/kg, orally) is administered daily or weekly until the termination of the study (e.g., day 42).[7][8]

  • Assessment:

    • Clinical Scoring: Arthritis severity is evaluated 2-3 times per week using a macroscopic scoring system (e.g., scale of 0-4 per paw), assessing erythema and swelling.[9]

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.[4]

    • Histopathology: At termination, ankle joints are processed for histological analysis. Sections are stained with Hematoxylin & Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation, and with Safranin O to evaluate cartilage and bone erosion.[7]

Data Presentation: this compound's Efficacy

The following tables summarize the quantitative data on the effects of this compound and comparator treatments on various arthritis parameters.

Table 1: Effect of this compound on Arthritis Severity and Joint Integrity

ModelTreatment GroupDosageArthritis Score (Mean ± SD)Paw Swelling / VolumeHistological Score (OARSI) (Mean ± SD)Reference
OA (Mouse) Sham/VehicleN/AN/AN/A~0.5 ± 0.2[3]
OA/VehicleN/AN/AN/A~4.5 ± 0.5[3]
OA/Peimine20 mg/kgN/AN/A~2.5 ± 0.4 *[3]
RA (Rat) CIA/VehicleN/ASevereMarkedly IncreasedSevere Inflammation & Bone Erosion[2][7]
CIA/PeimineNot SpecifiedSignificantly ReducedSignificantly ReducedSuppressed Synovitis & Bone Destruction[2]
CIA/Methotrexate1.5 mg/kgSignificantly ReducedReducedReduced Inflammatory Infiltration & Bone Loss[7]
Statistically significant reduction compared to the OA/Vehicle group (P<0.05).

Table 2: In Vitro Effects of this compound on Pro-inflammatory and Catabolic Mediators in Chondrocytes

MediatorStimulusThis compound ConcentrationEffectReference
iNOS, COX-2 IL-1β (10 ng/ml)5, 10, 20 µg/mlDose-dependent reduction in protein levels[10]
NO, PGE2 IL-1β (10 ng/ml)5, 10, 20 µg/mlDose-dependent suppression of production[10]
MMP-1, -3, -9, -13 IL-1β (10 ng/ml)5, 10, 20 µg/mlDose-dependent inhibition of mRNA expression[10][11]
ADAMTS-4, -5 IL-1β (10 ng/ml)5, 10, 20 µg/mlDose-dependent inhibition of mRNA expression[10][11]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a Collagen-Induced Arthritis (CIA) rat model.

G cluster_0 Arthritis Induction cluster_1 Treatment Phase cluster_2 Assessment & Analysis A Day 0: Primary Immunization (Type II Collagen + IFA) B Day 7: Booster Immunization A->B C Day 11-13: Onset of Arthritis Begin Treatment B->C D Daily/Weekly Administration (this compound, MTX, Vehicle) C->D E Monitor Clinical Score & Paw Swelling (2-3x/week) D->E F Day 42: Study Termination E->F G Histological & Molecular Analysis (Joints, Serum) F->G

Workflow for this compound evaluation in a CIA rat model.
Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial for the production of pro-inflammatory cytokines and matrix-degrading enzymes.[1][10]

cytokine Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway IκBα receptor->nfkb_pathway nucleus Nucleus mapk_pathway->nucleus Activates Transcription Factors p65 NF-κB (p65) nfkb_pathway->p65 Degradation p65->nucleus Translocation transcription Gene Transcription nucleus->transcription inflammation Inflammatory Response (Cytokines, COX-2, MMPs) transcription->inflammation This compound This compound This compound->mapk_pathway Inhibits This compound->nfkb_pathway Inhibits

This compound inhibits MAPK and NF-κB signaling pathways.

Comparative Analysis

  • This compound vs. Control: In both OA and RA models, this compound demonstrates significant therapeutic effects compared to vehicle-treated controls. In the OA model, this compound at 20 mg/kg reduced the OARSI score by approximately 44%, indicating substantial protection against cartilage degradation.[3] In the RA model, this compound significantly suppressed clinical signs of arthritis, including synovitis and bone destruction.[2]

  • This compound vs. Methotrexate (MTX): While direct head-to-head studies with quantitative data are limited, a qualitative comparison can be made in the context of the CIA model. MTX, the gold standard for RA treatment, effectively reduces inflammatory cell infiltration and bone loss.[7] this compound shows a similar profile of action by suppressing synovitis and bone destruction.[2] The key advantage of this compound may lie in its natural origin and potentially different side-effect profile, which warrants further investigation. Both compounds ultimately target the inflammatory cascade, but through distinct molecular mechanisms. MTX primarily interferes with folate metabolism, affecting lymphocyte proliferation, while this compound directly targets upstream signaling kinases like MAPKs.[10][12]

  • Mechanism of Action: this compound's strength lies in its ability to modulate multiple downstream inflammatory outputs by targeting upstream signaling nodes. By inhibiting both the MAPK and NF-κB pathways, it effectively reduces the expression of a wide array of inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), enzymes that generate inflammatory prostaglandins (COX-2), and cartilage-degrading enzymes (MMPs and ADAMTS).[1][10][11] This multi-targeted approach is highly desirable for a complex disease like arthritis.

Conclusion

The experimental data strongly support the anti-inflammatory and chondroprotective effects of this compound in preclinical models of both osteoarthritis and rheumatoid arthritis. It significantly reduces cartilage degradation in OA and suppresses joint inflammation and destruction in a model of RA.[2][3] Its mechanism of action, centered on the inhibition of the MAPK and NF-κB signaling pathways, provides a solid molecular basis for its therapeutic effects.[10] While this compound demonstrates a comparable outcome profile to Methotrexate in the RA model, further studies with direct, quantitative comparisons are necessary to fully establish its relative potency and therapeutic index. Nevertheless, this compound represents a promising natural compound for the development of novel anti-arthritic agents.

References

Cross-Validation of HPLC and CE Methods for Peimine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of Peimine, a major active steroidal alkaloid found in Fritillaria species. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of herbal medicines and derived pharmaceutical products. This document presents a side-by-side look at the experimental protocols and performance characteristics of both methods, supported by published experimental data, to aid researchers in making informed decisions for their analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its robustness and versatility in separating, identifying, and quantifying components in a mixture. It operates by passing a sample through a column packed with a stationary phase, with a liquid mobile phase moving the sample through the column at high pressure. Separation is achieved based on the differential partitioning of the analytes between the two phases.

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique offers high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it an attractive alternative to HPLC for the analysis of charged molecules like alkaloids.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and CE are outlined below. These protocols are based on established methods from scientific literature and provide a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of this compound involves Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as this compound lacks a strong UV chromophore.

Sample Preparation:

  • Accurately weigh and powder the sample of Fritillaria bulbi.

  • Add a 4 mL solution of concentrated ammonia to 2 g of the powdered sample and allow it to infiltrate for 1 hour.[1]

  • Add a 40 mL mixture of chloroform and methanol (4:1) and mix thoroughly.[1]

  • Filter the extract and evaporate the solvent.

  • Reconstitute the residue in a suitable solvent, such as methanol, for HPLC analysis.

Chromatographic Conditions:

  • Instrument: HPLC system equipped with a gradient pump, autosampler, and ELSD or MS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is frequently used.[1]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile, water, and diethylamine (e.g., 70:30:0.03, v/v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintained at 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector (ELSD): Drift tube temperature set to 100°C and a carrier gas flow rate of 1.8 L/min.[1]

Capillary Electrophoresis (CE) Method

Due to the lack of a UV chromophore in this compound, indirect UV detection is a suitable approach for CE analysis.

Sample Preparation:

  • Extract the alkaloids from the powdered Fritillaria bulbi using a chloroform-based extraction method.

  • Evaporate the chloroform extract to dryness.

  • Redissolve the residue in the background electrolyte or a compatible solvent for CE analysis.

Electrophoretic Conditions:

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE): A mixture of 66% methanol-acetonitrile (1:1, v/v) and 34% aqueous buffer containing 15 mM NaH₂PO₄, 2.5 mM N-(1-naphthyl)ethylenediamine dihydrochloride (NED) as the UV-absorbing probe, and 4 mM H₃PO₄.

  • Separation Voltage: Applied voltage of 25 kV.

  • Capillary Temperature: Maintained at 25°C.

  • Injection: Hydrodynamic injection.

  • Detection: Indirect UV detection.

Performance Comparison

ParameterHPLC MethodCE Method
Linearity Range 0.4008–2004 ng/mL5–200 µg/mL
Correlation Coefficient (r²) > 0.99700.9995-0.9996
Limit of Detection (LOD) 0.1982 ng/mL3.9 µg/mL
Limit of Quantification (LOQ) Not explicitly stated in the provided results, but typically higher than LOD.Not explicitly stated in the provided results, but typically higher than LOD.
Precision (RSD%) Intraday: 2.14%–6.73%Interday: 4.33%–7.73%Peak Area: 3.4%Migration Time: 0.29%
Accuracy (% Recovery) 83.85%–113.67%Not explicitly stated in the provided results.
Analysis Time Typically longer due to chromatographic run times.Generally faster analysis times.[2]
Solvent Consumption Higher due to continuous mobile phase flow.[3]Significantly lower, as only the capillary needs to be filled with BGE.[3]
Sample Volume Typically requires larger injection volumes.[2]Requires very small sample volumes.

Visualization of Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and CE.

CrossValidationWorkflow A Sample Preparation (e.g., Extraction, Dilution) B1 HPLC Analysis A->B1 B2 CE Analysis A->B2 C1 HPLC Data Acquisition (Chromatograms) B1->C1 C2 CE Data Acquisition (Electropherograms) B2->C2 D1 HPLC Method Validation (Linearity, Precision, Accuracy, etc.) C1->D1 D2 CE Method Validation (Linearity, Precision, Accuracy, etc.) C2->D2 E Data Comparison and Statistical Analysis (e.g., t-test, F-test) D1->E D2->E F Method Cross-Validation Report E->F

Caption: Workflow for the cross-validation of HPLC and CE methods.

Discussion and Conclusion

Both HPLC and CE are viable techniques for the analysis of this compound, each with its own set of advantages and limitations.

HPLC offers excellent sensitivity, with reported LODs in the sub-ng/mL range, making it highly suitable for trace analysis and pharmacokinetic studies.[4] The methodology is well-established and widely available in analytical laboratories. However, HPLC methods can be more time-consuming and consume larger volumes of organic solvents, which has cost and environmental implications.[3]

CE , on the other hand, provides rapid analysis times and significantly lower solvent and sample consumption.[2] The technique demonstrates good linearity and precision for this compound analysis. A notable challenge for CE in this application is the lower sensitivity compared to HPLC-MS, with LODs in the µg/mL range. This may limit its applicability for samples with very low concentrations of this compound.

References

Independent Verification of Peimine's Anticancer Properties in Prostate Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Peimine in prostate cancer cells against established chemotherapeutics and other natural compounds. All data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Comparative Analysis of Anticancer Activity

This compound demonstrates significant inhibitory effects on the growth of various prostate cancer cell lines. Its efficacy is comparable to or, in some instances, surpasses that of other natural compounds, though it is less potent than the established chemotherapeutic agent Docetaxel.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and selected alternative agents in different prostate cancer cell lines. Lower values indicate higher potency.

CompoundLNCaPPC-3DU-145Notes
This compound ~5 µM[1]~10 µM[1]~10 µM[1]Exhibits dose-dependent inhibition.[1]
Docetaxel 1.13 nM[2]3.72 nM[2]4.46 nM[2]Standard chemotherapeutic agent.
Enzalutamide IC50 varies (e.g., ~12.4 µM in resistant cells)[3]Resistant[4]IC50 reported in resistant variants[5]Androgen receptor inhibitor.[4]
Bicalutamide 0.16 µM - 1.20 µM[6][7]>4.0 µM[7]>4.0 µM[7]Androgen receptor antagonist.[6]
Curcumin 10-20 µM[8]IC50 ~40.3 µM (CD44- cells)[9]IC50 ~25 µM[10]Natural polyphenol.
Resveratrol 5 µM[11]47 µM[12]10 µM[11]Natural stilbenoid.
Piperlongumine -IC50 reported[13]IC50 reported[13]Natural alkaloid.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The following table compares the apoptotic effects of this compound and other compounds on prostate cancer cells.

CompoundCell LineConcentrationApoptosis Rate (% of cells)
This compound PC-310 µMSignificantly increased vs. control[1]
Docetaxel LNCaP1 nMSignificant increase in apoptosis[2]
PC-33 nMSignificant increase in apoptosis[2]
DU-1454 nMSignificant increase in apoptosis[2]
Curcumin LNCaP50 µM~90% undergoing apoptosis[14]
PcBra110 µM31.9% apoptosis[14]
PcBra125 µM52.2% apoptosis[14]
PcBra150 µM64.3% apoptosis[14]

Signaling Pathways and Mechanisms of Action

This compound's Mechanism of Action

This compound's anticancer activity in prostate cancer cells is primarily mediated through the disruption of intracellular calcium homeostasis, leading to the activation of the Ca²⁺/CaMKII/JNK signaling pathway and subsequent apoptosis.[1] It has been shown to have no significant effect on normal prostate cells (RWPE-1).[1]

Peimine_Signaling_Pathway This compound This compound Ca_increase ↑ Intracellular Ca²⁺ This compound->Ca_increase CaMKII p-CaMKII Ca_increase->CaMKII JNK p-JNK CaMKII->JNK Apoptosis Apoptosis JNK->Apoptosis Growth_Inhibition Inhibition of Growth & Motility JNK->Growth_Inhibition

Figure 1: this compound-induced signaling pathway in prostate cancer cells.

Mechanisms of Alternative Agents
  • Docetaxel: A taxane-based chemotherapeutic that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Enzalutamide and Bicalutamide: Androgen receptor (AR) antagonists that competitively inhibit the binding of androgens to the AR, thereby blocking androgen-mediated signaling that promotes prostate cancer cell growth.[4][6]

  • Curcumin: A natural polyphenol that induces apoptosis through various mechanisms, including the upregulation of p53 and pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Resveratrol: A stilbenoid that can induce apoptosis and cell cycle arrest.[11]

  • Piperlongumine: A natural alkaloid that has been shown to induce rapid depletion of the androgen receptor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prostate_Cancer_Cells Prostate Cancer Cells (LNCaP, PC-3, DU-145) Treatment Treat with this compound or Alternative Agents (Various Concentrations) Prostate_Cancer_Cells->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Ca²⁺/CaMKII/JNK Pathway) Treatment->Western_Blot Data_Analysis Determine IC50 Values, Apoptosis Rates, and Protein Expression Levels MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General experimental workflow for assessing anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[15][16][17]

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3, DU-145) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (this compound or alternatives). Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for Western blotting to detect proteins in the Ca²⁺/CaMKII/JNK pathway.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of CaMKII and JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

The available evidence strongly supports the anticancer properties of this compound in prostate cancer cells, acting through a distinct mechanism involving the disruption of calcium homeostasis and activation of the Ca²⁺/CaMKII/JNK signaling pathway. While not as potent as the conventional chemotherapeutic Docetaxel, this compound's efficacy is within the range of other promising natural compounds. Its selectivity for cancer cells over normal prostate cells, as suggested in initial studies, warrants further investigation and positions this compound as a potential candidate for future anticancer drug development, either as a standalone agent or in combination therapies. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to independently verify and expand upon these findings.

References

Peimine versus other natural alkaloids for treating respiratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic development for respiratory diseases, natural alkaloids have emerged as a promising frontier. Among these, Peimine, an isosteroid alkaloid primarily extracted from the bulbs of Fritillaria species, has garnered significant attention for its potent anti-inflammatory, anti-fibrotic, and antitussive properties. This guide provides a comparative analysis of this compound against other notable natural alkaloids—Matrine, Sophoridine, Berberine, Higenamine, and Oxymatrine—in the context of treating respiratory conditions. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, methodologies, and mechanistic insights to inform future research and development.

Comparative Efficacy and Mechanism of Action

The therapeutic potential of these natural alkaloids stems from their ability to modulate key signaling pathways implicated in the pathogenesis of respiratory diseases such as acute lung injury (ALI), asthma, and pulmonary fibrosis. While sharing some common mechanisms, each alkaloid exhibits a unique profile of action.

This compound has demonstrated significant efficacy in mitigating lung injury and fibrosis. It exerts its effects by inhibiting the activation of NF-κB and MAPK signaling pathways, crucial mediators of inflammation.[1] Furthermore, this compound has been shown to suppress the M2 polarization of macrophages, a key event in the progression of pulmonary fibrosis, by targeting the P38/Akt/STAT6 signaling cascade.

Matrine , an alkaloid from Sophora flavescens, also displays potent anti-inflammatory effects. It has been shown to inhibit the MAPK and NF-κB signaling pathways in lung epithelial cells, thereby reducing the secretion of pro-inflammatory cytokines and chemokines.[2][3] In models of allergic asthma, Matrine effectively suppresses airway inflammation and eosinophil infiltration by downregulating Th2 cytokines and eotaxin production.[4][5]

Sophoridine , another alkaloid from Sophora alopecuroides, alleviates acute lung injury by enhancing macrophage autophagy and reducing inflammation through the downregulation of the TLR4/MyD88/NF-κB and mTOR signaling pathways.

Berberine , found in plants like Coptis chinensis, demonstrates a broad spectrum of anti-inflammatory activity. It is known to inhibit the TLR4/NF-κB signaling pathway, a critical upstream regulator of the inflammatory cascade in lung injury.[6][7][8]

Higenamine , a β2-adrenergic receptor agonist found in various plants, primarily acts as a bronchodilator, making it a potential candidate for asthma treatment.[9][10] Its mechanism involves the relaxation of airway smooth muscle.

Oxymatrine , a quinolizidine alkaloid from Sophora flavescens, exhibits significant anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway, a central driver of fibrosis.[11] It also attenuates pulmonary hypertension through its anti-proliferative, anti-inflammatory, and antioxidant properties.[12]

Quantitative Data Summary

To facilitate a direct comparison of the therapeutic efficacy of these alkaloids, the following tables summarize key quantitative data from preclinical studies.

Table 1: Anti-Inflammatory Effects of Natural Alkaloids in Respiratory Disease Models

AlkaloidModelKey Inflammatory MarkersDosageRoute of AdministrationObserved EffectCitation
This compound LPS-induced ALI (mice)TNF-α, IL-6, IL-1β in BALF1, 10 mg/kgIntraperitonealSignificant reduction in a dose-dependent manner[13]
Matrine LPS-induced ALI (mice)TNF-α, IL-6 in BALF & serum20 mg/kgIntraperitonealSignificant inhibition[3]
Sophoridine LPS-induced ALI (mice)Inflammatory cell infiltrationNot specifiedNot specifiedInhibition of alveolar wall thickening and inflammatory exudation[14]
Berberine LPS-induced ARDS (mice)TNF-α, IL-1β in BALF & serum50, 100, 200 mg/kgInjection/InhalationSignificant decrease[8]
Oxymatrine Bleomycin-induced PF (mice)TNF-α, IL-6 in lung tissue10, 20, 40 mg/kgDaily gavageDose-dependent inhibition[11]

Table 2: Anti-Fibrotic and Bronchodilatory Effects of Natural Alkaloids

AlkaloidModelKey EndpointDosageRoute of AdministrationObserved EffectCitation
This compound Bleomycin-induced PF (rats)Collagen I & III expression0.24 mg/kgOralSignificant suppression[15]
Oxymatrine Bleomycin-induced PF (mice)Lung pathological changes, MPO activity, MDA levels10, 20, 40 mg/kgDaily gavageDose-dependent improvement[11]
Higenamine Isolated guinea pig tracheaTracheal relaxationNot specifiedIn vitroDose-dependent relaxation[9]

Experimental Protocols

Standardized animal models are crucial for the preclinical evaluation of therapeutic agents. Below are summaries of widely used protocols for inducing respiratory conditions in rodents.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics the inflammatory aspects of bacterial pneumonia-induced ALI.

  • Animal Model: Typically, 6-8 week old male C57BL/6J mice are used.[16]

  • Induction: Mice are anesthetized, and LPS (e.g., from E. coli O111:B4) is administered intratracheally at a dose of approximately 5 mg/kg.[16][17]

  • Timeline: The inflammatory response, characterized by neutrophil infiltration and cytokine production, peaks within 24-48 hours post-instillation.[15]

  • Assessments: Key readouts include analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels (TNF-α, IL-6, IL-1β), lung histology for injury scoring, and measurement of lung wet-to-dry ratio as an indicator of pulmonary edema.[18]

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This is a classic model for studying the pathophysiology of allergic asthma and for testing anti-asthmatic drugs.

  • Animal Model: BALB/c mice are commonly used due to their strong Th2-biased immune responses.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[19]

  • Challenge: Subsequently, mice are challenged with aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic response.[19]

  • Assessments: Evaluation includes measurement of airway hyperresponsiveness to methacholine, analysis of BALF for eosinophil counts and Th2 cytokines (IL-4, IL-5, IL-13), serum IgE levels, and histological examination of lung tissue for inflammation and mucus production.[14][20]

Bleomycin-Induced Pulmonary Fibrosis in Rodents

This model is widely used to study the mechanisms of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.

  • Animal Model: Wistar rats or C57BL/6 mice are frequently used.

  • Induction: A single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg for rats) is administered to induce lung injury and subsequent fibrosis.[21][22]

  • Timeline: The fibrotic phase typically develops over 14 to 28 days, characterized by excessive collagen deposition and lung tissue remodeling.[23][24]

  • Assessments: Key parameters include histological analysis of lung sections stained with Masson's trichrome to visualize collagen, quantification of lung hydroxyproline content as a measure of total collagen, and assessment of fibrotic markers like α-smooth muscle actin (α-SMA) and TGF-β1 expression.[11][25] A standardized scoring system, such as the Ashcroft score, is often used for semi-quantitative evaluation of fibrosis.[26][27]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

LPS_induced_ALI_workflow cluster_protocol LPS-Induced ALI Protocol cluster_assessment Assessment animal_model C57BL/6 Mice anesthesia Anesthesia animal_model->anesthesia lps_instillation Intratracheal LPS Instillation anesthesia->lps_instillation time_point 24-48 hours lps_instillation->time_point euthanasia Euthanasia & Sample Collection time_point->euthanasia balf BALF Analysis (Cells, Cytokines) euthanasia->balf histology Lung Histology (Injury Score) euthanasia->histology edema Lung Wet/Dry Ratio euthanasia->edema

Workflow for LPS-Induced Acute Lung Injury Model.

OVA_induced_Asthma_workflow cluster_protocol OVA-Induced Asthma Protocol cluster_assessment Assessment animal_model BALB/c Mice sensitization Sensitization (OVA + Alum) Days 0 & 14 animal_model->sensitization challenge Challenge (Aerosolized OVA) Days 28-30 sensitization->challenge assessment_time 24h post-last challenge challenge->assessment_time ahr Airway Hyperresponsiveness assessment_time->ahr balf BALF Analysis (Eosinophils, Th2 Cytokines) assessment_time->balf serum Serum IgE assessment_time->serum histology Lung Histology (Inflammation, Mucus) assessment_time->histology

Workflow for OVA-Induced Allergic Asthma Model.

Bleomycin_induced_PF_workflow cluster_protocol Bleomycin-Induced Pulmonary Fibrosis Protocol cluster_assessment Assessment animal_model Wistar Rats or C57BL/6 Mice bleomycin_instillation Intratracheal Bleomycin Instillation animal_model->bleomycin_instillation time_course 14-28 days bleomycin_instillation->time_course euthanasia Euthanasia & Tissue Collection time_course->euthanasia histology Lung Histology (Masson's Trichrome, Ashcroft Score) euthanasia->histology hydroxyproline Hydroxyproline Assay euthanasia->hydroxyproline markers Fibrotic Marker Expression (α-SMA, TGF-β1) euthanasia->markers Peimine_NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAP3K MAP3K MyD88->MAP3K IκBα IκBα IKK->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB Inflammation Inflammatory Cytokine Production NFkB->Inflammation MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK p38->Inflammation JNK->Inflammation ERK->Inflammation This compound This compound This compound->IKK This compound->MAP3K Oxymatrine_TGFb_Smad_Pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibrosis_genes Fibrosis-related Gene Expression Nucleus->Fibrosis_genes Oxymatrine Oxymatrine Oxymatrine->pSmad23

References

Peimine's Anti-Inflammatory Efficacy: A Comparative Analysis of its Effects on Key Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing research reveals Peimine, a major active component of Fritillaria bulbs, as a potent inhibitor of pro-inflammatory cytokines. This guide provides a comparative analysis of this compound's effects on various inflammatory mediators, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as an anti-inflammatory agent.

This compound has been shown to significantly suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). Its mechanism of action primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, crucial regulators of the inflammatory response.

Quantitative Comparison of this compound's Effect on Inflammatory Cytokines

The following table summarizes the quantitative data from various studies on the inhibitory effects of this compound on different inflammatory cytokines in two common cellular models of inflammation: Human Mast Cells (HMC-1) and RAW264.7 macrophages.

Cell LineStimulantCytokineThis compound ConcentrationObserved Effect
HMC-1 PMACITNF-α50 µg/mLSignificant decrease in mRNA expression[1]
IL-650 µg/mLSignificant decrease in mRNA expression[1]
IL-825 µg/mLSignificant inhibition of gene expression[1]
50 µg/mLSignificant inhibition of gene expression[1]
RAW264.7 LPSTNF-α0-25 mg/LSignificant inhibition[2]
IL-60-25 mg/LSignificant inhibition[2]
IL-1β0-25 mg/LSignificant inhibition[2]
IL-100-25 mg/LIncreased production[2]

Experimental Methodologies

The data presented in this guide are derived from in vitro studies employing standardized cell culture and analytical techniques. Below are the detailed protocols for the key experiments cited.

Human Mast Cell (HMC-1) Model of Inflammation
  • Cell Culture and Treatment: HMC-1 cells are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187 (PMACI). Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, and 50 µg/mL) for a specified duration before stimulation.

  • Cytokine Measurement: The levels of secreted cytokines (TNF-α, IL-6, IL-8) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. Gene expression levels of these cytokines are determined by Reverse Transcription-Polymerase Chain Reaction (RT-PCR).[1]

  • Western Blot Analysis: To investigate the effect on signaling pathways, whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key signaling proteins such as phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38 MAPK.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages
  • Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum. Inflammation is induced by treating the cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Cells are pre-treated with different concentrations of this compound prior to LPS stimulation.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the anti-inflammatory cytokine IL-10 in the culture medium are measured by ELISA.

  • Western Blot Analysis: Similar to the HMC-1 model, Western blotting is used to assess the phosphorylation status and total protein levels of key components of the NF-κB and MAPK signaling pathways.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling cascades within inflammatory cells. The diagrams below, generated using Graphviz, illustrate the proposed mechanisms of action.

Peimine_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / PMACI Receptor TLR4 / Other Receptors Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Peimine_node This compound Peimine_node->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Cytokines TNF-α, IL-6, IL-8, IL-1β Gene_Expression->Cytokines Leads to

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the activation of IKK, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.

Peimine_MAPK_Pathway Stimulus LPS / PMACI Receptor Receptors Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Cytokines TNF-α, IL-6, IL-8 Gene_Expression->Cytokines Leads to Peimine_node This compound Peimine_node->MAPK Inhibits Phosphorylation

Figure 2: this compound's Modulation of the MAPK Signaling Pathway. This diagram shows that this compound inhibits the phosphorylation of key MAPK proteins (ERK, JNK, and p38), which in turn suppresses the activation of downstream transcription factors and the expression of inflammatory genes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed HMC-1 or RAW264.7 Cells Peimine_Treatment Pre-treat with this compound Cell_Seeding->Peimine_Treatment Stimulation Stimulate with PMACI or LPS Peimine_Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Western_Blot Signaling Protein Analysis (Western Blot) Cell_Lysis->Western_Blot

Figure 3: General Experimental Workflow. This flowchart outlines the key steps involved in the in vitro evaluation of this compound's anti-inflammatory effects, from cell culture and treatment to the analysis of cytokines and signaling proteins.

Conclusion

The collective evidence strongly supports the anti-inflammatory properties of this compound, demonstrated by its ability to inhibit the production of a range of pro-inflammatory cytokines. Its mechanism of action, centered on the downregulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for its potential therapeutic application in inflammatory diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its efficacy and safety profile for human use. This comparative guide provides a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting this compound as a promising candidate for novel anti-inflammatory therapies.

References

Unveiling Peimine's Mechanism: A Comparative Guide to its Role in the MAPK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Peimine's interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Through a compilation of experimental data, detailed protocols, and comparative insights, this document serves as a valuable resource for validating the role of this critical pathway in the therapeutic action of this compound.

This compound, a major active component isolated from the bulb of Fritillaria species, has demonstrated significant anti-inflammatory and anti-cancer properties. A growing body of evidence points towards the modulation of the MAPK signaling cascade as a key mechanism underlying these effects. This guide dissects the experimental validation of this compound's impact on the core components of the MAPK pathway—ERK, JNK, and p38—and compares its activity with other known MAPK inhibitors.

Data Presentation: this compound's Impact on the MAPK Pathway and Inflammatory Mediators

The following tables summarize the dose-dependent effects of this compound on the phosphorylation of key MAPK proteins and the subsequent reduction in pro-inflammatory cytokine production. This quantitative data, extracted from various in vitro studies, provides a clear overview of this compound's potency and efficacy.

Cell Line Treatment This compound Concentration (µg/mL) p-p38 Inhibition (%) p-ERK Inhibition (%) p-JNK Inhibition (%) Reference
Mouse ChondrocytesIL-1β (10 ng/mL)5~25%~30%~20%[1][2]
Mouse ChondrocytesIL-1β (10 ng/mL)10~50%~60%~45%[1][2]
Mouse ChondrocytesIL-1β (10 ng/mL)20~75%~85%~70%[1][2]
RAW264.7 MacrophagesLPS (1 µg/mL)6.25Significant InhibitionSignificant InhibitionSignificant Inhibition[3][4][5]
RAW264.7 MacrophagesLPS (1 µg/mL)12.5Significant InhibitionSignificant InhibitionSignificant Inhibition[3][4][5]
RAW264.7 MacrophagesLPS (1 µg/mL)25Significant InhibitionSignificant InhibitionSignificant Inhibition[3][4][5]
HMC-1 Mast CellsPMACI50Reduced PhosphorylationReduced PhosphorylationReduced Phosphorylation[6][7][8]

Table 1: Dose-Dependent Effect of this compound on MAPK Phosphorylation. Note: Inhibition percentages for mouse chondrocytes are estimated from Western Blot images. "Significant Inhibition" and "Reduced Phosphorylation" indicate a statistically significant decrease as reported in the respective studies, with exact percentages not provided.

Cell Line Treatment This compound Concentration (µg/mL) IL-6 Reduction IL-8 Reduction TNF-α Reduction Reference
HMC-1 Mast CellsPMACI50SignificantSignificantSignificant[6][7][8]
RAW264.7 MacrophagesLPS (1 µg/mL)6.25 - 25Dose-dependentNot ReportedDose-dependent[3][4][5]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production. Note: "Significant" and "Dose-dependent" indicate a statistically significant decrease as reported in the respective studies, with exact pg/mL or percentage values not consistently provided across all publications.

Cell Line Cancer Type IC50 Value of this compound Reference
MCF-7Breast CancerNot explicitly stated, but significant inhibition at 5, 10, and 20 µM
PC-3Prostate CancerNot explicitly stated
A549Non-Small Cell Lung CancerNot explicitly stated, but anti-inflammatory effects observed at 100 µg/mL in combination with Peiminine

Table 3: IC50 Values of this compound in Various Cancer Cell Lines. Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature, which often focuses on its anti-inflammatory effects at non-cytotoxic concentrations.

Comparative Analysis: this compound vs. Other MAPK Pathway Inhibitors

This compound's mechanism of action, centered on the inhibition of the MAPK pathway, places it in a class of therapeutic agents with significant potential. The table below offers a comparison with other well-characterized small molecule inhibitors targeting the MAPK cascade.

Inhibitor Target(s) Mechanism of Action Therapeutic Area Key Characteristics
This compound p38, ERK, JNKInhibition of phosphorylationInflammation, CancerNatural product, multi-target activity
Ulixertinib (BVD-523) ERK1/2ATP-competitive inhibitorCancerActive against BRAF and MEK inhibitor-resistant tumors[9]
Trametinib MEK1/2Allosteric inhibitorCancerFDA-approved for melanoma and other cancers
SB203580 p38α/βATP-competitive inhibitorResearch ToolWidely used in pre-clinical studies of inflammation
SP600125 JNK1/2/3ATP-competitive inhibitorResearch ToolUsed to investigate the role of JNK in various diseases

Table 4: Comparison of this compound with Other MAPK Pathway Inhibitors.

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Western Blot for MAPK Phosphorylation

Objective: To determine the levels of phosphorylated and total ERK, JNK, and p38 proteins in cell lysates following treatment with this compound.

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-ERK, phospho-JNK, phospho-p38, total ERK, total JNK, total p38, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the corresponding total protein and loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in cell culture supernatants.

Protocol:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: The plate is washed, and an avidin-HRP or streptavidin-HRP conjugate is added and incubated for 30 minutes at room temperature.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is calculated from this curve.

Visualizing the Molecular Interactions and Workflows

To provide a clearer understanding of the signaling pathways and experimental processes, the following diagrams have been generated using Graphviz.

MAPK_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_ras_raf Upstream Kinases cluster_mapk MAPK cluster_transcription Transcription Factors cluster_response Cellular Response Growth_Factors Growth Factors, Cytokines (IL-1β, TNF-α), LPS Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras JNK JNK Receptor->JNK p38 p38 Receptor->p38 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK AP-1_c-Jun AP-1, c-Jun ERK->AP-1_c-Jun JNK->AP-1_c-Jun NF-kB NF-κB p38->NF-kB Inflammation Inflammation AP-1_c-Jun->Inflammation Proliferation Proliferation AP-1_c-Jun->Proliferation NF-kB->Inflammation Apoptosis Apoptosis NF-kB->Apoptosis This compound This compound This compound->ERK This compound->JNK This compound->p38 Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-MAPK, Total MAPK, GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis ELISA_Workflow Coating 1. Coat Plate with Capture Antibody Blocking 2. Block Plate Coating->Blocking Sample_Standard 3. Add Samples and Standards Blocking->Sample_Standard Detection_Ab 4. Add Detection Antibody Sample_Standard->Detection_Ab Enzyme_Conjugate 5. Add Enzyme Conjugate Detection_Ab->Enzyme_Conjugate Substrate 6. Add Substrate Enzyme_Conjugate->Substrate Stop_Read 7. Stop Reaction & Read Plate Substrate->Stop_Read Analysis 8. Data Analysis Stop_Read->Analysis

References

A Head-to-Head Analysis of Peimine and Dexamethasone in Attenuating Acute Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide detailing the anti-inflammatory properties of Peimine, a natural alkaloid, versus the standard-of-care corticosteroid, Dexamethasone. This guide provides a head-to-head analysis of their efficacy in preclinical models of acute lung injury, focusing on their mechanisms of action, and presents supporting experimental data in clearly structured formats.

This publication addresses the growing interest in exploring novel anti-inflammatory agents by offering a direct comparison with a widely used therapeutic. The guide is intended to inform further research and development in the field of inflammatory diseases.

Comparative Efficacy in Attenuating Pro-Inflammatory Cytokines

Both this compound and Dexamethasone have demonstrated significant efficacy in reducing the production of key pro-inflammatory cytokines in in vivo and in vitro models of lipopolysaccharide (LPS)-induced inflammation. While direct comparative studies are limited, analysis of data from studies with similar experimental designs allows for a meaningful juxtaposition of their anti-inflammatory potential.

In Vivo Efficacy in LPS-Induced Acute Lung Injury in Mice

In mouse models of Acute Lung Injury (ALI) induced by LPS, both this compound and Dexamethasone have been shown to dose-dependently reduce the levels of inflammatory cytokines in bronchoalveolar lavage fluid (BALF).[1][2]

Treatment GroupDoseTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
This compound 0.1 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction[1][3]
1 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction[1][3]
10 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction[1][3]
Dexamethasone 5 mg/kgSignificant ReductionSignificant ReductionNot Reported[2][4]
10 mg/kgSignificant ReductionSignificant ReductionNot Reported[2][4]

Note: The percentage of inhibition is relative to the LPS-treated group in the respective studies. Direct statistical comparison between the two agents is not possible due to the data originating from separate studies.

In Vitro Efficacy in LPS-Stimulated RAW 264.7 Macrophages

In vitro studies using the RAW 264.7 macrophage cell line consistently show that both this compound and Dexamethasone effectively suppress the secretion of pro-inflammatory cytokines upon stimulation with LPS.[5][6]

Treatment GroupConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound 5 mg/LSignificant InhibitionSignificant Inhibition[5]
10 mg/LSignificant InhibitionSignificant Inhibition[5]
25 mg/LSignificant InhibitionSignificant Inhibition[5]
Dexamethasone 1 µMSignificant InhibitionNot Reported[6][7]
10 µMSignificant InhibitionNot Reported[6][7]

Note: The percentage of inhibition is relative to the LPS-treated group in the respective studies. Direct statistical comparison between the two agents is not possible due to the data originating from separate studies.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A cornerstone of the anti-inflammatory effects of both this compound and Dexamethasone is their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the phosphorylation of IκBα, which prevents its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[1][8] Similarly, Dexamethasone, through its binding to the glucocorticoid receptor, can interfere with NF-κB signaling, leading to a reduction in the transcription of inflammatory genes.[2][4]

G Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->p65_p50_nuc Inhibits activity DNA DNA p65_p50_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vivo LPS-Induced Acute Lung Injury in Mice

This model is widely used to study the pathogenesis of ALI and to evaluate the efficacy of potential therapeutic agents.

G Figure 2: Workflow for In Vivo LPS-Induced ALI Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., BALB/c mice, 6-8 weeks) Grouping Random Grouping (Control, LPS, Treatment) Animal_Acclimation->Grouping Treatment_Admin Pre-treatment (this compound or Dexamethasone, i.p.) Grouping->Treatment_Admin LPS_Induction LPS Instillation (intranasal or intratracheal) Treatment_Admin->LPS_Induction Monitoring Monitoring (e.g., 24 hours) LPS_Induction->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice BALF_Collection BALF Collection Sacrifice->BALF_Collection Lung_Tissue Lung Tissue Collection Sacrifice->Lung_Tissue Cytokine_Analysis Cytokine Analysis (ELISA) BALF_Collection->Cytokine_Analysis Histology Histopathological Analysis Lung_Tissue->Histology Western_Blot Western Blot (NF-κB pathway) Lung_Tissue->Western_Blot

Figure 2: Workflow for In Vivo LPS-Induced ALI Model

Protocol Details:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control, LPS model, and treatment groups (e.g., this compound or Dexamethasone at various doses).

  • Treatment: this compound or Dexamethasone is typically administered intraperitoneally (i.p.) 1 hour before LPS challenge.[1][2]

  • LPS Instillation: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in sterile saline is administered intranasally or intratracheally to induce lung injury.[1][2]

  • Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS administration, mice are euthanized.

  • Bronchoalveolar Lavage Fluid (BALF) Collection: The trachea is cannulated, and the lungs are lavaged with sterile saline. The collected BALF is centrifuged, and the supernatant is stored for cytokine analysis.

  • Lung Tissue Collection: Lung tissues are harvested for histopathological examination and Western blot analysis.

In Vitro LPS-Stimulation of RAW 264.7 Macrophages

This in vitro model is essential for studying the cellular mechanisms of inflammation and the direct effects of compounds on inflammatory signaling pathways.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for a specified period (e.g., 1 hour).[5][6]

  • LPS Stimulation: LPS (e.g., 1 µg/mL) is added to the culture medium to induce an inflammatory response.[5][6]

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis, and the cell lysates are prepared for Western blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

Protocol Details:

  • Coating: A capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) is coated onto the wells of a microplate.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: Standards and samples (e.g., BALF supernatant, cell culture supernatant) are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Western Blot for NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract.

Protocol Details:

  • Protein Extraction: Proteins are extracted from lung tissue or cultured cells using a lysis buffer.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., p-IκBα, p65).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The protein bands are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This comparative guide provides valuable insights into the anti-inflammatory properties of this compound and the standard-of-care drug, Dexamethasone. Both compounds demonstrate significant efficacy in mitigating LPS-induced inflammation, primarily through the inhibition of the NF-κB signaling pathway. The provided data and detailed experimental protocols are intended to serve as a resource for researchers in the field, facilitating further investigation and the development of novel anti-inflammatory therapeutics. The continued exploration of natural compounds like this compound may offer promising avenues for the treatment of a range of inflammatory conditions.

References

Safety Operating Guide

Proper Disposal of Peimine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Peimine, a steroidal alkaloid derived from plants of the Fritillaria genus, requires specific procedures for its safe disposal due to its potential toxicity. This document provides essential safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or face shield
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.
Lab Coat Standard laboratory coat to prevent skin contact

This compound Disposal Procedures

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: The container must be labeled as "Hazardous Waste" and should include the name "this compound," the associated hazards (Toxic), and the date of accumulation.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container, also clearly labeled as "Hazardous Waste" with the name "this compound" and its concentration. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 2: In-Lab Neutralization (Proceed with Caution)

While a specific protocol for this compound is not established, oxidative degradation using potassium permanganate is a method that has been used for other steroidal compounds. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE, and after consulting with your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol: Tentative Oxidative Degradation

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in a solvent in which it is soluble (e.g., ethanol, DMSO).[1][2]

  • Acidification: Slowly add a dilute acid (e.g., sulfuric acid) to the solution to create an acidic environment, which can enhance the oxidative power of potassium permanganate.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate (KMnO₄). The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.

  • Neutralization: After the reaction is complete, neutralize the excess permanganate and any acidic solution. This can be done by carefully adding a reducing agent like sodium bisulfite until the solution becomes colorless, followed by neutralization of the acid with a base like sodium bicarbonate.

  • Collection: The resulting solution should be collected in a labeled hazardous waste container for pickup by a licensed disposal service.

It is crucial to note that the efficacy of this method for the complete degradation of this compound has not been formally validated. Therefore, the treated waste must still be handled as hazardous.

Step 3: Final Disposal

The ultimate disposal of this compound waste, whether pre-treated or not, should be conducted by a certified hazardous waste management company.

  • High-Temperature Incineration: This is the preferred method for the complete destruction of toxic pharmaceutical and alkaloid waste.[3][4] Incineration at temperatures above 850°C ensures the breakdown of the compound into less harmful components.

  • Secure Landfill: In some cases, and after appropriate treatment and stabilization, the waste may be disposed of in a secure landfill designed for hazardous materials.

Consult your institution's EHS office for specific guidance on approved disposal vendors and procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PeimineDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Collect in Labeled, Sealed Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Sealed Liquid Waste Container waste_type->liquid_waste Liquid in_lab_treatment In-Lab Chemical Degradation (Consult EHS) solid_waste->in_lab_treatment liquid_waste->in_lab_treatment oxidative_degradation Perform Oxidative Degradation (e.g., with KMnO4) in Fume Hood in_lab_treatment->oxidative_degradation Yes no_treatment Store Securely for Pickup in_lab_treatment->no_treatment No collect_treated_waste Collect Treated Waste in Labeled Hazardous Container oxidative_degradation->collect_treated_waste final_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor collect_treated_waste->final_disposal no_treatment->final_disposal incineration High-Temperature Incineration (Preferred Method) final_disposal->incineration

References

Personal protective equipment for handling Peimine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Peimine, a steroidal alkaloid. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and emergency situations. Given the limited availability of specific toxicological data for this compound, a cautious approach is paramount. The information presented herein is a synthesis of best practices for handling toxic alkaloids and powdered chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS) and data from similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[1] All personnel handling this compound must adhere to the following personal protective equipment (PPE) guidelines.

Recommended Personal Protective Equipment

Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification/Standard
Hand Protection GlovesNitrile, double-gloved
Eye Protection Safety GogglesANSI Z87.1 certified, chemical splash goggles
Respiratory Protection RespiratorNIOSH-approved N95 or higher-rated respirator for powdered substances
Body Protection Laboratory CoatFull-length, buttoned
Quantitative Data Summary

Due to the absence of specific published data for this compound, the following table includes estimated and analogous data to guide risk assessment. These values should be treated with caution.

ParameterValueSource/Analogy
Acute Toxicity (Oral LD50, Mouse) ~132 mg/kgEstimated based on Zygacine, a structurally related steroidal alkaloid.[2]
Occupational Exposure Limit (OEL) Not Established-
Glove Breakthrough Time (Nitrile) > 480 minutes (for incidental contact)General guidance for nitrile gloves with similar organic compounds.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

Workflow for Safe Handling

Figure 1. Operational Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage receiving->storage preparation Weighing and Preparation in Ventilated Enclosure storage->preparation experimentation Experimental Use preparation->experimentation decontamination Decontamination of Equipment and Surfaces experimentation->decontamination waste_collection Waste Segregation and Collection decontamination->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal Figure 2. Emergency Response Plan for this compound Incidents spill_exposure Spill or Exposure Occurs evacuate Evacuate Immediate Area spill_exposure->evacuate alert Alert Colleagues and Supervisor spill_exposure->alert first_aid Administer First Aid spill_exposure->first_aid assess Assess the Situation (Minor vs. Major Spill) alert->assess minor_spill Minor Spill Cleanup assess->minor_spill Minor major_spill Major Spill: Contact EHS assess->major_spill Major seek_medical Seek Medical Attention first_aid->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.